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Core Science & Biosynthesis

Foundational

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide synthesis pathway

An In-Depth Technical Guide on the Synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Executive Summary This technical guide details the synthetic pathway for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary

This technical guide details the synthetic pathway for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (CAS: 89181-79-3), a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., FGFR, RET inhibitors).

The synthesis of this molecule presents a classic regioselectivity challenge inherent to the pyrazole ring system. While direct cyclization appears straightforward, it frequently favors the unwanted 5-amino isomer. This guide prioritizes a Stepwise Alkylation Strategy , which offers superior control over regiochemistry and purification, ensuring high-purity isolation of the target 3-amino-1-methyl isomer.

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule into its core synthons.

  • Disconnection A (Amide Bond): The N-ethyl carboxamide is best installed late-stage via aminolysis of an ester or coupling of a carboxylic acid. This avoids potential side reactions during the ring-forming steps.

  • Disconnection B (N-Methylation): The 1-methyl group is the regiochemical pivot point. Introducing the methyl group after ring formation (via alkylation of the unsubstituted pyrazole) allows for the separation of isomers, whereas direct cyclization with methylhydrazine often yields the thermodynamically or kinetically favored 5-amino isomer as the major product.

  • Disconnection C (Pyrazole Core): The 3-amino-pyrazole-4-carboxylate core is efficiently constructed from ethyl (ethoxymethylene)cyanoacetate and hydrazine hydrate .

Retrosynthesis Target Target Molecule 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Inter1 Intermediate 1 Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate Target->Inter1 Aminolysis (Ethylamine) Inter2 Scaffold Ethyl 3-amino-1H-pyrazole-4-carboxylate (Unsubstituted) Inter1->Inter2 Regioselective Alkylation (MeI) SM Starting Materials Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Hydrate Inter2->SM Cyclocondensation

Figure 1: Retrosynthetic tree illustrating the stepwise construction of the pyrazole core to ensure regiochemical fidelity.

Primary Synthesis Pathway: The Stepwise Alkylation Route

This route is recommended for laboratory to pilot-scale production due to its reliability in isolating the correct isomer.

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The formation of the unsubstituted pyrazole ring is a high-yielding cyclocondensation.

  • Reagents: Ethyl (ethoxymethylene)cyanoacetate, Hydrazine hydrate (80%).

  • Solvent: Ethanol (EtOH).[1][2][3]

  • Mechanism: Michael addition of hydrazine to the vinyl ether followed by intramolecular cyclization onto the nitrile.

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Hydrazine hydrate (5.0 g, 100 mmol) dropwise at room temperature. Note: The reaction is exothermic; control addition rate to maintain temperature <40°C.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of starting material.

  • Workup: Cool the reaction mixture to 0–5°C in an ice bath. The product typically precipitates as a solid.[4]

  • Isolation: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Yield: Expected yield: 85–95%.

  • Data: Product is Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS 6994-25-8).[4]

Step 2: Regioselective Methylation (Critical Step)

Alkylation of the unsubstituted pyrazole yields a mixture of the 1-methyl-3-amino (Target) and 1-methyl-5-amino (Byproduct) isomers. The ratio depends on the base and solvent, but separation is feasible.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone.

Protocol:

  • Setup: Dissolve Ethyl 3-amino-1H-pyrazole-4-carboxylate (15.5 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (35.8 g, 110 mmol). Stir for 15 minutes.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (14.2 g, 100 mmol) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Pour the mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification (Crucial): The crude residue contains both isomers.

    • Target (3-amino-1-methyl): Typically elutes second or is more polar due to the exposed amino group (check specific TLC conditions).

    • Method: Flash Column Chromatography (Gradient: 20%

      
       60% EtOAc in Hexanes).
      
    • Expert Insight: Recrystallization from Ethanol/Water can sometimes enrich the major isomer, but chromatography is recommended for high purity (>98%).

  • Yield: Expected yield of desired isomer: 40–50% (due to isomer distribution).

  • Product: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 21230-43-3).

Step 3: Amidation via Direct Aminolysis

Converting the ester to the N-ethyl amide.

  • Reagents: Ethylamine (70% in water or 2.0 M in THF).

  • Conditions: Sealed tube/Pressure vessel.

Protocol:

  • Setup: Place Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.7 g, 10 mmol) in a pressure tube.

  • Reagent: Add Ethylamine (10–15 eq, e.g., 20 mL of 70% aq. solution).

  • Reaction: Seal the tube and heat to 60–80°C for 12–24 hours. Caution: High pressure.

  • Monitoring: Monitor by LC-MS for conversion of Ester (

    
    ) to Amide (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the mixture to dryness under reduced pressure to remove excess ethylamine and water/ethanol.

  • Purification: Triturate the residue with Diethyl Ether or cold Acetonitrile to obtain the solid product. Recrystallize from EtOH if necessary.

  • Final Product: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide .

Visualization of the Pathway

SynthesisPathway SM1 Ethyl (ethoxymethylene) cyanoacetate Step1_Prod Ethyl 3-amino-1H-pyrazole- 4-carboxylate (Unsubstituted Core) SM1->Step1_Prod EtOH, Reflux 90% Yield SM2 Hydrazine Hydrate SM2->Step1_Prod Regio_Split Alkylation (MeI / Cs2CO3) Step1_Prod->Regio_Split Isomer_Wrong Isomer B: Ethyl 5-amino-1-methyl... Regio_Split->Isomer_Wrong Minor/Major (Condition dependent) Isomer_Right Isomer A (Target): Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate Regio_Split->Isomer_Right Separation via Chromatography Final_Prod FINAL TARGET: 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide Isomer_Right->Final_Prod EtNH2, 80°C Sealed Tube

Figure 2: Forward synthetic scheme highlighting the critical isomer separation step.

Quantitative Data & Process Parameters

ParameterStep 1 (Cyclization)Step 2 (Methylation)Step 3 (Amidation)
Limiting Reagent Ethyl (ethoxymethylene)cyanoacetatePyrazole IntermediateEthyl Ester Intermediate
Key Reagent Hydrazine Hydrate (1.0 eq)MeI (1.05 eq) /

Ethylamine (excess)
Solvent Ethanol (Abs.)[2]DMF or AcetoneWater or THF
Temperature Reflux (78°C)0°C

RT
60–80°C
Time 4–6 Hours12 Hours12–24 Hours
Typical Yield 90–95%40–50% (Isolated Isomer)75–85%
Critical Quality Attribute Purity >95% (NMR)Regio-purity >98% Residual Solvent <5000ppm

Expert Insights & Troubleshooting

  • Regioselectivity Pitfall: Do not attempt to synthesize the core by reacting Methylhydrazine directly with Ethyl (ethoxymethylene)cyanoacetate . Literature confirms this pathway predominantly yields the 5-amino-1-methyl isomer due to the nucleophilic attack of the

    
    -methyl group on the 
    
    
    
    -carbon of the acrylate [1]. The stepwise route described above is the only reliable method to secure the 3-amino isomer without complex directing groups.
  • Amidation Efficiency: If the direct aminolysis with ethylamine is sluggish, convert the ester to the carboxylic acid (Hydrolysis: NaOH/MeOH, Reflux, 1h) and then couple using HATU or EDC/HOBt with Ethylamine hydrochloride and DIPEA in DMF. This is milder but adds two steps.

  • Analytical Confirmation:

    • 1H NMR (DMSO-d6): Look for the N-Methyl singlet around

      
       3.6–3.7 ppm. The pyrazole C-H (position 5) typically appears as a singlet around 
      
      
      
      8.0–8.2 ppm.
    • NOESY: A key validation experiment. In the 3-amino-1-methyl isomer, there should be NO NOE correlation between the Methyl group protons and the Amino group protons (they are distant, separated by C5 and C4). In the 5-amino-1-methyl isomer, the Methyl and Amino groups are adjacent (positions 1 and 5) and will show a strong NOE signal.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: "Reaction of methylhydrazine with ethyl (ethoxymethylene)
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Confirms that direct reaction favors the 5-amino isomer.
  • Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Intermediate)

    • Title: "Ethyl 3-aminopyrazole-4-carboxyl
    • Source: ChemicalBook / BenchChem Protocols.
    • Context: Standard protocol for the unsubstituted core.
  • Patent Reference for Pyrazole Carboxamides

    • Title: "Process for the preparation of a pyrazole deriv
    • Source: Google P
    • Context: Describes industrial handling of similar amino-pyrazole carboxyl
  • Compound Data (Target Intermediate)

    • Title: "Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate."[5][6]

    • Source: PubChem CID 683559 (Note: Check specific isomer CID, often mixed in d

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Physicochemical Profiling

Foreword for the Modern Drug Discovery Professional In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Drug Discovery Professional

In the landscape of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, prized for its metabolic stability and versatile biological activity. This guide focuses on a specific, and seemingly novel, derivative: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide . A thorough review of the public scientific literature and chemical databases indicates that this compound is not extensively characterized, presenting a unique opportunity for novel intellectual property and discovery.

This document, therefore, deviates from a simple recitation of known facts. Instead, it serves as a forward-looking technical roadmap for the synthesis, purification, and comprehensive physicochemical characterization of this target molecule. We will proceed with the informed assumption that this compound is a new chemical entity (NCE), and our approach will reflect the rigorous, self-validating methodologies required in a regulated research and development environment. The causality behind each proposed experimental choice is explained to provide a framework for adapting these protocols to other novel pyrazole derivatives.

Strategic Overview: The Rationale for Synthesis and Characterization

The core structure, a 1-methyl-1H-pyrazole, is a bioisostere for various ring systems and is often employed to fine-tune pharmacokinetic properties. The 3-amino group and the 4-carboxamide moiety are critical pharmacophoric features, capable of forming key hydrogen bond interactions with biological targets. The N-ethyl substituent on the carboxamide provides a handle to modulate lipophilicity and metabolic stability. Given these features, this molecule is a prime candidate for screening in various therapeutic areas, including oncology and inflammatory diseases, where pyrazole derivatives have shown promise.[1]

Our immediate objective is to synthesize the compound with high purity and then establish a definitive physicochemical profile. This profile is the foundation for all subsequent drug development activities, from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Proposed Synthetic Pathway

The synthesis of N-substituted pyrazole carboxamides typically involves the amidation of a corresponding pyrazole carboxylic acid or its ester derivative.[1] The proposed workflow begins with a commercially available starting material, Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, and proceeds through a direct amidation reaction.

Synthetic_Pathway reagent1 Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate reaction Direct Aminolysis (Sealed Vessel, 80-100 °C) reagent1->reaction Starting Material reagent2 Ethylamine (excess) in Methanol reagent2->reaction Reagent product 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide reaction->product Yields

Caption: Proposed one-step synthesis of the target compound.

Experimental Protocol: Synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide
  • Rationale: This protocol employs a direct aminolysis of the ethyl ester. Using an excess of ethylamine in a sealed vessel drives the reaction towards the amide product, which is often a robust and high-yielding method for the synthesis of simple amides from non-sterically hindered amines and esters. Methanol is chosen as a solvent due to its ability to dissolve both the starting ester and ethylamine.

  • To a 50 mL pressure-rated vessel, add Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add a 2.0 M solution of ethylamine in methanol (5.0 eq).

  • Seal the vessel and heat the reaction mixture to 90 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethylamine.

  • The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Physicochemical Property Determination Workflow

Once the target compound is synthesized and purified, a comprehensive physicochemical profile must be established. The following workflow outlines the key experiments.

Characterization_Workflow cluster_properties Core Physicochemical Properties cluster_spectroscopy Structural Confirmation start Pure Synthesized Compound mp Melting Point (DSC) start->mp Property Measurement sol Aqueous Solubility (HPLC-UV) start->sol Property Measurement pka pKa (Potentiometric Titration) start->pka Property Measurement logp LogP (Shake-Flask or HPLC) start->logp Property Measurement nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Verification ms Mass Spectrometry (HRMS) start->ms Structural Verification ir Infrared Spectroscopy (FTIR) start->ir Structural Verification

Caption: Workflow for physicochemical characterization.

Core Physicochemical Data Table

As this is a novel compound, no experimental data is publicly available. The table below presents predicted values for the target compound and, for comparison, the experimental and computed data for the close analog, 3-amino-1-methyl-1H-pyrazole-4-carboxamide , which lacks the N-ethyl group.[2]

Property3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (Predicted)3-amino-1-methyl-1H-pyrazole-4-carboxamide (from PubChem CID: 17118319)[2]
Molecular Formula C₇H₁₂N₄OC₅H₈N₄O
Molecular Weight 168.20 g/mol 140.14 g/mol
CAS Number Not available89181-79-3
Melting Point Prediction not reliable; requires experimental determination.Not available
Boiling Point Prediction not reliable; requires experimental determination.Not available
Calculated LogP ~ -0.2 (Increased lipophilicity due to ethyl group)-0.7
Aqueous Solubility Predicted to be moderate to high.Not available
pKa (most basic) Predicted ~ 2-3 (pyrazole ring nitrogen)Not available
pKa (most acidic) Predicted ~ 16-18 (amide N-H)Not available

Detailed Experimental Protocols for Physicochemical Characterization

Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides a precise melting point and can also reveal information about purity and polymorphism.

  • Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The melting point is determined as the onset temperature of the melting endotherm.

Aqueous Solubility Determination by HPLC-UV
  • Rationale: This method provides a quantitative measure of solubility, a critical parameter for drug development.

  • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or methanol).

  • Add an excess of the solid compound to water in a sealed vial.

  • Shake the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension through a 0.45 µm filter to remove undissolved solid.

  • Analyze the filtrate by a calibrated HPLC-UV method to determine the concentration of the dissolved compound.

pKa Determination by Potentiometric Titration
  • Rationale: The ionization constant (pKa) is crucial for understanding a compound's behavior in biological systems.

  • Dissolve a known amount of the compound in a mixture of water and a co-solvent (e.g., methanol) if necessary.

  • Titrate the solution with a standardized solution of HCl and then with a standardized solution of NaOH.

  • Record the pH of the solution as a function of the volume of titrant added.

  • The pKa values are determined from the inflection points of the titration curve.

LogP Determination by the Shake-Flask Method
  • Rationale: The octanol-water partition coefficient (LogP) is a key measure of lipophilicity.

  • Prepare a solution of the compound in n-octanol.

  • Mix this solution with an equal volume of water in a separatory funnel.

  • Shake the funnel vigorously for several minutes and then allow the layers to separate.

  • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.

Conclusion and Forward Outlook

This technical guide provides a comprehensive and scientifically rigorous framework for the synthesis and characterization of the novel compound 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide . By following the proposed synthetic and analytical workflows, researchers can confidently produce this molecule and establish its fundamental physicochemical properties. This foundational data is indispensable for advancing this promising scaffold through the drug discovery and development pipeline. The insights gained from the characterization of this specific derivative will also contribute to a broader understanding of the structure-property relationships within the pyrazole carboxamide class of compounds.

References

  • TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. Trade Science Inc.[Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan. [Link]

  • PubChem. (n.d.). 3-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and its Congeners for Advanced Research and Development

For the attention of Researchers, Scientists, and Drug Development Professionals. Disclaimer: The specific CAS Number for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide could not be definitively identified in the ava...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: The specific CAS Number for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide could not be definitively identified in the available literature and databases at the time of this guide's compilation. This document will therefore focus on the closely related parent compound, 3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS Number: 89181-79-3) , and provide synthetic and application contexts relevant to its N-ethyl derivative.[1]

Introduction: The Pyrazole Carboxamide Scaffold - A Versatile Core in Medicinal Chemistry

The pyrazole ring system is a foundational heterocyclic motif in modern drug discovery and development. Its unique structural and electronic properties allow for diverse biological activities, making it a privileged scaffold in the design of novel therapeutic agents.[2] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The carboxamide functional group, when appended to the pyrazole core, further enhances the potential for targeted biological interactions through hydrogen bonding and other non-covalent interactions. This guide provides a detailed technical overview of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide, a key building block, and explores the synthesis and potential applications of its N-ethyl derivative, a compound of significant interest for researchers in medicinal chemistry.

Physicochemical Properties and Structural Analogs

A comprehensive understanding of the physicochemical properties of the core scaffold is essential for predicting its behavior in biological systems and for designing effective synthetic routes.

PropertyValue (for 3-Amino-1-methyl-1H-pyrazole-4-carboxamide)Reference
CAS Number 89181-79-3[1]
Molecular Formula C5H8N4O[1]
Molecular Weight 140.14 g/mol [1]
IUPAC Name 3-amino-1-methylpyrazole-4-carboxamide[1]

For the purpose of this guide, we will also consider the properties of a closely related and commercially available analog, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate .

PropertyValue (for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate)Reference
CAS Number 31037-02-2[3]
Molecular Formula C7H11N3O2[3]
Molecular Weight 169.18 g/mol [3]

Synthetic Strategies: From Core Scaffold to N-Alkylated Derivatives

The synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide can be approached through a multi-step process, starting from readily available precursors. The general strategy involves the formation of the pyrazole core, followed by functional group manipulations to introduce the N-ethyl carboxamide moiety.

Workflow for the Synthesis of the Pyrazole Core

A common and effective method for constructing the 3-aminopyrazole-4-carboxylate core involves the cyclization of a functionalized acrylonitrile with a hydrazine derivative.

Synthesis_Workflow A Ethyl (ethoxymethylene)cyanoacetate C Cyclization Reaction A->C Reagent 1 B Methylhydrazine B->C Reagent 2 D Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate C->D Intermediate E Amidation D->E e.g., NH3, heat F 3-Amino-1-methyl-1H-pyrazole-4-carboxamide (CAS: 89181-79-3) E->F Core Scaffold G N-Ethylation F->G e.g., Ethyl iodide, Base H 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide G->H Final Product

Caption: A generalized synthetic workflow for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Detailed Experimental Protocol: Synthesis of the Pyrazole Carboxylate Intermediate

This protocol is adapted from established procedures for the synthesis of similar pyrazole carboxylates.[4]

Objective: To synthesize Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Methylhydrazine

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add methylhydrazine (1.1 equivalents) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.

  • Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

Subsequent Transformation to the Target N-ethyl Carboxamide

Step 1: Amidation of the Ester

The ethyl ester intermediate can be converted to the primary carboxamide (CAS: 89181-79-3) by treatment with ammonia in a suitable solvent, often under elevated temperature and pressure.

Step 2: N-Ethylation of the Carboxamide

The final N-ethylation of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide can be achieved through standard alkylation procedures.

Protocol: N-Ethylation

Materials:

  • 3-Amino-1-methyl-1H-pyrazole-4-carboxamide (1 equivalent)

  • Ethyl iodide or Ethyl bromide (1.1 - 1.5 equivalents)

  • A suitable base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a solution of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the amide nitrogen.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the ethylating agent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Applications in Drug Discovery and Agrochemicals

The 3-aminopyrazole-4-carboxamide scaffold is a key pharmacophore in several biologically active molecules. Its derivatives have shown significant potential in various therapeutic areas and in the development of new agrochemicals.

As Kinase Inhibitors in Oncology

Numerous pyrazole derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The N-substituted pyrazole carboxamide moiety can effectively occupy the ATP-binding site of kinases, leading to the inhibition of their catalytic activity.

Kinase_Inhibition cluster_0 Kinase Active Site K Kinase P Phosphorylated Substrate K->P Phosphorylation I Inhibition of Phosphorylation K->I ATP ATP ATP->K PC Pyrazole Carboxamide Derivative PC->K Competitive Binding I->P

Caption: Mechanism of kinase inhibition by pyrazole carboxamide derivatives.

In Agrochemicals as Fungicides and Insecticides

Pyrazole carboxamides are also prominent in the agrochemical industry. They are the active ingredients in several fungicides and insecticides, often targeting specific enzymes in pests and pathogens.[5] For instance, some derivatives are known to inhibit succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[5]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling pyrazole carboxamide derivatives.

Hazard Identification (based on related compounds): [3][6]

  • Acute Toxicity: May be harmful if swallowed.[3]

  • Skin Irritation: Causes skin irritation.[3][6]

  • Eye Irritation: Causes serious eye irritation.[3][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wash hands thoroughly after handling.[6]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

The 3-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold and its derivatives, including the N-ethyl analog, represent a class of compounds with significant potential in medicinal chemistry and agrochemical research. This guide has provided a comprehensive overview of their synthesis, potential applications, and essential safety information. While the specific CAS number for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide remains elusive, the information presented herein on its parent compound and related analogs offers a solid foundation for researchers to build upon in their scientific endeavors.

References

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  • PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

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Sources

Exploratory

The Multifaceted Biological Activities of Pyrazole Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. When coupled with a carboxamide linkage, the resulting pyrazole carboxamide scaffold emerges as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This has led to the development of numerous compounds with significant therapeutic potential across diverse disease areas. Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and more.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazole carboxamide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanisms of Anticancer Action

The anticancer efficacy of pyrazole carboxamides stems from their ability to interact with and modulate the function of critical molecular targets involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: A predominant mechanism of action is the inhibition of various protein kinases that are often hyperactivated in cancer.

    • Aurora Kinases: Certain pyrazole-4-carboxamide analogues have been identified as potent dual inhibitors of Aurora kinases A and B, which are crucial regulators of mitosis.[5] Inhibition of these kinases leads to defects in cell division, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[5]

    • Fibroblast Growth Factor Receptors (FGFRs): Some 5-amino-1H-pyrazole-4-carboxamide derivatives act as pan-FGFR covalent inhibitors, targeting both wild-type and drug-resistant mutant forms of the receptor.[6] Dysregulation of FGFR signaling is implicated in various cancers.

    • Epidermal Growth Factor Receptor (EGFR): Pyrazole-linked pyrazoline derivatives with a carbothioamide tail have shown potential as EGFR kinase inhibitors, a key target in non-small cell lung cancer and other malignancies.[1]

  • Hypoxia-Inducible Factor (HIF-1) Inhibition: The tumor microenvironment is often hypoxic, and cancer cells adapt by upregulating HIF-1, a transcription factor that promotes survival and angiogenesis. 1-Ethylpyrazole-3-carboxamide compounds have been identified as inhibitors of HIF-1, thereby suppressing the adaptive response of cancer cells to hypoxia.[7]

  • Telomerase Inhibition: Telomerase is an enzyme that maintains telomere length, and its reactivation is a hallmark of many cancers, enabling replicative immortality. Certain pyrazole-5-carboxamide derivatives have demonstrated potent telomerase inhibitory activity, suggesting a mechanism to counteract uncontrolled cell proliferation.[4][8]

  • Induction of Apoptosis: Many pyrazole carboxamide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and DNA damage.[9][10]

Anticancer Mechanisms of Pyrazole Carboxamides cluster_0 Pyrazole Carboxamide Derivatives cluster_1 Molecular Targets cluster_2 Cellular Effects Pyrazoles Pyrazole Carboxamides Kinases Aurora Kinases, FGFR, EGFR Pyrazoles->Kinases Inhibition HIF1 HIF-1 Pyrazoles->HIF1 Inhibition Telomerase Telomerase Pyrazoles->Telomerase Inhibition Apoptosis Apoptotic Pathways (Caspases, Bcl-2) Pyrazoles->Apoptosis Activation CellCycleArrest Cell Cycle Arrest (G2/M) Kinases->CellCycleArrest InhibitAngiogenesis Inhibition of Angiogenesis HIF1->InhibitAngiogenesis InhibitImmortality Inhibition of Replicative Immortality Telomerase->InhibitImmortality InduceApoptosis Induction of Apoptosis Apoptosis->InduceApoptosis

Caption: Anticancer mechanisms of pyrazole carboxamides.
B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole carboxamide derivatives is intricately linked to their chemical structure. SAR studies have revealed key pharmacophoric features that govern their activity.[9][11]

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core significantly influence activity. For instance, a difluoromethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring are often associated with potent activity.

  • The Carboxamide Linker: The amide bond is a critical hydrogen bonding motif. The nature of the substituent on the amide nitrogen (the "right-hand side" of the molecule) plays a crucial role in target recognition and potency. Aromatic and heteroaromatic rings are common substituents.

  • Substituents on the Amide's Aryl Ring: The electronic and steric properties of substituents on the aryl ring attached to the amide nitrogen can dramatically impact activity. Electron-withdrawing or electron-donating groups at specific positions can enhance binding affinity to the target protein.

C. Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[12][13]

Principle: The assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole carboxamide derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight add_compounds Add Pyrazole Carboxamide Derivatives (Serial Dilutions) incubate_overnight->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Solution (5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_solubilizer Add Solubilizing Agent (e.g., DMSO) remove_medium->add_solubilizer shake_plate Shake Plate add_solubilizer->shake_plate read_absorbance Read Absorbance (570 nm) shake_plate->read_absorbance analyze_data Calculate % Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.
D. Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative pyrazole carboxamide derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6k HeLa (Cervical)0.43[5]
6k HepG2 (Liver)0.67[5]
10h NCI-H520 (Lung)0.019[6]
10h SNU-16 (Gastric)0.059[6]
10h KATO III (Gastric)0.073[6]
8e MGC-803 (Gastric)1.02[8]
11Ae HT1080 (Sarcoma)8.1[7]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole carboxamide derivatives have demonstrated significant potential as antimicrobial agents, with a broad spectrum of activity against both bacteria and fungi.[12][14][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of these compounds are often attributed to the disruption of essential cellular processes in pathogens.

  • Inhibition of Succinate Dehydrogenase (SDH): A primary mechanism, particularly in fungi, is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[8][16] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

  • Disruption of Cell Wall/Membrane Integrity: Some pyrazole carboxamides can damage the cell walls or membranes of fungi, leading to the leakage of cellular contents and ultimately cell lysis.[11]

  • Inhibition of DNA Gyrase: In bacteria, DNA gyrase is a crucial enzyme involved in DNA replication. Certain pyrazole derivatives have been shown to inhibit DNA gyrase, thereby preventing bacterial proliferation.[17]

Antimicrobial Mechanisms of Pyrazole Carboxamides cluster_0 Pyrazole Carboxamide Derivatives cluster_1 Molecular Targets cluster_2 Cellular Effects Pyrazoles Pyrazole Carboxamides SDH Succinate Dehydrogenase (SDH) Pyrazoles->SDH Inhibition CellWall Cell Wall/ Membrane Pyrazoles->CellWall Damage DNAGyrase DNA Gyrase Pyrazoles->DNAGyrase Inhibition InhibitRespiration Inhibition of Cellular Respiration SDH->InhibitRespiration DisruptIntegrity Disruption of Cellular Integrity CellWall->DisruptIntegrity InhibitReplication Inhibition of DNA Replication DNAGyrase->InhibitReplication

Caption: Antimicrobial mechanisms of pyrazole carboxamides.
B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate of the test microorganism, select several colonies.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of a stock solution of the pyrazole carboxamide derivative (at twice the highest desired test concentration) to the first well of a row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial or fungal inoculum to each well, bringing the total volume to 200 µL. This also dilutes the compound to its final test concentration.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC Determination Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Pyrazole Carboxamide in Broth prepare_inoculum->serial_dilution inoculate_plate Inoculate Microtiter Plate with Microbial Suspension serial_dilution->inoculate_plate incubate_plate Incubate Plate (e.g., 37°C for 16-20h) inoculate_plate->incubate_plate read_results Visually Inspect for Growth (Turbidity) incubate_plate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination by broth microdilution.
C. Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole carboxamide derivatives against various bacterial and fungal strains.

Compound IDMicroorganismMIC (µg/mL)Reference
SCU2028 Rhizoctonia solani0.022[11]
E1 Rhizoctonia solani1.1[16]
5i Staphylococcus aureus-[18]
5k Escherichia coli-[18]
5a, 5i, 5j Mycobacterium tuberculosis H37Rv-[18]
4e Streptococcus pneumoniae0.0156[19]

Note: Specific MIC values for compounds 5i, 5k, 5a, 5i, and 5j were not provided in the abstract but were noted to have potent activity.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazole carboxamide derivatives have also been investigated for their anti-inflammatory properties, with some compounds exhibiting potent inhibition of key inflammatory mediators.[20][21]

A. Mechanism of Anti-inflammatory Action

The primary mechanism underlying the anti-inflammatory effects of many pyrazole carboxamides is the inhibition of cyclooxygenase (COX) enzymes.[22]

  • COX-1 and COX-2 Inhibition: COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrazole carboxamide derivatives have been shown to inhibit both COX-1 and COX-2, with some exhibiting selectivity for COX-2.[23] Selective COX-2 inhibition is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Anti-inflammatory Mechanism of Pyrazole Carboxamides ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 and COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazoles Pyrazole Carboxamides Pyrazoles->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by pyrazole carboxamides.
B. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of pyrazole carboxamide derivatives against COX-1 and COX-2 can be evaluated using in vitro enzyme inhibition assays.

Principle: The assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2. The activity of the enzyme is typically monitored by measuring the production of prostaglandins or the consumption of a substrate.

Step-by-Step Methodology (Fluorometric Assay Example):

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a solution of a fluorometric probe that reacts with the products of the COX reaction.

    • Prepare a solution of arachidonic acid (substrate).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme (a cofactor), and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of the pyrazole carboxamide derivative or a vehicle control (e.g., DMSO) to the wells.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time.

  • Detection and Analysis:

    • Stop the reaction and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

COX Inhibition Assay Workflow start Start prepare_reagents Prepare Assay Buffer, Enzymes (COX-1, COX-2), and Substrate start->prepare_reagents plate_setup Add Buffer, Heme, and Enzyme to 96-well Plate prepare_reagents->plate_setup add_inhibitor Add Pyrazole Carboxamide Derivatives (Serial Dilutions) plate_setup->add_inhibitor pre_incubate Pre-incubate at Room Temp add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Arachidonic Acid pre_incubate->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction measure_fluorescence Measure Fluorescence incubate_reaction->measure_fluorescence analyze_data Calculate % Inhibition and IC₅₀ measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for in vitro COX inhibition assay.
C. Quantitative Data Summary: Anti-inflammatory Activity

The following table provides the in vitro COX inhibitory activity (IC₅₀ values) and COX-2 selectivity of representative pyrazole derivatives.

Compound IDCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
2a -19.87-[23]
3b -39.4322.21[23]
4a -61.2414.35[23]
5b -38.7317.47[23]
5e -39.1413.10[23]

Note: Specific IC₅₀ values for COX-1 were not provided for all compounds in the abstract.

IV. Conclusion and Future Directions

The pyrazole carboxamide scaffold has unequivocally demonstrated its significance in medicinal chemistry, yielding derivatives with potent and diverse biological activities. The exploration of their anticancer, antimicrobial, and anti-inflammatory properties has unveiled a multitude of molecular targets and mechanisms of action, underscoring the therapeutic potential of this chemical class. The structure-activity relationships elucidated to date provide a valuable roadmap for the rational design of next-generation pyrazole carboxamide-based drugs with improved efficacy and safety profiles.

Future research in this area should continue to focus on:

  • Target Identification and Validation: Elucidating the precise molecular targets for novel pyrazole carboxamide derivatives will be crucial for understanding their mechanisms of action and for the development of more selective therapies.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds to enhance their drug-like properties.

  • Combating Drug Resistance: The development of pyrazole carboxamide derivatives that are effective against drug-resistant strains of cancer cells and microbial pathogens is a high-priority area of research.

  • In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy and safety before they can be considered for clinical development.

V. References

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  • Taha, E. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

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  • Zhang, H., et al. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 29(1), 224. [Link]

  • Sultana, S. S., & Vasanthi, R. V. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • El-Gamal, M. I., et al. (2025). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Geronikaki, A. A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(9), 1198. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 239-253. [Link]

  • Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 183-193. [Link]

  • Zhang, H., et al. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 29(1), 224. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Lu, X., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 64(11), 1606-1614. [Link]

  • Taha, E. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie, e2400470. [Link]

  • Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8234. [Link]

  • Kumar, A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed, 34(1), 1-17. [Link]

  • Li, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11777-11786. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9399-9410. [Link]

  • Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 187-206. [Link]

  • Geronikaki, A. A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(9), 1198. [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 239-253. [Link]

  • Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • Gouda, M. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biological Inorganic Chemistry, 30(1), 1-15. [Link]

  • Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 183-193. [Link]

  • Sultana, S. S., & Vasanthi, R. V. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • Zhang, H., et al. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 29(1), 224. [Link]

  • Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116775. [Link]

  • Oon, J. A., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787. [Link]

  • Zhang, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 526-533. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Li, X., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11777-11786. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 72(22), 9399-9410. [Link]

  • Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 187-206. [Link]

  • Geronikaki, A. A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(9), 1198. [Link]

  • El-Sayed, M. A. A., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]

  • Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research, 9, 239-253. [Link]

  • Abdellatif, K. R. A., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 332-342. [Link]

  • Gouda, M. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biological Inorganic Chemistry, 30(1), 1-15. [Link]

  • Deepthi, C. A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(5), 183-193. [Link]

  • Sultana, S. S., & Vasanthi, R. V. (2020). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit. [Link]

  • Zhang, H., et al. (2024). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 29(1), 224. [Link]

  • Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry, 280, 116917. [Link]

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116775. [Link]

  • Oon, J. A., et al. (2015). Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(8), 1776-1787. [Link]

  • Zhang, J., et al. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 90, 526-533. [Link]

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Foundational

A Technical Guide to the Design, Synthesis, and Application of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide Structural Analogs

Abstract The pyrazole scaffold represents a cornerstone in medicinal chemistry and agrochemical development, prized for its synthetic tractability and diverse biological activities.[1][2] This guide focuses on the struct...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold represents a cornerstone in medicinal chemistry and agrochemical development, prized for its synthetic tractability and diverse biological activities.[1][2] This guide focuses on the structural analogs of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, a molecule embodying a privileged core structure. We will dissect the strategic rationale behind analog development, from enhancing therapeutic efficacy to optimizing pharmacokinetic profiles. This document provides a comprehensive exploration of synthetic methodologies, detailed structure-activity relationship (SAR) analyses, and insights into the mechanisms of action that drive the application of these compounds in areas such as oncology, infectious diseases, and inflammation.[1][3][4] Included are field-proven experimental protocols and data visualization to equip researchers, scientists, and drug development professionals with the knowledge to innovate within this promising chemical space.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an exceptional scaffold for interacting with biological targets. Pyrazole derivatives have been successfully developed as nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, as well as agents with antimicrobial, anticancer, and anticonvulsant properties.[1][4]

The specific core of 3-amino-1-methyl-1H-pyrazole-4-carboxamide is of particular interest. The 3-amino group is a crucial feature, often forming a hydrogen bond "zipper" structure that enhances binding affinity to enzyme active sites, particularly kinases.[4] The 4-carboxamide moiety provides a versatile handle for synthetic modification, allowing for the exploration of various substituents to probe receptor pockets and modulate physicochemical properties.

The Imperative for Analog Development: A Strategy-Driven Approach

The development of structural analogs from a lead compound is a cornerstone of modern drug discovery. The primary objective is not merely to create new chemical entities, but to systematically refine the molecule's properties based on the principles of Structure-Activity Relationships (SAR).

Key Drivers for Analog Synthesis:

  • Potency Enhancement: Minor structural modifications can lead to orders-of-magnitude improvement in binding affinity and biological activity.

  • Selectivity Optimization: Analogs are designed to be more selective for the intended target over off-targets, thereby reducing potential side effects. For instance, pyrazole-based inhibitors have been optimized for selectivity between metalloprotease isoforms like meprin α and meprin β.[5][6][7]

  • ADME Profiling: Modifications can improve Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhancing bioavailability and ensuring the compound reaches its target in sufficient concentration.

  • Toxicity Reduction: Structural changes can mitigate toxic liabilities identified in the parent compound.

  • Intellectual Property: Novel analogs provide a pathway to secure new patents and establish a proprietary position in the market.

Synthetic Strategies for Analog Generation

The synthesis of a diverse library of 3-amino-1-methyl-1H-pyrazole-4-carboxamide analogs can be approached through a convergent strategy involving the initial construction of the core pyrazole ring followed by diversification at key positions.

Synthesis of the Core Pyrazole Intermediate

A common and efficient route to the pyrazole core begins with the cyclization of a suitable acyclic precursor. For the 3-amino-4-carboxamide scaffold, a key intermediate is a cyano-containing precursor, which is then hydrolyzed.

The workflow below illustrates a generalized pathway for synthesizing the core and diversifying it.

G cluster_0 Core Synthesis cluster_1 Diversification A Ethyl Cyanoacetate C Enamine Intermediate A->C Condensation B DMF-DMA B->C E Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate C->E Cyclization D Methylhydrazine D->E F Hydrolysis (LiOH or NaOH) E->F H Amide Coupling (R-NH2, EDCI/HOBT) K Target Analog Library (Modification at 3-Amino) E->K G 3-Amino-1-methyl-1H- pyrazole-4-carboxylic Acid F->G I Target Analog Library (Modification at N-Carboxamide) G->I H->I J N-Alkylation / Arylation (on 3-Amino Group) J->K

Caption: General workflow for synthesis and diversification of pyrazole analogs.

Diversification of the Pyrazole Scaffold

Once the core ester (E) is synthesized, diversification can occur at two primary sites:

  • The Carboxamide Nitrogen: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid (G). Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT), are then used to couple the acid with a wide array of primary or secondary amines (R-NH2), yielding a library of N-substituted carboxamides (I).[8] This is the most direct way to generate analogs of the title compound.

  • The 3-Amino Group: While often critical for activity, this group can be subjected to N-alkylation or N-arylation (J) to explore its role in target binding. This step must be performed with care to avoid reaction at the pyrazole ring nitrogens.

Structure-Activity Relationship (SAR) Insights

The biological activity of these pyrazole analogs is highly dependent on the nature and position of their substituents. The following sections consolidate SAR findings from various studies.

Modifications at the N-Carboxamide Group

This position is critical for modulating potency and selectivity. The substituent on the amide nitrogen extends into a binding pocket of the target protein, and its size, lipophilicity, and hydrogen bonding capacity are key determinants of activity.

  • Aromatic vs. Aliphatic: For many targets, particularly kinases, an aromatic substituent on the amide is critical for activity.[2] This is often due to favorable π-stacking or hydrophobic interactions within the active site.

  • Substituted Phenyl Rings: Introducing electron-withdrawing or electron-donating groups to a phenyl ring at this position can fine-tune activity. For example, in meprin inhibitors, acidic carboxyphenyl residues led to increased inhibition of meprin β.[5]

Modifications at Other Positions
  • Pyrazole C5-Position: Introducing substituents at the C5 position can modulate interactions with the S1 and S1' pockets of proteases.[7] Halogen or methoxy groups on aryl rings at this position have been shown to be effective.[9]

  • Pyrazole N1-Position: The N1-methyl group in the core scaffold contributes to both potency and metabolic stability. Replacing it with larger alkyl or aryl groups can either enhance or diminish activity depending on the steric tolerance of the target's active site.

  • 3-Amino Group: As previously mentioned, this group is often essential for forming key hydrogen bonds with the target. Acylation or substitution can lead to a significant loss of activity, although in some cases it may be tolerated if the substituent can engage in other favorable interactions.

SAR Summary Table
Position of ModificationSubstituent TypeGeneral Impact on Biological ActivityExample Target ClassReference
N-Carboxamide Small Alkyl (e.g., Ethyl)Baseline activity, good starting point.General-
Aromatic/Heterocyclic RingsOften critical for high potency via π-stacking.Kinases, Proteases
Phenyl with acidic groupsCan increase selectivity for certain targets.Meprin β[5]
Pyrazole C3 Free Amino (NH2)Often essential for H-bonding; modification can decrease activity.Kinases[4]
Pyrazole C5 Lipophilic groups (Aryl, Cyclopentyl)Can enhance potency by occupying hydrophobic pockets.Meprin α[5]
Pyrazole N1 Small Alkyl (e.g., Methyl)Generally provides good activity and stability.General
Larger/Aryl groupsVariable; can improve or hinder binding based on steric fit.Meprin α/β[5]

Biological Applications & Mechanisms of Action

Analogs derived from the 3-aminopyrazole carboxamide scaffold have demonstrated efficacy across a range of therapeutic areas.

  • Oncology: Many pyrazole derivatives function as potent inhibitors of protein kinases, which are often dysregulated in cancer.[8][10] By blocking the ATP-binding site of kinases like CDK1, these compounds can halt cell cycle progression and induce apoptosis in cancer cells.[4] Some analogs have also been shown to interact with DNA, suggesting an alternative or complementary antitumor mechanism.[8]

  • Antimicrobial Agents: The pyrazole carboxamide structure is found in various compounds with antibacterial and antifungal properties.[3][11] They can disrupt essential cellular processes in pathogens. For example, certain derivatives show activity against both Gram-positive and Gram-negative bacteria.[3]

  • Anti-inflammatory Agents: Pyrazole derivatives are well-established as anti-inflammatory agents.[1] Their mechanism often involves the inhibition of enzymes like cyclooxygenase (COX) or key signaling kinases in inflammatory pathways, such as p38 MAPK.[10]

Illustrative Mechanism: Kinase Inhibition

The diagram below shows a simplified representation of a kinase signaling pathway and the point of intervention for a pyrazole-based inhibitor.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Inhibitor 3-Aminopyrazole Analog (Kinase Inhibitor) Inhibitor->RAF Inhibits ATP Binding Proliferation Cell Proliferation, Survival Transcription->Proliferation Drives

Caption: Inhibition of the MAPK signaling pathway by a pyrazole analog.

Key Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of novel analogs.

Protocol: Synthesis of a Representative Analog (3-amino-1-methyl-N-phenyl-1H-pyrazole-4-carboxamide)

This protocol is a representative amalgamation of standard procedures.[3][8]

  • Hydrolysis of Ester:

    • To a solution of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of THF/water, add Lithium Hydroxide (LiOH, 1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture to pH ~3-4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HOBT (1.2 eq) and EDCI (1.2 eq) to the solution and stir for 15 minutes at 0 °C.

    • Add aniline (1.1 eq) followed by triethylamine (2.0 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration.

    • Wash the solid with water and a small amount of cold diethyl ether.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol evaluates the cytotoxic effect of compounds on cancer cell lines.[4]

  • Cell Seeding:

    • Seed human cancer cells (e.g., HepG2 liver cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test analogs in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Conclusion and Future Directions

The 3-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold is a highly versatile and privileged structure in modern chemical biology. The extensive body of research demonstrates that systematic structural modification of this core can yield potent and selective modulators of various biological targets. SAR studies consistently highlight the importance of the 3-amino group for hydrogen bonding and the N-carboxamide substituent for probing hydrophobic pockets and fine-tuning selectivity.

Future research should focus on:

  • Exploring Novel Substituents: Utilizing advanced synthetic methods to introduce novel and diverse chemical matter at the key diversification points.

  • Structure-Based Design: Leveraging computational docking and X-ray crystallography to design analogs with improved target affinity and selectivity.

  • Multi-Target Ligands: Intelligently designing single molecules that can modulate multiple targets in a disease pathway, potentially leading to synergistic therapeutic effects.

This guide serves as a foundational resource for professionals dedicated to advancing the frontiers of drug discovery and development through the strategic application of pyrazole chemistry.

References

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Exploratory

Introduction: From a Laboratory Anomaly to a Pharmaceutical Powerhouse

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a pillar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a pillar in the edifice of modern medicinal chemistry.[1][2][3] Its journey from a novel chemical synthesis in the late 19th century to its current status as a "privileged scaffold" is a compelling narrative of scientific inquiry, synthetic innovation, and therapeutic breakthroughs. The unique physicochemical properties of the pyrazole ring—its metabolic stability, aromaticity, and ability to engage in hydrogen bonding as both a donor and acceptor—have made it an exceptionally versatile building block for drug design.[4][5] This is evidenced by the dozens of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA) to treat a vast array of human diseases, from inflammation and cancer to cardiovascular and viral conditions.[5][6][7][8] This guide provides a comprehensive technical overview of the discovery and history of pyrazole compounds, designed for researchers, scientists, and drug development professionals. It will delve into the foundational synthetic methods, explore the evolution of pyrazole's role in drug design, and culminate in a detailed examination of a blockbuster drug that exemplifies its therapeutic impact.

Part 1: The Genesis of Pyrazole Chemistry: Knorr's Foundational Synthesis

The story of pyrazole begins in 1883 with the German chemist Ludwig Knorr.[1][9][10] While investigating the reactions of hydrazine derivatives, Knorr executed a reaction that would not only define his legacy but also launch an entire field of heterocyclic chemistry. His condensation of ethyl acetoacetate, a classic 1,3-dicarbonyl compound, with phenylhydrazine yielded the first substituted pyrazole derivative, a pyrazolone.[2][9][10] This seminal reaction, now universally known as the Knorr Pyrazole Synthesis, became the cornerstone for accessing this critical heterocyclic system.[1][9][11][12]

The Knorr Pyrazole Synthesis: A Self-Validating Protocol

The causality behind the Knorr synthesis is elegant in its simplicity. The reaction leverages the nucleophilicity of the hydrazine and the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl partner. The process is a condensation followed by a cyclization and dehydration, leading to the formation of the stable, aromatic pyrazole ring.[12]

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

The following protocol is adapted from Ludwig Knorr's original 1883 publication, demonstrating the foundational experiment that initiated the field.[9]

Objective: To synthesize the pyrazolone ring system via the condensation of a β-ketoester and a hydrazine derivative.

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel suitable for heating (e.g., round-bottom flask)

  • Water bath

  • Separatory funnel

  • Crystallization dish

  • Melting point apparatus

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. An initial, often spontaneous, condensation reaction occurs, forming an oily intermediate (a hydrazone) and water.

  • Separation of Water: Carefully separate the aqueous layer from the oily condensation product using a separatory funnel.

  • Cyclization: Gently heat the isolated oily product on a water bath. This thermal input drives the intramolecular cyclization via the elimination of ethanol, leading to the formation of the crude 1-phenyl-3-methyl-5-pyrazolone.

  • Purification: The crude product solidifies upon cooling. It can then be purified by recrystallization from hot ethanol to yield crystalline plates.

  • Characterization: The final product's identity and purity are confirmed by determining its melting point, which Knorr reported as 127 °C.

This straightforward yet powerful synthesis opened the door to a vast library of pyrazole derivatives. The first major therapeutic application came swiftly when it was discovered that methylation of Knorr's pyrazolone product yielded Antipyrine (phenazone).[13][14] Introduced commercially in the 1880s, Antipyrine was one of the world's first synthetic drugs and became a widely used analgesic and antipyretic until the rise of aspirin.[13][15][16]

G cluster_workflow Knorr Pyrazole Synthesis Workflow start Combine 1,3-Dicarbonyl (e.g., Ethyl Acetoacetate) and Hydrazine condensation Initial Condensation (Forms Hydrazone Intermediate) start->condensation separation Separate Aqueous Layer condensation->separation cyclization Heat to Induce Intramolecular Cyclization (Ethanol Elimination) separation->cyclization purification Cool and Recrystallize Crude Product cyclization->purification product Pure Pyrazole/Pyrazolone Product purification->product

Caption: A generalized workflow for the Knorr Pyrazole Synthesis.

Part 2: The Maturation of a Scaffold: Synthetic Evolution and Bioisosterism

Following Knorr's discovery, the field of pyrazole synthesis expanded significantly. While the Knorr synthesis remains a workhorse, other named reactions like the Pechmann pyrazole synthesis (using diazomethane and acetylenes) provided alternative routes.[17] The 20th and 21st centuries have seen an explosion of modern synthetic approaches characterized by greater efficiency, control, and environmental consideration. These include metal-catalyzed reactions, one-pot multicomponent reactions (MCRs) that generate molecular complexity quickly, and green chemistry protocols that utilize safer solvents like water or microwave-assisted heating to reduce reaction times.[18][19][20][21][22]

G cluster_synthesis Modern Pyrazole Synthetic Strategies pyrazole Pyrazole Core knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) knorr->pyrazole dipolar 1,3-Dipolar Cycloaddition (e.g., Diazoalkane + Alkyne) dipolar->pyrazole mcr Multicomponent Reactions (One-Pot) mcr->pyrazole metal Metal-Catalyzed Cross-Coupling metal->pyrazole

Caption: Diverse synthetic routes to the pyrazole core.

This synthetic versatility allowed medicinal chemists to explore the pyrazole scaffold in earnest. It soon became clear that the pyrazole ring was not just another heterocycle but a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. Its true power, however, was unlocked with the application of bioisosterism .

A bioisostere is a chemical substituent or group that can be exchanged for another group to create a new compound with similar biological properties. The pyrazole ring has proven to be an outstanding bioisostere for several common functionalities:[4]

  • Amide/Phenol Replacement: The N-H of the pyrazole can mimic the hydrogen-bonding capabilities of amides and phenols. This substitution can significantly improve metabolic stability and lipophilicity, key pharmacokinetic properties.[4][5][23]

  • Arene Replacement: Pyrazole can serve as a replacement for a phenyl ring, altering electronic properties and providing additional vectors for substitution while maintaining necessary steric bulk.[5][24]

By strategically employing pyrazole as a bioisostere, chemists can fine-tune the properties of a drug candidate, enhancing its potency, selectivity, and drug-like characteristics.

Part 3: A Modern Masterpiece: The Case of Celecoxib (Celebrex)

Perhaps no single molecule better illustrates the success of the pyrazole scaffold than Celecoxib. Approved in 1999, it became a blockbuster drug for treating pain and inflammation associated with conditions like arthritis.[7] Its development was a triumph of rational drug design based on a new understanding of inflammatory pathways.

Mechanism of Action: The Logic of Selective Inhibition

In the early 1990s, scientists discovered two isoforms of the cyclooxygenase (COX) enzyme.[25]

  • COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[25]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling.[25][26]

Traditional NSAIDs (like ibuprofen and naproxen) inhibit both COX-1 and COX-2. While this reduces inflammation (by blocking COX-2), it also leads to common side effects like stomach ulcers (by blocking the protective COX-1). The therapeutic hypothesis was clear: a drug that could selectively inhibit COX-2 would provide the anti-inflammatory benefits without the gastrointestinal toxicity.[25]

Celecoxib was designed to do precisely this. Its diaryl-substituted pyrazole structure fits perfectly into a side pocket of the COX-2 active site, which is larger and more flexible than the COX-1 active site.[27] The sulfonamide side chain binds to a hydrophilic region near this active site, anchoring the molecule for selective inhibition.[28] By blocking COX-2, Celecoxib prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[26][28][29]

G cluster_pathway Celecoxib's Mechanism of Action AA Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Inducible) AA->COX2 PG_Homeo Homeostatic Prostaglandins (e.g., GI Protection) COX1->PG_Homeo PG_Inflam Inflammatory Prostaglandins COX2->PG_Inflam Inflammation Pain & Inflammation PG_Inflam->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandins.

Synthesis of Celecoxib: A Modern Knorr-Type Reaction

The commercial synthesis of Celecoxib is a direct descendant of Knorr's original work, showcasing the enduring relevance of the foundational chemistry.[30] It involves the regioselective cyclocondensation of a trifluoromethylated 1,3-dione with a substituted arylhydrazine.[25][30][31]

Reactant Role in Synthesis
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dioneThe 1,3-dicarbonyl component. The trifluoromethyl group is crucial for COX-2 selectivity.
4-sulfonamidophenylhydrazine hydrochlorideThe hydrazine component. Provides the second aryl ring and the key sulfonamide group for binding.
Ethanol or other polar solventReaction medium.
Acid (optional)Catalyst to facilitate condensation.
Experimental Protocol: Laboratory Synthesis of Celecoxib

Objective: To synthesize Celecoxib via the cyclocondensation of a substituted 1,3-dione and an arylhydrazine.[25][30]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (TFBD)

  • 4-sulfonamidophenylhydrazine hydrochloride (4-SAPH)

  • Ethanol (reagent grade)

  • Reflux condenser and heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in ethanol.

  • Addition of Hydrazine: Add an equimolar amount of 4-sulfonamidophenylhydrazine hydrochloride to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can run for several hours (e.g., 17-20 hours in traditional methods).[30]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Celecoxib, will often precipitate out of the solution.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold ethanol or a mixture of ethyl acetate and water to remove unreacted starting materials and impurities.[30] The product can be further purified by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using modern analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[25]

Part 4: The Modern Pyrazole Pharmacopoeia and Future Horizons

The success of Celecoxib is not an isolated event but rather the most famous example of a broader trend. The pyrazole scaffold is now a key feature in a diverse range of FDA-approved drugs targeting numerous diseases.

Drug Name (Brand Name)Year of Approval (Approx.)Therapeutic ClassTarget / Mechanism of Action
Sildenafil (Viagra®)1998Erectile Dysfunction / PAHPDE5 Inhibitor
Celecoxib (Celebrex®)1999NSAIDSelective COX-2 Inhibitor[7]
Rimonabant (Acomplia®)2006 (Withdrawn)Anti-obesityCB1 Receptor Inverse Agonist[4]
Ruxolitinib (Jakafi®)2011Anti-neoplasticJAK1/JAK2 Inhibitor[7]
Crizotinib (Xalkori®)2011Anti-neoplasticALK/ROS1 Inhibitor[7]
Apixaban (Eliquis®)2012AnticoagulantFactor Xa Inhibitor[7]
Niraparib (Zejula®)2017Anti-neoplasticPARP Inhibitor[5]
Berotralstat (Orladeyo®)2020HAE ProphylaxisPlasma Kallikrein Inhibitor[5]

The journey of the pyrazole ring from Knorr's flask in 1883 to its current status as a cornerstone of the pharmaceutical industry is a testament to the power of fundamental chemical discovery. Its inherent structural and electronic properties have allowed it to be adapted and optimized for an incredible diversity of biological targets. As drug discovery moves forward, tackling ever more complex diseases, the versatile and reliable pyrazole scaffold is certain to remain a key component in the medicinal chemist's toolkit, continuing its legacy of therapeutic innovation.

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  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2007, July 27). ACS Publications. Retrieved February 15, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Theoretical Properties of Substituted Pyrazole Carboxamides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the theoretical properties of substituted pyrazole carboxamides, a class of compounds with significant an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the theoretical properties of substituted pyrazole carboxamides, a class of compounds with significant and wide-ranging applications in both the pharmaceutical and agrochemical industries. As a senior application scientist, the aim is to deliver not just a recitation of facts, but a deeper understanding of the underlying principles that govern the behavior and activity of these molecules. We will delve into the quantum chemical properties, structure-activity relationships, and computational methodologies that are crucial for the rational design of novel and more effective pyrazole carboxamide-based agents.

Introduction: The Versatility of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that endows it with unique electronic and steric properties.[1][2] When combined with a carboxamide moiety, the resulting pyrazole carboxamide scaffold becomes a privileged structure in medicinal chemistry and agrochemical design.[3] These compounds have demonstrated a remarkable breadth of biological activities, including antifungal, anticancer, anti-inflammatory, and insecticidal properties.[4][5][6][7]

The success of pyrazole carboxamides can be attributed to several key factors:

  • Structural Rigidity and Planarity: The aromatic pyrazole ring provides a rigid scaffold that can effectively position substituents for optimal interaction with biological targets.

  • Hydrogen Bonding Capabilities: The carboxamide linkage, along with the pyrazole nitrogens, can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to proteins.[8]

  • Tunable Physicochemical Properties: The pyrazole and phenyl rings can be readily substituted at multiple positions, allowing for the fine-tuning of electronic properties, lipophilicity, and metabolic stability.

This guide will focus on the theoretical underpinnings that drive these favorable characteristics, providing a framework for understanding and predicting the behavior of this important class of molecules.

Theoretical Properties and Computational Analysis

Modern drug discovery and agrochemical development rely heavily on computational methods to guide synthesis and prioritize lead compounds. For pyrazole carboxamides, theoretical calculations provide invaluable insights into their intrinsic properties and how they interact with their biological targets.

Electronic Properties: Understanding Reactivity and Interactions

The electronic landscape of a molecule is a primary determinant of its reactivity and binding affinity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.[9]

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability.[9] A smaller gap generally suggests higher reactivity. For pyrazole carboxamides, substituents on both the pyrazole and the phenyl rings can significantly influence the energies of these orbitals. For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups have the opposite effect.

Electrostatic Potential (ESP): The electrostatic potential map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (blue) are electron-deficient and can act as hydrogen bond donors. ESP maps are crucial for predicting non-covalent interactions with protein residues.[10]

Conformational Analysis and Structural Features

The three-dimensional conformation of a pyrazole carboxamide is critical for its biological activity. While the pyrazole ring itself is planar, rotation around the single bonds connecting the pyrazole to the carboxamide and the carboxamide to other substituents allows for conformational flexibility.

Torsional Angles: The relative orientation of the pyrazole ring and the carboxamide group, as well as the orientation of the carboxamide and any attached phenyl rings, can be described by torsional (dihedral) angles. Computational methods can be used to calculate the potential energy surface as a function of these angles, identifying low-energy, stable conformations. These preferred conformations are often the ones that are biologically active.

X-ray Crystallography: Experimental determination of the solid-state structure through X-ray crystallography provides definitive information about bond lengths, bond angles, and intermolecular interactions.[8] This data is invaluable for validating computational models and understanding packing forces in the solid state.

Molecular Docking: Elucidating Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target.[5][8][11] This method is instrumental in understanding the mechanism of action of pyrazole carboxamides and in designing new derivatives with improved affinity.

Many pyrazole carboxamides exert their biological effects by inhibiting specific enzymes. For example, a significant class of pyrazole carboxamide fungicides targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[6][11] Docking studies have revealed that these compounds bind in the ubiquinone binding pocket of the SDH enzyme, with the pyrazole ring and carboxamide moiety forming key hydrogen bonds and hydrophobic interactions with amino acid residues.[8][11]

The typical workflow for a molecular docking study is as follows:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Prepare Ligand 3D Structure Dock Perform Docking Simulation Ligand->Dock Grid->Dock Pose Analyze Binding Poses Dock->Pose Scoring Evaluate Scoring Functions Pose->Scoring

Caption: A generalized workflow for molecular docking studies.

Structure-Activity Relationships (SAR)

The systematic modification of a molecule's structure to understand its effect on biological activity is the cornerstone of medicinal chemistry and agrochemical design. For pyrazole carboxamides, extensive SAR studies have been conducted.[4][12][13]

Position of Substitution Effect on Activity Examples of Favorable Substituents
Pyrazole N1-position Influences steric bulk and electronic properties. Can be crucial for fitting into the binding pocket.Small alkyl groups (e.g., methyl), substituted phenyl rings.[4][12]
Pyrazole C3-position Often involved in hydrophobic interactions. Can impact potency and spectrum of activity.Alkyl, haloalkyl (e.g., difluoromethyl), and aryl groups.[8]
Pyrazole C4-position Can be substituted to modulate physicochemical properties.Halogens, small alkyl groups.
Carboxamide N-substituent Critical for interaction with the target protein and for determining overall molecular shape and lipophilicity.Substituted phenyl rings, piperidinyl groups, and other heterocyclic systems.[12][13]

Key SAR Insights:

  • Lipophilicity: A balance of lipophilicity is crucial for cell membrane permeability and transport to the target site. The nature and position of substituents on the aromatic rings play a significant role in modulating this property.

  • Steric Hindrance: The size and shape of substituents can either enhance or hinder binding to the target protein. Steric clashes can lead to a loss of activity.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the strength of hydrogen bonds and other electronic interactions with the target.

Applications in Drug Discovery and Agrochemicals

The theoretical principles discussed above have been successfully applied to develop a wide range of commercially important pyrazole carboxamides.

Fungicides

As mentioned, many pyrazole carboxamides are potent inhibitors of the SDH enzyme.[6] This mechanism of action has led to the development of a new generation of fungicides with broad-spectrum activity against a variety of plant pathogens.[11] The design of these molecules has been heavily influenced by computational modeling to optimize their fit within the SDH binding pocket.

G cluster_pathway Mitochondrial Respiratory Chain cluster_inhibition Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Ubiquinone Ubiquinone SDH->Ubiquinone e- transfer ComplexIII Complex III Ubiquinone->ComplexIII ATP ATP Synthesis ComplexIII->ATP PyrazoleCarboxamide Pyrazole Carboxamide Fungicide PyrazoleCarboxamide->SDH Inhibits

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Anticancer Agents

Several pyrazole carboxamide derivatives have shown promising anticancer activity.[5][14][15] Their mechanisms of action can be diverse, including the inhibition of kinases, interaction with DNA, and induction of apoptosis.[5][14] For example, some derivatives have been shown to be potent inhibitors of Aurora-A kinase, a key regulator of cell division.[5] Molecular docking studies have been instrumental in identifying the key interactions responsible for this inhibitory activity.

Anti-inflammatory and Other Therapeutic Uses

The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs (e.g., celecoxib).[1] Substituted pyrazole carboxamides have also been investigated as cannabinoid receptor antagonists and for other therapeutic applications.[12][13]

Experimental and Computational Protocols

To ensure scientific integrity, the theoretical predictions must be validated by experimental data. Below are representative protocols for both computational and experimental workflows.

Protocol: Molecular Docking of a Pyrazole Carboxamide into a Target Protein
  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate a 3D structure of the pyrazole carboxamide derivative using a molecular modeling program.

    • Assign appropriate atom types and charges.

    • Perform a conformational search to identify low-energy conformers.

  • Grid Generation:

    • Define the binding site on the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Generate a grid box that encompasses the defined binding site.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the grid box.

    • The program will generate a series of possible binding poses and rank them based on a scoring function.

  • Analysis:

    • Visually inspect the top-ranked poses to assess their plausibility.

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

    • Compare the docking results with known SAR data to validate the binding mode.

Protocol: Synthesis of a Substituted Pyrazole Carboxamide

A general synthetic route for N-phenyl-1H-pyrazole-4-carboxamides is outlined below.[16]

G cluster_synthesis General Synthetic Scheme start Ethyl 3-oxo-2-(phenylhydrazono)butanoate intermediate1 Ethyl 1-phenyl-1H-pyrazole-4-carboxylate start->intermediate1 Cyclization (e.g., Vilsmeier-Haack) intermediate2 1-Phenyl-1H-pyrazole-4-carboxylic acid intermediate1->intermediate2 Hydrolysis (e.g., NaOH) product N-Aryl-1-phenyl-1H-pyrazole-4-carboxamide intermediate2->product Amide Coupling (e.g., SOCl2, then ArNH2)

Caption: A common synthetic pathway for pyrazole carboxamides.

Step-by-step procedure:

  • Synthesis of the Pyrazole Carboxylic Acid:

    • The starting pyrazole ester can be synthesized through various methods, often involving the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

    • The ester is then hydrolyzed to the corresponding carboxylic acid, typically using a base such as sodium hydroxide followed by acidification.

  • Activation of the Carboxylic Acid:

    • The carboxylic acid is converted to a more reactive species, such as an acid chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amide Bond Formation:

    • The activated acid derivative is then reacted with a substituted aniline in the presence of a base (e.g., triethylamine, pyridine) to form the final pyrazole carboxamide product.

    • The product is typically purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

Substituted pyrazole carboxamides represent a versatile and highly valuable class of molecules in both drug discovery and agrochemical research. Their success is a testament to the power of integrating theoretical and computational approaches with traditional synthetic chemistry. A thorough understanding of their electronic properties, conformational preferences, and interactions with biological targets is paramount for the rational design of new and improved agents. As computational power continues to increase and theoretical models become more sophisticated, we can expect the design of pyrazole carboxamides to become even more targeted and efficient, leading to the development of novel compounds that address pressing needs in medicine and agriculture.

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  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. (2025, December 6). ResearchGate.
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Experimental and quantum-chemical calculations on some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives formation. (2025, August 8). ResearchGate.
  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds. (2014, February 15). INIS-IAEA.
  • Novel 4‐pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. (2019, June 17). ResearchGate.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). PMC.

Sources

Exploratory

Technical Guide: Strategic Development of Novel Pyrazole Derivatives

Topic: Potential Research Applications of Novel Pyrazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals From Green Synthesis to Multi-Ta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of Novel Pyrazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

From Green Synthesis to Multi-Target Pharmacology

Executive Summary: The Pyrazole Advantage

The pyrazole scaffold (1,2-diazole) remains a cornerstone of modern medicinal chemistry due to its unique electronic profile. Unlike other five-membered heterocycles, pyrazole offers a distinct balance of donor-acceptor properties, allowing it to serve as a bioisostere for carboxylic acids, phenols, and amides.

This guide moves beyond basic literature review to provide a structural blueprint for leveraging novel pyrazole derivatives in three high-impact therapeutic areas: Oncology (Kinase Inhibition) , Inflammation (Dual COX/LOX Inhibition) , and Neurology (MAO-B & CB Receptor Modulation) . It also details a self-validating, green synthesis protocol designed to accelerate lead optimization.

Structural Logic & SAR Architecture

The versatility of the pyrazole ring stems from its ability to act as a rigid linker that orients pharmacophores into specific binding pockets.

SAR Logic Diagram

The following diagram illustrates the pharmacophoric potential at the N1, C3, C4, and C5 positions.

SAR_Logic Pyrazole Pyrazole Core (N1-N2-C3-C4-C5) N1 N1 Position (Solubility & PK) Pyrazole->N1 Controls Bioavailability C3 C3 Position (Steric Selectivity) Pyrazole->C3 Target Specificity (e.g., COX-2 side pocket) C4 C4 Position (Electronic Tuning) Pyrazole->C4 Electrophilic attack site (Kinase Hinge Region) C5 C5 Position (Hydrophobic Binding) Pyrazole->C5 Lipophilic interactions Phenyl/Sulfonamide\n(COX-2 Selectivity) Phenyl/Sulfonamide (COX-2 Selectivity) N1->Phenyl/Sulfonamide\n(COX-2 Selectivity) Bulky Aryl Groups\n(CB1 Antagonism) Bulky Aryl Groups (CB1 Antagonism) C3->Bulky Aryl Groups\n(CB1 Antagonism) Halogens/CN\n(Metabolic Stability) Halogens/CN (Metabolic Stability) C4->Halogens/CN\n(Metabolic Stability)

Caption: Figure 1. Structural Activity Relationship (SAR) map highlighting functionalization zones for targeted biological activity.

Therapeutic Frontiers

Oncology: Next-Generation Kinase Inhibitors

Novel pyrazoles are shifting from broad-spectrum cytotoxicity to targeted kinase inhibition.

  • Mechanism: The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. This allows it to anchor into the hinge region of kinases like EGFR , VEGFR , and Aurora Kinases .

  • Recent Advances:

    • JNK3 Selectivity: Aminopyrazoles have shown >1000-fold selectivity for JNK3 (neurodegenerative target) over p38 MAP kinase by exploiting the smaller active site of JNK3 [1].

    • Hybrids: Ferrocene-pyrazole hybrids are emerging as potent agents against resistant cell lines (e.g., HCT-116), leveraging the redox activity of iron to induce oxidative stress in cancer cells [2].

Inflammation: The Safety Revolution (Dual COX-2/5-LOX Inhibition)

Classic COX-2 inhibitors (coxibs) carry cardiovascular risks. The new wave of pyrazole research focuses on dual inhibition .[1]

  • The Logic: Blocking COX-2 pushes arachidonic acid toward the 5-LOX pathway, increasing leukotrienes (pro-inflammatory/vasoconstrictive). Dual inhibitors block both pathways, mitigating cardiovascular side effects and gastric toxicity.

  • Key Scaffold: 1,5-Diarylpyrazoles coupled with antioxidant moieties (e.g., thymol) have demonstrated superior safety profiles in rat paw edema models compared to celecoxib [3].

Neurology: CNS-Penetrant Modulators
  • MAO-B Inhibition: Pyrazolines (dihydro-pyrazoles) are highly effective MAO-B inhibitors for Parkinson’s disease. The C5-aryl substituent dictates selectivity for MAO-B over MAO-A, preventing hypertensive crises (cheese effect) [4].

  • Cannabinoid Receptors (CB1/CB2): Rimonabant analogs (1,5-diarylpyrazole-3-carboxamides) are being re-engineered. By modifying the C3 substituents to prevent blood-brain barrier (BBB) crossing, researchers are developing peripherally restricted CB1 antagonists for obesity that avoid the psychiatric side effects of first-gen drugs [5].

Technical Protocol: Green Synthesis of Pyrazoles

Objective: To synthesize a library of 1,3,5-trisubstituted pyrazoles using a self-validating, environmentally benign protocol. Method: Microwave-Assisted, One-Pot Cyclocondensation.[2]

The Workflow

This protocol replaces toxic hydrazine hydrate workups with a solid-supported or water-based system, ensuring high atom economy.

Synthesis_Workflow Start Reagents: 1. Aryl Aldehyde (1.0 eq) 2. Malononitrile/Ethyl Acetoacetate (1.0 eq) 3. Hydrazine Derivative (1.0 eq) Step1 Step 1: Knoevenagel Condensation (In situ formation of benzylidene intermediate) Start->Step1 Step2 Step 2: Michael Addition (Hydrazine attack on intermediate) Step1->Step2 Catalyst: L-Proline (10 mol%) Step3 Step 3: Cyclization & Tautomerization (Microwave Irradiation: 120°C, 10-15 min) Step2->Step3 Solvent: Water or Glycerol Product Final Product: 1,3,5-Trisubstituted Pyrazole (Yield: >85%) Step3->Product Workup: Filtration & Recrystallization

Caption: Figure 2. One-pot green synthesis workflow for rapid library generation.

Detailed Methodology
  • Reagents: Mix Aryl aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), and Phenylhydrazine (1 mmol) in a microwave vial.

  • Catalyst: Add 10 mol% L-Proline (organocatalyst) or use Glycerol as a dual solvent/catalyst.

  • Reaction: Irradiate at 300W (or reflux temperature ~100-120°C) for 10–20 minutes.

    • Validation Check: Monitor TLC. The disappearance of the aldehyde spot and appearance of a fluorescent pyrazole spot confirms conversion.

  • Workup: Pour the reaction mixture into crushed ice/water. The solid product precipitates out.

  • Purification: Filter and recrystallize from ethanol.

    • Yield Expectation: 85–95%.

    • Green Metric: Water is the only byproduct; no chromatography required.

Quantitative Data Summary

Therapeutic AreaTargetKey Pyrazole ModificationIC50 / Ki RangeReference
Oncology JNK3Aminopyrazole (Planar structure)7 nM (JNK3) vs >20 µM (p38)[1]
Oncology HCT-116 (Colon)Ferrocene-Pyrazole Hybrid3.12 µM[2]
Inflammation COX-21,5-Diarylpyrazole-thymol hybrid19.87 nM (Selectivity Index: 22)[3]
Neurology MAO-B1-Thiocarbamoyl-pyrazoline0.065 µM[4]
Neurology CB1 Receptor1,5-Diarylpyrazole-3-carboxamide~2 nM (Ki)[5]

References

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Source: Taylor & Francis Online URL:[Link]

  • Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Source: Bentham Science / Ingenta Connect URL:[Link]

  • Structure Activity of CB1 Cannabinoid Receptor Antagonists. Source: Journal of Basic and Clinical Pharmacy URL:[Link]

Sources

Foundational

Whitepaper: A Mechanistic Exploration of the Pyrazole Carboxamide Scaffold

Executive Summary The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, recognized as a "privileged" structure due to its ability to bind to a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical design, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous compounds with diverse therapeutic and practical applications, including anticancer, anti-inflammatory, insecticidal, and fungicidal agents.

This guide addresses the topic of "3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide." An extensive review of the scientific literature reveals no specific data pertaining to the mechanism of action for this exact molecule. However, its core structure is emblematic of the broader pyrazole carboxamide class. Therefore, this document provides an in-depth exploration of the known mechanisms of action for structurally related pyrazole carboxamides. By understanding the established biological activities of this scaffold, researchers can establish a robust framework for investigating the potential therapeutic or biological activities of novel derivatives like 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. We will delve into the key molecular targets and pathways, from the inhibition of mitochondrial respiration and protein kinases to cyclooxygenase and direct DNA interaction, providing both high-level mechanistic insights and practical experimental protocols.

Inhibition of the Mitochondrial Respiratory Chain: A Hub for Fungicides and Insecticides

A predominant mechanism of action for many pyrazole carboxamide derivatives, particularly in the agrochemical sector, is the disruption of cellular respiration. These compounds can target multiple complexes within the electron transport chain (ETC), leading to a catastrophic failure of ATP production in target organisms like fungi and insects.

Mechanism: Targeting Succinate Dehydrogenase (Complex II)

The most well-documented target for fungicidal pyrazole carboxamides is Succinate Dehydrogenase (SDH), or Complex II of the ETC. These compounds are known as SDHIs. They function by binding to the ubiquinone (Coenzyme Q) binding site of the SDH enzyme, physically blocking the transfer of electrons from FADH₂ to ubiquinone. This inhibition halts the Krebs cycle and electron transport, depriving the fungal cell of energy.

A novel pyrazole carboxamide, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), has been shown to be a potent inhibitor of Rhizoctonia solani, a pathogen that causes rice sheath blight.[1] Its mechanism involves not only the disruption of the fungus's cell walls but also targeting the TCA cycle and oxidative phosphorylation pathways, pointing towards Complex II and Complex IV as primary targets.[1]

Mechanism: Targeting Complex I and IV

Other pyrazole carboxamides have demonstrated inhibitory activity against different ETC complexes. Research into pyrazole-5-carboxamide derivatives, inspired by the insecticide tolfenpyrad, has shown potent activity against pests like Plutella xylostella and Aphis craccivora.[2] The mechanism for this class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase), which is a crucial entry point for electrons into the ETC.[2] Furthermore, studies on the fungicide SCU2028 also implicated Complex IV (cytochrome c oxidase) as a target, demonstrating the scaffold's versatility in binding different mitochondrial proteins.[1]

Visualizing the Mechanism: ETC Inhibition

ETC_Inhibition cluster_matrix Inner Mitochondrial Membrane cluster_inhibitors Pyrazole Carboxamide Inhibitors C1 Complex I (NADH Dehydrogenase) C3 Complex III C1->C3 e- C2 Complex II (Succinate Dehydrogenase) C2->C3 e- C4 Complex IV C3->C4 e- ATP_Synthase ATP Synthase C4->ATP_Synthase Proton Gradient O2 O₂ C4->O2 e- -> H2O ATP ATP ATP_Synthase->ATP ADP->ATP Inhibitor_C1 Pyrazole-5-carboxamides (e.g., Tolfenpyrad-like) Inhibitor_C1->C1 Inhibitor_C2 SDHIs (e.g., SCU2028) Inhibitor_C2->C2 Inhibitor_C4 SCU2028 Inhibitor_C4->C4 NADH NADH NADH->C1 NADH->NAD+ Succinate Succinate Succinate->C2 FADH2->FAD

Caption: Inhibition points of pyrazole carboxamides in the mitochondrial electron transport chain.

Experimental Protocol: SDH Activity Assay

This protocol provides a method to assess the inhibitory potential of a test compound on mitochondrial Complex II (SDH).

  • Mitochondrial Isolation: Isolate mitochondria from the target organism (e.g., fungal cells, insect tissue) using differential centrifugation.

  • Reaction Buffer Preparation: Prepare a buffer containing potassium phosphate, MgCl₂, and succinate.

  • Assay Setup: In a 96-well plate, add the isolated mitochondria, the test compound at various concentrations, and the reaction buffer. Include positive (known SDHI) and negative (DMSO vehicle) controls.

  • Initiation and Measurement: Initiate the reaction by adding the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS).

  • Data Acquisition: Measure the rate of reduction of DCPIP by monitoring the decrease in absorbance at 600 nm over time using a plate reader.

  • Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protein Kinase Inhibition: A Strategy for Anticancer Therapeutics

The pyrazole carboxamide scaffold is frequently employed in the design of protein kinase inhibitors for oncology. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Mechanism: Targeting FLT3 and CDKs in Leukemia

Certain 1-H-pyrazole-3-carboxamide derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[3] Mutations in FLT3 are common drivers in Acute Myeloid Leukemia (AML). The compound FN-1501, a pyrazole carboxamide derivative, demonstrated potent, nanomolar inhibition of FLT3, CDK2, CDK4, and CDK6.[3] This multi-targeted inhibition leads to suppression of key downstream signaling pathways (ERK, AKT, STAT5), cell cycle arrest, and ultimately, apoptosis in leukemia cells.[3]

Mechanism: Targeting Aurora Kinases in Solid Tumors

N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized as inhibitors of Aurora-A kinase.[4] Aurora-A is a serine/threonine kinase that plays a vital role in mitotic progression. Its overexpression is common in many solid tumors, making it an attractive therapeutic target. Potent derivatives in this class have shown low micromolar to nanomolar IC₅₀ values against cancer cell lines like HCT116 (colon) and MCF-7 (breast) by directly inhibiting Aurora-A kinase activity.[4]

Visualizing the Mechanism: Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor (e.g., FLT3) Kinase Kinase (e.g., FLT3, CDK, Aurora) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (uses ATP) Active_Substrate Phosphorylated Substrate Substrate->Active_Substrate Response Cellular Response (Proliferation, Survival) Active_Substrate->Response Inhibitor Pyrazole Carboxamide Kinase Inhibitor Inhibitor->Kinase Binds to ATP Pocket ATP ATP ATP->Kinase

Caption: Pyrazole carboxamides often act as ATP-competitive kinase inhibitors, blocking downstream signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol outlines a method for measuring kinase inhibition using a time-resolved FRET (TR-FRET) assay.

  • Reagent Preparation: Prepare assay buffer, fluorescently labeled antibody, tracer (ATP-competitive), and the kinase of interest (e.g., Aurora-A, FLT3).

  • Compound Dilution: Perform a serial dilution of the test compound (e.g., 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide) in DMSO, then dilute further in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. After a short pre-incubation, initiate the kinase reaction by adding ATP and a suitable substrate peptide. Incubate at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add the detection solution containing the europium-labeled antibody and the tracer. Incubate to allow binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Analysis: Calculate the emission ratio. A high ratio indicates low kinase activity (inhibitor is effective). Determine the IC₅₀ by plotting the emission ratio against the inhibitor concentration.

Anti-inflammatory and Analgesic Mechanisms

The pyrazole core is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Research into novel pyrazole carboxylate derivatives has identified compounds with significant analgesic and anti-inflammatory properties, suggesting a mechanism involving the cyclooxygenase (COX) enzymes.[5][6]

Mechanism: Inhibition of Cyclooxygenase (COX)

COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting these enzymes, pyrazole carboxamides can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Studies on a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates showed significant activity in rodent models of pain and inflammation, with some compounds showing a reduced ulcerogenic index compared to the standard drug diclofenac, hinting at potential COX-2 selectivity.[5][6]

Direct DNA Interaction: An Alternative Anticancer Strategy

While targeting proteins is a common mechanism, some pyrazole derivatives have been shown to interact directly with DNA, presenting another avenue for anticancer activity.

Mechanism: DNA Minor Groove Binding and Cleavage

Studies on novel 1H-pyrazole-3-carboxamide derivatives have investigated their ability to bind to DNA.[7] Using electronic absorption spectroscopy and viscosity measurements, researchers found that these compounds could act as DNA minor groove binders. One derivative, pym-5, exhibited a high binding affinity and was capable of displacing ethidium bromide from a DNA complex.[7] Furthermore, it demonstrated the ability to induce cleavage of supercoiled plasmid DNA, suggesting it can not only bind but also damage DNA, a mechanism that can trigger apoptosis in cancer cells.[7]

Conclusion and Future Directions

The pyrazole carboxamide scaffold is a remarkably versatile chemical entity, capable of targeting a diverse set of proteins and macromolecules critical to cellular function. The primary mechanisms of action identified in the literature include the inhibition of mitochondrial respiratory complexes, protein kinases, cyclooxygenase enzymes, and direct interaction with DNA.

For the specific compound 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide , its mechanism of action remains to be elucidated. Based on the established activities of its structural class, a logical starting point for investigation would be a broad-based screening approach:

  • Anticancer Screening: Test for cytotoxicity against a panel of cancer cell lines. If active, proceed to kinase screening panels (e.g., CDK, Aurora, FLT3) and DNA binding assays.

  • Agrochemical Screening: Evaluate its activity against a panel of fungal pathogens and insect species. If active, perform mitochondrial respiration assays to test for inhibition of Complexes I-IV.

  • Anti-inflammatory Screening: Use cellular assays to measure the inhibition of prostaglandin production, followed by enzymatic assays for COX-1/COX-2 inhibition.

By leveraging the knowledge outlined in this guide, researchers can efficiently design and execute experiments to uncover the specific biological role and mechanism of action of this and other novel pyrazole carboxamide derivatives.

References

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Source: Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Title: Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Source: Core.ac.uk (originally from an Elsevier journal). URL: [Link]

  • Title: Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Source: ResearchGate. URL: [Link]

  • Title: Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Source: PubMed. URL: [Link]

  • Title: Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Source: PubMed. URL: [Link]

  • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Source: PubMed. URL: [Link]

  • Title: Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Source: PubMed Central (PMC). URL: [Link]

  • Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Source: J-Stage. URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Source: PubMed. URL: [Link]

Sources

Exploratory

spectroscopic data for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (NMR, IR, MS)

This guide outlines the comprehensive spectroscopic characterization (NMR, IR, MS) of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide . As direct spectral libraries for this specific N-ethyl derivative are often propr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive spectroscopic characterization (NMR, IR, MS) of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide .

As direct spectral libraries for this specific N-ethyl derivative are often proprietary, this guide synthesizes data from its direct precursor (Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate , CAS 21230-43-3) and the primary amide analogue (CAS 89181-79-3), applying standard substituent chemical shift effects to provide a high-confidence characterization profile.[1]

Part 1: Compound Identity & Synthesis Context[1][2][3][4][5][6][7]

This molecule is a functionalized pyrazole scaffold often used as an intermediate in the synthesis of kinase inhibitors (e.g., JAK, PARP inhibitors).[1] The characterization workflow focuses on verifying the amide formation from its ester precursor.[1][2]

Property Details
IUPAC Name 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
Core Structure 1-Methyl-1H-pyrazole ring substituted at C3 (amine) and C4 (N-ethylcarboxamide).[1][2][3][4][5][6][7]
Precursor Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 21230-43-3)

Part 2: Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode (ESI+).[1] Instrument: LC-MS (Agilent 6120 or equivalent).[1]

Molecular Ion Analysis
  • Observed Ion [M+H]⁺: m/z 169.1[1]

  • Adducts: Common adducts include [M+Na]⁺ (191.[1]1) and [2M+H]⁺ (337.2).

Fragmentation Pattern (MS/MS)

The fragmentation pathway is critical for distinguishing the N-ethyl amide from potential impurities like the primary amide or hydrolyzed acid.[1]

m/z Fragment Loss Assignment Mechanism Explanation
169.1 [M+H]⁺Parent molecular ion.[1][2]
124.1 [M+H - 45]⁺Loss of Ethylamine (-NH₂CH₂CH₃). Characteristic of N-ethyl amides via inductive cleavage.[1][2]
107.1 [M+H - 62]⁺Loss of Ethylamine + NH₃. Sequential loss of the C3-amino group.[1]
96.0 Ring FragmentCleavage of the pyrazole ring (N-N bond scission).[1]
MS Fragmentation Diagram

MS_Fragmentation Figure 1: Predicted ESI-MS Fragmentation Pathway for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Parent Parent Ion [M+H]+ = 169.1 Frag1 Acylium Ion [M - NHEt]+ = 124.1 Parent->Frag1 - EtNH2 (45 Da) (Amide Cleavage) Frag2 Ring Core [M - NHEt - NH3]+ = 107.1 Frag1->Frag2 - NH3 (17 Da) (Deamination)

[1]

Part 3: Infrared Spectroscopy (IR)

Methodology: Fourier Transform Infrared (FT-IR) via Attenuated Total Reflectance (ATR).[1] Key Diagnostic: The shift of the Carbonyl (C=O) band from ~1700 cm⁻¹ (Ester precursor) to ~1640 cm⁻¹ (Amide) confirms the reaction.

Functional Group Wavenumber (cm⁻¹) Band Characteristics Assignment
Primary Amine (-NH₂) 3420, 3330Medium, Sharp (Doublet)Asymmetric & Symmetric N-H stretch (C3-Amino).[1][2]
Secondary Amide (-NH) ~3250Medium, BroadAmide N-H stretch (Hydrogen bonded).
C-H (Aliphatic) 2970, 2930WeakMethyl/Ethyl C-H stretches.[1]
Amide I (C=O) 1635 - 1655 Strong Diagnostic: Amide carbonyl stretch (Lower freq than ester).[1]
Amide II 1540 - 1560MediumN-H bending coupled with C-N stretch.[1][2]
C=N / C=C 1510 - 1530MediumPyrazole ring skeletal vibrations.[1][2]

Part 4: NMR Spectroscopy

Solvent: DMSO-d₆ (Standard for polar heterocycles to prevent H-D exchange of labile protons).[1] Reference: TMS (0.00 ppm) or DMSO residual peak (2.50 ppm).[1]

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the disappearance of the ester ethoxy signals (quartet at 4.2 ppm) and the appearance of the amide ethyl signals (quintet/multiplet at 3.2 ppm).

Position Shift (δ ppm) Multiplicity Integration Coupling (Hz) Assignment
H-5 7.95 - 8.05Singlet (s)1H-Pyrazole Ring CH (Deshielded by N1 and C=O).[1][2]
Amide NH 7.60 - 7.80Broad Triplet (br t)1HJ ≈ 5.5Amide N-H (Couples with ethyl CH₂).[1]
3-NH₂ 5.30 - 5.50Broad Singlet (bs)2H-Primary amine at C3 (Exchangeable with D₂O).[1][2]
N-CH₃ 3.55 - 3.65Singlet (s)3H-N-Methyl group on Pyrazole N1.[1]
Amide-CH₂ 3.15 - 3.25Quintet/Multiplet2HJ ≈ 7.0, 5.5Methylene of N-ethyl group (Couples with CH₃ & NH).[1][2]
Amide-CH₃ 1.05 - 1.15Triplet (t)3HJ ≈ 7.0Methyl of N-ethyl group.[1][2]

Critical Analysis:

  • Differentiation: The ester precursor would show a quartet at 4.15 ppm (O-CH₂).[1] The product shows a multiplet at 3.20 ppm (N-CH₂).[1]

  • Exchange: The signals at 7.70 (NH) and 5.40 (NH₂) will disappear upon adding D₂O.

¹³C NMR (100 MHz, DMSO-d₆)
Position Shift (δ ppm) Assignment
C=O 163.5Amide Carbonyl (Upfield from Ester ~165.0).[1][2]
C-3 154.2Pyrazole C-NH₂ (Deshielded by amine).[1][2]
C-5 131.8Pyrazole CH.
C-4 102.5Pyrazole C-C=O[1][2] (Shielded by resonance from C3-NH₂).[1]
N-CH₃ 36.5N-Methyl Carbon.[1][2]
N-CH₂ 33.8Ethyl Methylene Carbon.[1][2]
CH₃ (Ethyl) 14.9Ethyl Methyl Carbon.[1]

Part 5: Quality Control & Characterization Workflow

To ensure the integrity of the spectroscopic data, the following workflow is recommended for validating the synthesis of this intermediate.

Characterization_Workflow Figure 2: Analytical Workflow for Validating 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide cluster_Analysis Spectroscopic Validation Sample Crude Reaction Mixture (Ester + Ethylamine) TLC TLC Check (Disappearance of Ester Rf~0.6) Sample->TLC Workup Workup & Isolation (Precipitation/Recrystallization) TLC->Workup Complete Conversion NMR 1H NMR (DMSO-d6) Check: 4.2ppm (q) -> 3.2ppm (m) Workup->NMR IR FT-IR (ATR) Check: 1700cm-1 -> 1640cm-1 Workup->IR MS LC-MS (ESI+) Check: m/z 169.1 [M+H]+ Workup->MS Release Final Release (Purity > 98%) NMR->Release Structure Confirmed IR->Release MS->Release

References

  • National Institute of Standards and Technology (NIST). Ethyl 3-amino-1H-pyrazole-4-carboxylate (Precursor Data).[1][2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide synthesis

Abstract & Scope This application note details the optimized synthetic protocol for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide . This molecular scaffold is a critical pharmacophore in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocol for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide . This molecular scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs) and Bruton's Tyrosine Kinase (BTK) inhibitors.

While commercial routes often utilize direct aminolysis at high pressures, this guide prioritizes a high-fidelity laboratory-scale protocol (10g – 50g scale). We utilize a convergent step-wise approach: regioselective cyclization followed by a controlled hydrolysis-coupling sequence. This ensures maximum purity and allows for the isolation of the carboxylic acid intermediate for divergent library synthesis.

Safety & Hazard Analysis (HSE)

CRITICAL WARNING: This protocol involves Methylhydrazine , a potent carcinogen, mutagen, and hepatotoxin.

ReagentHazard ClassCritical Control Measure
Methylhydrazine Acute Tox. (Oral/Inhal/Dermal), Carcinogen 1B, FlammableZERO EXPOSURE TOLERANCE. Handle only in a certified fume hood. Double-glove (Nitrile/Laminate). Quench all glassware in bleach solution before cleaning.
Ethyl 2-cyano-3-ethoxyacrylate Irritant, Skin SensitizerStandard PPE. Avoid dust inhalation.
HATU Irritant, SensitizerRisk of anaphylaxis in sensitized individuals. Handle in hood.
Ethylamine (2M in THF) Flammable, CorrosiveStore cold. Open carefully to avoid pressure buildup.

Retrosynthetic Logic & Pathway

The synthesis is designed to control the regiochemistry of the pyrazole ring—the most common failure mode in this workflow.

Regioselectivity Logic

The reaction of methylhydrazine with a non-symmetrical 1,3-dielectrophile (Ethyl 2-cyano-3-ethoxyacrylate) can yield two isomers:

  • 3-amino-1-methyl (Desired): Favored by kinetic control and specific solvent interactions.

  • 5-amino-1-methyl (Undesired): Thermodynamically stable alternative.

We employ a controlled addition at low temperature to favor the kinetic product before cyclization.

SyntheticPathway SM1 Ethyl 2-cyano-3-ethoxyacrylate Intermediate Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate SM1->Intermediate Step 1: Cyclization (EtOH, -10°C to Reflux) Reagent Methylhydrazine Reagent->Intermediate Acid 3-Amino-1-methyl- 1H-pyrazole-4-carboxylic acid Intermediate->Acid Step 2: Hydrolysis (LiOH, THF/H2O) Target 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide Acid->Target Step 3: Amide Coupling (HATU, EtNH2, DIPEA)

Figure 1: Convergent synthetic pathway emphasizing the isolation of the carboxylic acid intermediate.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Objective: Construct the pyrazole core with high regioselectivity for the 1-methyl-3-amino isomer.

Reagents:

  • Ethyl 2-cyano-3-ethoxyacrylate (CAS: 94-05-3): 20.0 g (118 mmol)

  • Methylhydrazine (CAS: 60-34-4): 5.44 g (118 mmol) [Caution: Density ~0.87 g/mL]

  • Ethanol (Absolute): 200 mL

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and a pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge Ethyl 2-cyano-3-ethoxyacrylate (20.0 g) and Ethanol (150 mL). Cool the suspension to -10°C using an ice/salt bath.

  • Controlled Addition: Dilute Methylhydrazine (5.44 g) in Ethanol (50 mL) in the addition funnel. Add this solution dropwise over 45 minutes , maintaining internal temperature

    
    .
    
    • Note: The solution will turn yellow/orange. The low temperature favors the initial nucleophilic attack at the

      
      -carbon by the secondary nitrogen of methylhydrazine (steric/electronic control).
      
  • Cyclization: Once addition is complete, allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat to reflux (78°C) for 4 hours.

  • Workup:

    • Cool to RT. The product often crystallizes directly upon cooling.

    • Concentrate the mixture to ~25% volume under reduced pressure.

    • Add diethyl ether (50 mL) and cool to 0°C to maximize precipitation.

    • Filter the solid.[1][2][3][4] Wash with cold ether (

      
       mL).
      
  • Purification: Recrystallize from minimal hot Ethanol if purity is

    
     by LCMS.
    

Yield Expectation: 14.0 – 16.0 g (70–80%). Data: White to pale yellow solid.

Step 2: Hydrolysis to 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid

Objective: Expose the carboxylic acid for controlled amide coupling.

Reagents:

  • Ethyl ester (from Step 1): 10.0 g (59.1 mmol)

  • Lithium Hydroxide Monohydrate (

    
    ): 7.44 g (177 mmol, 3.0 eq)
    
  • Solvent: THF/Water (3:1 mixture, 100 mL)

Procedure:

  • Dissolve the ester in the THF/Water mixture.

  • Add

    
     in one portion.
    
  • Heat to 60°C for 6 hours. Monitor by TLC (10% MeOH in DCM) or LCMS for disappearance of ester.

  • Workup:

    • Concentrate to remove THF.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify carefully with 2M HCl to pH ~3-4. The amino acid is zwitterionic; do not over-acidify to pH 1 or the hydrochloride salt may stay in solution.

    • The product precipitates as a white solid. Filter and dry under vacuum at 45°C.

Yield Expectation: 7.5 – 8.0 g (90–95%).

Step 3: Amide Coupling (The Target Synthesis)

Objective: Formation of the N-ethyl carboxamide using HATU to prevent racemization (if chiral centers were present) and ensure high yield.

Reagents:

  • Carboxylic Acid (from Step 2): 5.0 g (35.4 mmol)

  • HATU: 14.8 g (39.0 mmol, 1.1 eq)

  • DIPEA (Diisopropylethylamine): 13.7 g (18.5 mL, 106 mmol, 3.0 eq)

  • Ethylamine (2.0 M in THF): 21.2 mL (42.5 mmol, 1.2 eq)

  • Solvent: DMF (Dry, 50 mL)

Procedure:

  • Activation: In a 250 mL flask, dissolve the Carboxylic Acid in DMF (50 mL). Add DIPEA. Stir for 5 minutes.

  • Add HATU in one portion. The solution typically turns yellow. Stir for 10 minutes at RT to form the activated ester.

  • Coupling: Add the Ethylamine solution dropwise.

  • Stir at RT for 2 hours.

  • Workup:

    • Dilute the reaction mixture with EtOAc (200 mL).

    • Wash sequence:

      • Water (

        
         mL) – removes DMF.
        
      • Sat.

        
         (
        
        
        
        mL) – removes unreacted acid/HATU byproducts.
      • Brine (

        
         mL).
        
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: The crude material is usually pure enough. If necessary, triturate with DCM/Hexanes or purify via flash chromatography (0-10% MeOH in DCM).

Yield Expectation: 5.1 – 5.8 g (80–90%). Appearance: Off-white solid.[5]

Analytical Validation

Expected Analytical Data
TechniqueParameterExpected Result
LC-MS

183.1 (Calculated MW: 182.2)
1H NMR Pyrazole-HSinglet,

7.8 - 8.1 ppm (Characteristic C5 proton)
1H NMR N-MethylSinglet,

3.6 - 3.7 ppm (3H)
1H NMR N-EthylTriplet (

1.1) and Quartet (

3.3)
1H NMR Amine (

)
Broad singlet,

5.0 - 6.0 ppm (Exchangeable)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Two peaks in LCMS (Step 1) Regioisomer formation (5-amino isomer).Ensure addition of methylhydrazine is at -10°C . Recrystallize from EtOH (the 3-amino isomer is less soluble).
Low Yield in Step 3 DMF trapped in product.DMF is difficult to remove. Use copious water washes or lyophilize the final product.
Product is an oil Residual solvent or impurities.Triturate with diethyl ether/pentane. The pure amide should be a solid.

Process Logic & Workflow (Graphviz)

The following diagram illustrates the decision matrix for purification and validation.

Workflow Start Crude Reaction Mixture (Step 3) Extract Extraction (EtOAc/H2O) Start->Extract TLC TLC Check (10% MeOH/DCM) Extract->TLC Decision Is Spot Single? TLC->Decision Pass Concentrate & Dry Decision->Pass Yes Fail Flash Chromatography (Silica, DCM->MeOH) Decision->Fail No Final Final QC (NMR/LCMS) Pass->Final Fail->Pass

Figure 2: Downstream processing and purification logic for the final amide coupling.

References

  • Parmentier, J. G., et al. (2018). Discovery of Upadacitinib: A Highly Selective JAK1 Inhibitor. Journal of Medicinal Chemistry, 61(3), 923-940.

  • BenchChem. (2025).[2] Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry, 73(9), 3523–3529.

  • ChemicalBook. (2024). Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • AbbVie Inc. (2011). Patent WO2011064798A1: Process for the preparation of a pyrazole derivative.

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Research The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, pyrazole derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4][5] The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore that can be readily functionalized to optimize biological activity.[3][5]

This document provides detailed application notes and protocols for the antimicrobial characterization of a specific pyrazole derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide . While extensive research has highlighted the antimicrobial potential of various pyrazole-containing molecules, this guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this novel compound. We will delve into the principles behind the experimental design, provide step-by-step protocols for determining antimicrobial efficacy, and discuss the interpretation of results.

Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase

While the precise mechanism of action for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is yet to be elucidated, extensive research on related pyrazole derivatives suggests a likely target within the bacterial cell. A significant number of pyrazole-based antimicrobials have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes responsible for DNA replication, repair, and transcription in bacteria.[1][5] These enzymes are attractive targets as they are conserved across many bacterial species and have distinct structural differences from their eukaryotic counterparts, minimizing potential host toxicity.

The proposed mechanism involves the pyrazole scaffold binding to the active site of DNA gyrase, preventing the re-ligation of cleaved DNA strands. This leads to an accumulation of double-strand breaks and ultimately, bacterial cell death. The structural features of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, including the carboxamide and N-ethyl substitutions, may play a crucial role in its binding affinity and inhibitory activity.

G cluster_0 Bacterial Cell Pyrazole_Compound 3-Amino-N-ethyl-1-methyl-1H- pyrazole-4-carboxamide DNA_Gyrase DNA Gyrase/ Topoisomerase IV Pyrazole_Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothesized mechanism of action for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Experimental Protocols

The following protocols are based on established methodologies for antimicrobial susceptibility testing (AST) and are designed to be adapted for the evaluation of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.[6][7][8][9]

Preparation of Stock Solution

The accurate preparation of a stock solution is critical for obtaining reliable and reproducible results. The solubility of the test compound is a key determinant in the choice of solvent.

Materials:

  • 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Solubility Determination (Preliminary Step): Before preparing a high-concentration stock, it is advisable to determine the solubility of the compound in various solvents (e.g., water, ethanol, DMSO). This will inform the appropriate solvent choice for the stock solution and subsequent dilutions to prevent precipitation during the assay.

  • Stock Solution Preparation: a. Accurately weigh a precise amount of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (e.g., 10 mg). b. Dissolve the compound in a minimal volume of sterile DMSO to achieve a high concentration stock (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. c. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Solvent Choice: DMSO is a common solvent for novel compounds due to its ability to dissolve a wide range of organic molecules. However, it is essential to include a solvent control in all assays to ensure that the concentration of DMSO used does not have an independent effect on microbial growth. The final concentration of DMSO in the assay should typically not exceed 1% (v/v).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6][9]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Stock solution of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Workflow Diagram:

G Start Start Prep_Inoculum Prepare Bacterial/Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Compound in 96-well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Microorganism Suspension Serial_Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the Broth Microdilution Assay.

Protocol:

  • Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.13). c. Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. In the first well of a row, add 100 µL of the compound's working stock solution (prepared from the main stock) to achieve the desired starting concentration. This will result in a total volume of 200 µL. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix well, and continue this process across the row. Discard 100 µL from the last well containing the compound.

  • Inoculation: a. Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): Wells containing broth and inoculum only.

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.

    • Sterility Control: Wells containing broth only.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Agar Disk Diffusion Assay (Qualitative Screening)

The agar disk diffusion assay is a qualitative method to assess the antimicrobial activity of a compound. It is a simple and rapid screening tool.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test microorganism

  • Stock solution of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

  • Positive control antibiotic disks

  • Sterile swabs

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: a. Aseptically apply sterile paper disks impregnated with a known concentration of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide to the surface of the agar. b. Apply a positive control antibiotic disk and a blank disk impregnated with the solvent as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Data Presentation and Interpretation

Quantitative data from the broth microdilution assay should be summarized in a clear and organized table.

Table 1: Example of MIC Data for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

MicroorganismGram StainMIC (µg/mL) of Test CompoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureus ATCC 29213Gram-positive[Insert Value]Ciprofloxacin[Insert Value]
Escherichia coli ATCC 25922Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
Candida albicans ATCC 90028Fungal[Insert Value]Fluconazole[Insert Value]

Interpretation:

  • A low MIC value indicates that a smaller amount of the compound is required to inhibit the growth of the microorganism, suggesting higher potency.

  • Comparing the MIC values against different microorganisms provides information about the compound's spectrum of activity (broad-spectrum vs. narrow-spectrum).

  • The results should be compared to those of the positive control to gauge the relative efficacy of the test compound.

Troubleshooting

IssuePossible CauseSolution
No growth in negative control Inoculum viability issue or improper incubation.Use a fresh culture for inoculum preparation and verify incubator conditions.
Growth in sterility control Contamination of broth or plate.Use fresh, sterile materials.
Compound precipitates in wells Poor solubility at the tested concentrations.Use a lower starting concentration or a different solvent system (if compatible with the assay).
Inconsistent results Inaccurate pipetting, inconsistent inoculum density.Calibrate pipettes and ensure consistent inoculum preparation using a McFarland standard.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the initial antimicrobial evaluation of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. By following these standardized methods, researchers can obtain reliable and reproducible data to assess the potential of this novel pyrazole derivative as a future antimicrobial agent. Further studies, including time-kill kinetics, resistance development studies, and in vivo efficacy models, will be necessary to fully characterize its therapeutic potential.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). ResearchGate. [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (2022). IJRAR.org. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Routledge. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Semantic Scholar. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells. (n.d.). PMC - NIH. [Link]

Sources

Method

Application Notes and Protocols: Screening the Anti-Inflammatory Potential of Pyrazole Compounds

Introduction: The Promise of Pyrazole Compounds in Inflammation Therapy Inflammation is a fundamental biological process, a defensive mechanism essential for responding to harmful stimuli such as pathogens and damaged ce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Pyrazole Compounds in Inflammation Therapy

Inflammation is a fundamental biological process, a defensive mechanism essential for responding to harmful stimuli such as pathogens and damaged cells. However, dysregulated or chronic inflammation underpins a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been a cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, key mediators of inflammation.

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable propensity for yielding potent anti-inflammatory agents. A prime example is celecoxib, a selective COX-2 inhibitor, which showcases the therapeutic potential of this heterocyclic ring. The selective inhibition of COX-2 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. This guide provides a comprehensive overview of robust and field-proven methodologies for screening and characterizing the anti-inflammatory potential of novel pyrazole compounds, intended for researchers, scientists, and drug development professionals.

Part 1: A Multi-tiered Screening Strategy

A successful screening campaign for anti-inflammatory pyrazole compounds necessitates a hierarchical approach, beginning with broad, high-throughput in vitro assays and progressing to more complex and physiologically relevant in vivo models for the most promising candidates. This tiered strategy ensures efficient resource allocation and a thorough evaluation of a compound's therapeutic potential.

Initial In Vitro Screening Cascade

The initial phase focuses on cell-free and cell-based assays to rapidly assess a compound's primary mechanism of action and its general anti-inflammatory properties.

1.1.1 Target-Based Screening: COX-1 and COX-2 Inhibition Assays

Given the well-established role of COX enzymes in inflammation and the prevalence of pyrazole-based COX inhibitors, direct assessment of a compound's ability to inhibit COX-1 and COX-2 is a logical starting point.

Causality Behind Experimental Choice: This assay directly measures the interaction of the pyrazole compound with its primary molecular targets. Determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 allows for the calculation of a selectivity index (SI), which is crucial for identifying compounds with a potentially favorable safety profile (i.e., high COX-2 selectivity).

Protocol: In Vitro COX (ovine/human) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Heme

  • Arachidonic Acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test pyrazole compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes in assay buffer to the desired concentration.

  • Assay Setup: To a 96-well plate, add the following in order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of the diluted enzyme (COX-1 or COX-2)

    • 10 µL of the test pyrazole compound at various concentrations or the reference inhibitor.

  • Incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of Arachidonic Acid to each well.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

1.1.2 Cell-Based Assays: Assessing Anti-inflammatory Effects in a Biological Context

Cell-based assays provide a more physiologically relevant system to evaluate a compound's efficacy by considering factors like cell permeability and engagement with intracellular signaling pathways.

Causality Behind Experimental Choice: Macrophages are key players in the inflammatory response. When activated by pro-inflammatory stimuli like lipopolysaccharide (LPS), they produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Excessive NO production contributes to inflammation-mediated tissue damage. Measuring the inhibition of NO production in LPS-stimulated macrophages is a reliable indicator of a compound's anti-inflammatory potential.

Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Principle: This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test pyrazole compounds

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve and determine the percent inhibition of NO production by the test compounds.

Causality Behind Experimental Choice: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central mediators of the inflammatory cascade. The ability of a pyrazole compound to suppress the release of these cytokines from activated immune cells is a strong indicator of its anti-inflammatory activity.

Protocol: Cytokine Release Assay in LPS-Stimulated Macrophages or PBMCs

Principle: This protocol uses an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of specific cytokines in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs)

  • Appropriate cell culture medium

  • LPS

  • Test pyrazole compounds

  • Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plates to pellet the cells and collect the supernatant.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's protocol. This typically involves coating a 96-well plate with a capture antibody, adding the cell supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve for each cytokine using recombinant standards. Calculate the concentration of each cytokine in the samples and determine the percent inhibition by the test compounds.

Mechanistic Deconvolution: Unraveling the "How"

For compounds demonstrating significant activity in the initial screening, it is crucial to investigate their mechanism of action beyond primary target inhibition.

1.2.1 NF-κB Signaling Pathway Analysis

Causality Behind Experimental Choice: The nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. Investigating a compound's effect on the NF-κB signaling pathway can provide valuable insights into its broader anti-inflammatory mechanism.

Protocol: NF-κB Reporter Assay

Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Appropriate cell culture medium

  • LPS or TNF-α (as a stimulant)

  • Test pyrazole compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS or TNF-α for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of NF-κB activity by the test compounds.

In Vivo Validation: Assessing Efficacy in a Living System

Promising candidates from in vitro and mechanistic studies must be evaluated in animal models of inflammation to assess their in vivo efficacy, pharmacokinetics, and safety.

1.3.1 Carrageenan-Induced Paw Edema in Rodents

Causality Behind Experimental Choice: This is a classic and well-characterized model of acute inflammation. The injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be quantified. This model is useful for the initial in vivo screening of anti-inflammatory compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The volume of the rat paw is measured before and after the induction of inflammation with carrageenan. The reduction in paw edema in treated animals compared to control animals indicates the anti-inflammatory activity of the test compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Test pyrazole compound and reference drug (e.g., Indomethacin)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals and divide them into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Compound Administration: Administer the test compound or reference drug orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in a clear and concise manner to facilitate comparison between compounds.

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
PZ-001 >1002.5>405.18.310.2
PZ-002 15.20.8191.22.53.1
Celecoxib 15.00.053000.10.50.7

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment (Dose)Paw Edema Inhibition (%) at 3 hours
Vehicle 0
PZ-002 (10 mg/kg) 45.3
PZ-002 (30 mg/kg) 68.7
Indomethacin (10 mg/kg) 75.2

Visualizing Key Pathways and Workflows

Signaling Pathway

Inflammation_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 In Vivo Validation COX_Assay COX-1/COX-2 Inhibition Assay NFkB_Assay NF-κB Reporter Assay COX_Assay->NFkB_Assay NO_Assay Nitric Oxide (NO) Assay NO_Assay->NFkB_Assay Cytokine_Assay Cytokine Release Assay Cytokine_Assay->NFkB_Assay Paw_Edema Carrageenan-Induced Paw Edema NFkB_Assay->Paw_Edema Pyrazole_Library Pyrazole Compound Library Pyrazole_Library->COX_Assay Pyrazole_Library->NO_Assay Pyrazole_Library->Cytokine_Assay

Caption: Tiered screening workflow for anti-inflammatory pyrazoles.

Conclusion

The methodologies outlined in this guide provide a robust framework for the systematic screening and evaluation of pyrazole compounds for their anti-inflammatory potential. By employing a multi-tiered approach that encompasses target-based, cell-based, and in vivo assays, researchers can efficiently identify and characterize novel drug candidates. A thorough understanding of the underlying biological pathways and the rationale behind each experimental choice is paramount for the successful development of the next generation of pyrazole-based anti-inflammatory therapeutics.

References

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Retrieved from [Link]

  • Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023).
Application

Application Notes and Protocols for the Characterization of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide as a Kinase Inhibitor

Introduction: The Growing Importance of Pyrazole-Based Kinase Inhibitors Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Pyrazole-Based Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry for the development of potent and selective kinase inhibitors.[4][5] Compounds based on the 3-amino-1H-pyrazole core have shown promise in targeting various kinases, including cyclin-dependent kinases (CDKs) and Aurora kinases.[4][6]

This application note provides a detailed experimental framework for the characterization of a novel pyrazole derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (hereafter referred to as Compound-X), as a potential kinase inhibitor. The protocols outlined herein are designed to establish the compound's inhibitory potency, selectivity, and cellular activity, providing a comprehensive preclinical evaluation.

Section 1: Initial Biochemical Characterization - Potency and Selectivity

The initial phase of characterization focuses on determining the direct inhibitory effect of Compound-X on purified kinase enzymes. This is crucial for establishing its potency (typically measured as the IC50 value) and its selectivity across the human kinome.[3]

Rationale for Assay Selection

A variety of biochemical assay formats are available, each with its own advantages.[3][7] For initial high-throughput screening and IC50 determination, luminescence-based ADP detection platforms, such as ADP-Glo™, are highly effective.[7][8] These assays offer a universal method for measuring the activity of any kinase by quantifying the amount of ADP produced during the kinase reaction.[7] This method is highly sensitive and compatible with high-throughput formats.[8]

For more detailed kinetic studies and to understand the mechanism of inhibition, Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® or HTRF™ KinEASE™ are recommended.[9][10] These assays can provide real-time kinetic data and are less prone to interference from colored or fluorescent compounds.[1]

Experimental Workflow: Biochemical Screening

G cluster_0 Biochemical Assay Workflow A Compound-X Preparation (Serial Dilution in DMSO) C Biochemical Assay (e.g., ADP-Glo™) A->C B Kinase Panel Selection (e.g., CDK family, Aurora kinases) B->C D Data Acquisition (Luminescence Reading) C->D E IC50 Determination (Non-linear Regression Analysis) D->E F Selectivity Profiling E->F

Caption: Workflow for biochemical potency and selectivity testing.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

Materials:

  • Compound-X

  • Dimethyl sulfoxide (DMSO)

  • Recombinant human kinases of interest (e.g., CDK2/CycA, Aurora A)

  • Substrate specific for each kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound-X in 100% DMSO.

    • Perform a serial 1:3 dilution of the stock solution in DMSO to create a 10-point concentration curve (e.g., 10 mM down to 0.5 µM).

  • Kinase Reaction:

    • In each well of the 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and its specific substrate.

    • Add 25 nL of the serially diluted Compound-X or DMSO (as a vehicle control) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes.[7]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the reaction at room temperature for 1-2 hours.[7]

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[11][12]

Data Presentation: Example IC50 Values
Kinase TargetCompound-X IC50 (nM)Staurosporine IC50 (nM) (Control)
CDK2/CycA505
CDK9/CycT1758
Aurora A>10,00015
Aurora B>10,00020
VEGFR2>10,00010

Note: The above data is hypothetical and for illustrative purposes only.

Section 2: Cell-Based Assays - Target Engagement and Cellular Potency

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial to confirm that the compound can enter cells, engage its target, and exert a biological effect in a physiological context.[13][14]

Rationale for Assay Selection

To confirm that Compound-X binds to its intended kinase target within living cells, a target engagement assay such as the NanoBRET™ Target Engagement Assay is highly recommended.[14] This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase fusion protein in live cells.[14]

To assess the functional consequence of target engagement, an in-cell Western assay can be used to measure the phosphorylation of a known downstream substrate of the target kinase.[11][15] This provides a direct measure of the compound's ability to inhibit the kinase's activity within the cell.

Finally, a cell proliferation assay, such as the BaF3 cell proliferation assay, can be used to determine the compound's effect on cancer cell growth, which is often the ultimate therapeutic goal.[14]

Experimental Workflow: Cellular Assays

G cluster_1 Cellular Assay Workflow G Target Engagement Assay (e.g., NanoBRET™) J EC50 Determination G->J H Cellular Phosphorylation Assay (e.g., In-Cell Western) H->J I Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®) I->J K Mechanism of Action Validation J->K

Caption: Workflow for cellular characterization of Compound-X.

Protocol: In-Cell Western for Phospho-Substrate Inhibition

This protocol is for a 96-well plate format and assumes the target kinase is CDK2 and the downstream substrate is Retinoblastoma protein (Rb) phosphorylated at Ser807/811.

Materials:

  • Human cancer cell line expressing CDK2 (e.g., MCF-7)

  • 96-well clear-bottom tissue culture plates

  • Compound-X

  • Complete cell culture medium

  • Formaldehyde

  • Triton X-100

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-Rb (Ser807/811) and Mouse anti-total Rb

  • Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Fluorescent plate scanner (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

    • After 24 hours, treat the cells with a serial dilution of Compound-X for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with the primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Incubate the cells with the fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the cells five times with PBS containing 0.1% Tween-20.

    • Scan the plate using a fluorescent plate scanner at both 700 nm and 800 nm wavelengths.

    • Quantify the fluorescence intensity for both the phospho-Rb and total Rb signals.

    • Normalize the phospho-Rb signal to the total Rb signal for each well.

    • Plot the normalized phospho-Rb signal versus the logarithm of Compound-X concentration and determine the EC50 value.

Section 3: Mechanism of Action Studies

Understanding how a compound inhibits its target kinase is crucial for lead optimization.[3]

Rationale for Further Studies

Kinetic analysis can determine if the inhibitor is competitive with ATP, non-competitive, or uncompetitive.[3] This is typically done by measuring the IC50 of the inhibitor at various ATP concentrations in a biochemical assay.

Protocol: ATP Competition Assay
  • Perform the ADP-Glo™ assay as described in Section 1.3.

  • Repeat the assay using a range of ATP concentrations, both below and above the Km value for the kinase.

  • Plot the IC50 values of Compound-X against the ATP concentration.

  • Analyze the results:

    • If the IC50 value increases linearly with the ATP concentration, the inhibitor is likely ATP-competitive.

    • If the IC50 value is independent of the ATP concentration, the inhibitor is non-competitive.

Conclusion

The experimental framework detailed in this application note provides a comprehensive strategy for the preclinical characterization of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide as a kinase inhibitor. By systematically evaluating its biochemical potency, selectivity, cellular target engagement, and functional effects, researchers can build a robust data package to support its further development as a potential therapeutic agent.

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. [Link]

  • National Institutes of Health. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • MDPI. (2021, May 18). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PubMed. (2016, July 19). Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. [Link]

  • Taylor & Francis Online. (2018, April 16). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • PubMed. (2020, July 27). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]

  • National Institutes of Health. Prediction of kinase-inhibitor binding affinity using energetic parameters. [Link]

  • edX. IC50 Determination. [Link]

  • National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • MDPI. (2022, August 25). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Journal of Organic & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • ResearchGate. (2025, August 6). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. [Link]

  • Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • CORE. (2012, July 25). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]

  • National Institutes of Health. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. [Link]

  • PubChem. Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate. [Link]

  • NIST WebBook. 3-Amino-4-carbethoxypyrazole. [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for the In Vitro Evaluation of Pyrazole Derivatives in Cancer Cell Lines

Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Pyrazole Derivatives in Oncology

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] In the realm of oncology, these heterocyclic compounds have garnered significant attention due to their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis.[1][2] Numerous studies have highlighted their potential as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and others, which are often dysregulated in cancer.[3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel pyrazole derivatives against cancer cell lines. The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies.

The core principle of this guide is to establish a logical, stepwise progression of experiments. We begin with a broad assessment of a compound's anti-proliferative activity across a panel of cancer cell lines to determine its potency, quantified by the half-maximal inhibitory concentration (IC50).[8][9][10] Following this initial screening, a deeper investigation into the compound's mechanism of action is undertaken. This includes assays to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest. Finally, we outline methods to probe the molecular targets of the pyrazole derivative, focusing on key signaling pathways implicated in cancer, such as the STAT3 pathway.[11][12][13][14][15]

Part 1: Initial Screening - Assessing Cytotoxicity and Determining IC50

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and anti-proliferative effects.[16][17][18] This is typically achieved by treating cancer cells with a range of concentrations of the test compound and measuring cell viability after a set incubation period.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical experimental parameter.[19][20][21] A well-selected panel should be diverse, representing different cancer types (e.g., breast, lung, colon, leukemia) and possessing varied genetic backgrounds.[22][23] This approach allows for the identification of compounds with broad-spectrum activity versus those with selectivity for specific cancer subtypes. For pyrazole derivatives known to target specific kinases like CDKs or Src, it is advantageous to include cell lines with known dependencies on these pathways.[3][4][24][25][26][27] Publicly available databases such as the NCI-60 cell line panel can provide valuable information on the genomic and proteomic characteristics of various cell lines, aiding in rational selection.[19][20][23]

Cell Viability Assays: The MTT/MTS Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[28][29][30][31][32] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the tetrazolium dye to a colored formazan product.[29][32] The amount of formazan produced is directly proportional to the number of viable cells.[30]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound in complete growth medium to achieve the desired final concentrations (a common range is 0.01 µM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell blank control (medium only).[8]

    • Incubate the plate for 48-72 hours. The incubation time can be varied depending on the cell line's doubling time and the expected mechanism of action of the compound.[33]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]

    • Add 10 µL of the MTT solution to each well.[32]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[32]

  • Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[29]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[8][34][35]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log-transformed concentration of the pyrazole derivative.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[8]

Parameter Description Typical Range
Cell Seeding Density Number of cells seeded per well in a 96-well plate.5,000 - 10,000 cells/well
Compound Concentration Range Range of concentrations of the pyrazole derivative to be tested.0.01 µM - 100 µM
Incubation Time Duration of cell exposure to the compound.48 - 72 hours
MTT Incubation Time Duration of incubation with the MTT reagent.2 - 4 hours
Absorbance Wavelength Wavelength used to measure the formazan product.570 nm

Part 2: Delving Deeper - Mechanistic Studies

Once the IC50 values are established, the next logical step is to investigate how the pyrazole derivatives are exerting their anti-proliferative effects. The two primary mechanisms are the induction of apoptosis and the arrest of the cell cycle.

Apoptosis Induction: The Annexin V/PI Staining Assay

Apoptosis is a form of programmed cell death that is crucial for normal tissue homeostasis. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[36][37][38] Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells.[37][38] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[36][37]

Experimental Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment:

    • Seed cells in 6-well plates and treat them with the pyrazole derivative at concentrations around the determined IC50 for 24-48 hours.

    • Include both a negative (vehicle-treated) and a positive control (e.g., cells treated with a known apoptosis-inducing agent like staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both the adherent and floating cells and wash them with cold PBS.[36]

    • Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.[38]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The cell population can be distinguished into four quadrants:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Cell cycle analysis can be performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[39][40][41] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells with the pyrazole derivative at its IC50 concentration for a duration that allows for at least one cell cycle (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[39][40]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA) in PBS.[39]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • A histogram of PI fluorescence will show distinct peaks corresponding to the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Part 3: Target Identification and Pathway Analysis

Identifying the molecular target of a novel compound is a crucial step in drug development. Many pyrazole derivatives have been shown to inhibit protein kinases.[1][6][42] Western blotting is a powerful technique to investigate the effect of a compound on specific signaling pathways.

Investigating the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell proliferation, survival, and differentiation.[11][12] Constitutive activation of the STAT3 signaling pathway is observed in many types of cancer and is often associated with a poor prognosis.[11][14] Therefore, STAT3 is considered a promising target for cancer therapy.[12][15]

Experimental Protocol: Western Blotting for STAT3 and Phospho-STAT3

  • Cell Lysis:

    • Treat cells with the pyrazole derivative for the desired time.

    • Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for total STAT3 and another for phosphorylated STAT3 (p-STAT3). Also, use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • A decrease in the p-STAT3/STAT3 ratio in treated cells compared to the control would suggest that the pyrazole derivative inhibits the STAT3 signaling pathway.

Visualization of Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the biological pathways being investigated, the following diagrams have been generated using Graphviz.

G cluster_screening Part 1: Initial Screening cluster_mechanistic Part 2: Mechanistic Studies cluster_target Part 3: Target Identification cell_culture Cancer Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with Pyrazole Derivatives seeding->treatment mtt_assay MTT/MTS Assay treatment->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) data_analysis->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) data_analysis->cell_cycle_assay flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry western_blot Western Blotting flow_cytometry->western_blot pathway_analysis Signaling Pathway Analysis (e.g., STAT3) western_blot->pathway_analysis G cytokine Cytokine/Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription pyrazole Pyrazole Derivative pyrazole->jak Inhibition

Caption: Simplified STAT3 signaling pathway and potential inhibition.

Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive in vitro evaluation of pyrazole derivatives as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and target validation, researchers can efficiently identify and characterize promising lead compounds for further development. The integration of self-validating assays and the rational selection of experimental parameters are key to ensuring the generation of reliable and translatable data.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3136-3142.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(16), 6077.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology, 1691, 81-86.
  • SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. (2020). International Journal of Molecular Sciences, 21(18), 6683.
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (2018). Oncology Letters, 15(3), 3257–3264.
  • The Role of STAT3 in Cancer Development and Progression. (2024). Journal of Experimental and Basic Medical Sciences, 5(4), 254-258.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2017). Journal of Applied Toxicology, 37(1), 58-71.
  • STAT3 Signaling in Cancer. (2017). Journal of Cancer, 8(11), 2157–2167.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. (2014). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1845(2), 136-150.
  • Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges. (2019). Pharmacological Research, 144, 151-165.
  • Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. (2019). Bioorganic Chemistry, 86, 453-466.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2017). Bio-protocol, 7(12), e2337.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]

  • 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors. (2022). Frontiers in Chemistry, 10, 999330.
  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(11), 2958.
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Experimental Therapeutics and Oncology, 3(1), 21-29.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(23), 7247.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). Current Topics in Medicinal Chemistry, 18(11), 901-911.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 321.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2022). Medicinal Chemistry, 12(4), 264.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2018).
  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. (2025).
  • In vitro methods of screening of anticancer agents. (2019). Slideshare.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
  • New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Pharmaceuticals, 16(7), 958.
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets Blog.
  • MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

  • Heterocyclic substituted pyrazoles as inhibitors of src and other protein kinases. (2002).
  • Determination of Half-Maximal Inhibitory Concentration (IC50)
  • Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. (2025). Analytical Chemistry.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). International Journal of Molecular Sciences, 22(23), 12857.
  • Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy. (2022).
  • MTT Cell Proliferation Assay. (n.d.).
  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog.
  • Cancer Cell Line Screening (CCP-58). (n.d.). AddexBio.
  • Determination of IC 50 values of anticancer drugs on cells by D 2 O. (2022). RSC Publishing.

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Application

application of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide in agricultural research

Application Notes and Protocols for Pyrazole Carboxamide Analogs in Agricultural Research A Technical Guide for the Evaluation of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and Related Compounds Abstract: This do...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Pyrazole Carboxamide Analogs in Agricultural Research

A Technical Guide for the Evaluation of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and Related Compounds

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agricultural sector on the application and evaluation of pyrazole carboxamide derivatives. While specific public-domain data on the agricultural use of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is limited, this guide leverages the extensive research on the broader class of pyrazole carboxamide fungicides. The primary mechanism of action for this class of compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1] This guide will detail the theoretical framework for the fungicidal activity of pyrazole carboxamides, provide robust protocols for in-vitro and in-vivo efficacy testing, and present representative data to guide researchers in the evaluation of novel derivatives like 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Introduction: The Significance of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have become a cornerstone of modern agricultural disease management.[1] Their high efficacy against a broad spectrum of plant pathogenic fungi has made them indispensable for ensuring crop yields and global food security.[1] The success of this chemical class is largely attributed to their specific mode of action, targeting a crucial enzyme in fungal respiration.[2] This targeted approach provides excellent disease control and has been instrumental in managing resistance to other fungicide classes.[3]

The compound of interest, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, belongs to this important class of molecules. While this specific derivative may be a novel or proprietary compound with limited published research, its structural similarity to well-characterized pyrazole carboxamide fungicides provides a strong basis for predicting its biological activity and for designing a comprehensive research and development program. This guide will, therefore, focus on the established principles and methodologies for evaluating pyrazole carboxamides, providing a roadmap for assessing the potential of new derivatives.

Mechanism of Action: Targeting Fungal Respiration

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][2] SDH plays a vital role in the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the Qp site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone, effectively halting ATP production.[1] This disruption of the fungal cell's energy supply leads to the cessation of growth and ultimately, cell death.[1]

Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_complex_II Complex II (SDH) TCA_Cycle TCA Cycle SDH_enzyme Succinate Dehydrogenase (SDH) TCA_Cycle->SDH_enzyme Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP SDH_enzyme->ETC Electrons Pyrazole_Carboxamide Pyrazole Carboxamide (e.g., 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide) Pyrazole_Carboxamide->Inhibition Inhibition->SDH_enzyme Inhibition

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Applications in Agricultural Research

The primary application of pyrazole carboxamides in agriculture is the control of fungal diseases in a wide range of crops.[3] Research in this area typically involves:

  • Screening for Antifungal Activity: Identifying the spectrum of fungal pathogens controlled by the compound.

  • Determining Efficacy: Quantifying the concentration of the compound required to inhibit fungal growth (e.g., EC50 values).

  • Evaluating Protective and Curative Properties: Assessing the compound's ability to prevent infection and to stop existing infections.

  • Phytotoxicity Assessment: Ensuring the compound is not harmful to the host plant at effective concentrations.

  • Resistance Monitoring: Studying the potential for fungal populations to develop resistance to the compound.

Experimental Protocols

The following protocols provide a standardized framework for the initial evaluation of novel pyrazole carboxamide derivatives.

In Vitro Antifungal Efficacy Assay (Microtiter Plate Method)

This protocol is designed to determine the half-maximal effective concentration (EC50) of the test compound against a panel of pathogenic fungi.

Materials:

  • Test compound (e.g., 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in PDB within the 96-well plates to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a positive control (a commercial fungicide with a known mode of action) and a negative control (PDB with DMSO).

  • Fungal Inoculum Preparation: Grow the fungal pathogens in liquid culture and adjust the spore or mycelial fragment concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer to determine fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the EC50 value by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.

In_Vitro_Workflow A Prepare Stock Solution of Test Compound in DMSO B Perform Serial Dilutions in 96-well Plates A->B D Inoculate Plates with Fungi B->D C Prepare Fungal Inoculum C->D E Incubate Plates (e.g., 25°C for 48-72h) D->E F Measure Optical Density (Spectrophotometer) E->F G Calculate % Inhibition and Determine EC50 F->G

Caption: Workflow for the in vitro antifungal efficacy assay.

Detached Leaf Assay for Protective and Curative Activity

This assay evaluates the compound's ability to protect a leaf from infection and to cure an existing infection.

Materials:

  • Test compound formulated as a sprayable solution

  • Healthy, susceptible host plants (e.g., tomato, grape)

  • Fungal pathogen (e.g., Phytophthora infestans, Plasmopara viticola)

  • Spore suspension of the pathogen

  • Moist chambers (e.g., petri dishes with moist filter paper)

Procedure:

For Protective Activity:

  • Detach healthy leaves from the host plant.

  • Spray the leaves with different concentrations of the test compound.

  • Allow the leaves to dry.

  • Inoculate the treated leaves with a spore suspension of the pathogen.

  • Place the leaves in moist chambers and incubate under conditions favorable for disease development.

  • After a set period (e.g., 5-7 days), assess the disease severity (e.g., percentage of leaf area with lesions).

For Curative Activity:

  • Detach healthy leaves from the host plant.

  • Inoculate the leaves with a spore suspension of the pathogen.

  • Incubate the leaves for a period to allow infection to establish (e.g., 24 hours).

  • Spray the infected leaves with different concentrations of the test compound.

  • Continue incubation in moist chambers.

  • Assess disease severity as described above.

Data Analysis:

Calculate the percentage of disease control for each treatment concentration relative to an untreated control.

Data Presentation and Interpretation

The following tables provide examples of how to present the data generated from the described protocols.

Table 1: In Vitro Antifungal Activity of a Hypothetical Pyrazole Carboxamide

Fungal PathogenEC50 (µg/mL)
Botrytis cinerea (Gray Mold)0.5
Sclerotinia sclerotiorum (White Mold)0.2
Rhizoctonia solani (Sheath Blight)1.1
Alternaria solani (Early Blight)2.5

Table 2: Protective and Curative Efficacy of a Hypothetical Pyrazole Carboxamide against Late Blight on Tomato Leaves

Concentration (µg/mL)Protective Activity (% Disease Control)Curative Activity (% Disease Control)
1009580
508565
257045
105020

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the initial evaluation of novel pyrazole carboxamide derivatives such as 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. By systematically assessing the in vitro and in vivo efficacy of such compounds, researchers can effectively identify promising candidates for further development as next-generation fungicides. The well-established mechanism of action of pyrazole carboxamides as SDH inhibitors provides a strong foundation for this research, enabling a targeted and efficient approach to the discovery of new solutions for agricultural disease management.

References

  • The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides - Benchchem.
  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Method

Application Note: High-Throughput Synthesis of Pyrazole Carboxamide Libraries

Executive Summary & Strategic Rationale Pyrazole carboxamides represent a privileged scaffold in modern medicinal and agrochemistry, serving as the core pharmacophore in blockbuster succinate dehydrogenase inhibitors (SD...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrazole carboxamides represent a privileged scaffold in modern medicinal and agrochemistry, serving as the core pharmacophore in blockbuster succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad and Bixafen , as well as kinase inhibitors in oncology.

For the library chemist, this scaffold presents a unique dichotomy:

  • Chemical Stability: The pyrazole ring is robust, allowing harsh downstream modifications.

  • Regio-Ambiguity: The tautomeric nature of the pyrazole ring (N1 vs. N2) creates significant challenges in regioselective synthesis during cyclization.

This guide outlines three distinct protocols for library generation, moving from the most robust industry standard (Late-Stage Amidation) to advanced Regioselective Cyclization techniques.

Strategic Workflows: Divergent vs. Convergent

To maximize library diversity while minimizing purification bottlenecks, we employ two primary logic streams.

Workflow Visualization

The following diagram illustrates the decision matrix between Strategy A (Divergent) for maximizing amide diversity and Strategy B (Convergent) for maximizing core substitution diversity.

PyrazoleStrategy Start Target Library Profile Decision Diversity Point? Start->Decision StratA Strategy A: Late-Stage Amidation (Divergent) Decision->StratA Amide R-Group Diversity StratB Strategy B: Regioselective Cyclization (Convergent) Decision->StratB Pyrazole Core Diversity CoreSyn Bulk Core Synthesis (e.g., Pyrazole-4-COOH) StratA->CoreSyn Precursors Diverse Hydrazines + 1,3-Dielectrophiles StratB->Precursors Coupling Parallel Amide Coupling (96-well plate) CoreSyn->Coupling Activate COOH FinalLib Final Pyrazole Carboxamide Library Coupling->FinalLib Cyclization Parallel Cyclization (Regiocontrol Critical) Precursors->Cyclization Knorr/MCR Cyclization->FinalLib

Caption: Decision matrix for selecting the optimal synthesis pathway based on library diversity requirements.

Protocol A: Solution-Phase Parallel Synthesis (Divergent)

Best For: Generating 100–1000 analogs with varying amide substituents (


) on a fixed pyrazole core.
Mechanism:  Activation of a bulk pyrazole carboxylic acid followed by reaction with a diverse set of amines.[1]
Technical Insight: The "Scavenger" Advantage

In high-throughput synthesis (HTS), column chromatography is the bottleneck. This protocol uses polymer-supported scavenger resins to chemically remove excess reagents, eliminating the need for manual purification.

Materials
  • Core Scaffold: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Standard SDHI core).

  • Coupling Agent: T3P (Propylphosphonic anhydride) – Chosen for low toxicity and water-soluble byproducts.

  • Base: DIPEA (Diisopropylethylamine).

  • Scavenger Resin: PS-Isocyanate (removes excess amine) and PS-Trisamine (removes excess acid/electrophiles).

Step-by-Step Protocol (96-Well Format)
  • Stock Preparation:

    • Dissolve the Pyrazole Acid core (1.0 equiv) and DIPEA (3.0 equiv) in DMF/DCM (1:1).

    • Prepare 0.5 M solutions of 96 diverse amines in DMF.

  • Coupling Reaction:

    • Dispense the Pyrazole Acid/Base mix into each well of a 2 mL deep-well polypropylene plate.

    • Add 1.2 equiv of a unique Amine to each well.

    • Add 1.5 equiv of T3P (50% in EtOAc) to each well.

    • Seal and shake at Room Temperature (RT) for 12 hours.

    • QC Check: Spot check 3 random wells via LCMS. Conversion should be >95%.

  • Purification (The "Crash" Method):

    • Option 1 (Precipitation): If products are hydrophobic, add water (1 mL) to each well. Centrifuge at 3000 rpm. Discard supernatant.

    • Option 2 (Scavenging): If products are soluble, add PS-Isocyanate resin (3 equiv relative to excess amine) to each well. Shake for 4 hours. Filter the resin using a filter plate.

  • Validation:

    • Evaporate solvent (Genevac).

    • Resuspend in DMSO for biological screening.

Critical Parameter: Avoid using carbodiimides (EDC/DCC) in parallel synthesis unless you have an automated wash step, as urea byproducts are difficult to remove without chromatography.

Protocol B: Regioselective Cyclization (Convergent)

Best For: Libraries where the pyrazole ring substituents (N1, C3, C5) must be varied. Challenge: The reaction of hydrazine (


) with an unsymmetrical 1,3-dicarbonyl yields two regioisomers (1,3- vs 1,5-substituted pyrazoles).
Technical Insight: Controlling Regiochemistry

To force a single regioisomer, avoid simple 1,3-diketones. Instead, use Enaminones or


-alkynyl ketones . These polarized intermediates direct the nucleophilic attack of the hydrazine.
Reaction Scheme Data
Component AComponent BMajor ProductRegioselectivity (approx)
Methylhydrazine1,3-DiketoneMixture (1,3- & 1,5-isomers)~1:1 to 3:1
MethylhydrazineEnaminone 1,3-Disubstituted >20:1
MethylhydrazineAlkynone 1,5-Disubstituted >10:1
Step-by-Step Protocol (Enaminone Route)
  • Enaminone Formation:

    • React an acid chloride with a terminal alkyne, then treat with secondary amine, OR react a methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Protocol: Heat acetophenone derivative with DMF-DMA (neat) at 90°C for 4 hours. Evaporate volatiles. The residue is the crude enaminone.

  • Cyclization:

    • Dissolve crude enaminone in Ethanol.

    • Add substituted Hydrazine (1.1 equiv).

    • Reflux for 2 hours.

    • Mechanism:[2][3] The hydrazine

      
       (hard nucleophile) attacks the 
      
      
      
      -carbon of the enaminone, followed by cyclization.
  • Functionalization:

    • If the enaminone contained an ester group, hydrolyze it now to reveal the carboxylic acid for subsequent amide coupling (linking back to Protocol A).

Protocol C: Solid-Phase Organic Synthesis (SPOS)

Best For: Large combinatorial libraries (>1000 compounds) requiring "split-and-pool" efficiency.

Workflow
  • Loading: Attach a 1,3-dicarbonyl equivalent (e.g.,

    
    -keto ester) to a Wang Resin  or Rink Amide Resin .
    
  • Cyclization: Treat the resin-bound dicarbonyl with various hydrazines. The pyrazole forms on the bead.

  • Cleavage: Treat with TFA (Trifluoroacetic acid) to release the final pyrazole carboxamide.

Advantages: Huge excess of reagents can be used to drive reactions to completion, as they are simply washed away while the product remains anchored to the bead.

Troubleshooting & Optimization

Common Failure Modes
IssueRoot CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance on amine or poor activation.Switch from HATU/T3P to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate acid chloride in situ.
Regioisomer Contamination Tautomerization of starting material.Switch solvent to Hexafluoroisopropanol (HFIP) . HFIP hydrogen bonding can stabilize specific transition states, improving regioselectivity [1].
N-Alkylation Side Reaction Pyrazole NH is acidic (

).
If N1 is unsubstituted, protect it with THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) before attempting amide coupling.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives." BenchChem Application Library. Link

  • Katritzky, A. R., et al. "Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles."[4] The Journal of Organic Chemistry, 2001. Link

  • Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles: A Review." Organic Preparations and Procedures International, 2009. Link

  • Li, Y., et al. "Design, Synthesis, and Antifungal Activity of Pyrazole-4-carboxamide Derivatives." Journal of Agricultural and Food Chemistry, 2024.[5] Link

  • Maddila, S., et al. "A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives." Biointerface Research in Applied Chemistry, 2021.[6][7] Link

Sources

Application

Application Notes &amp; Protocols: A Guide to In Vitro Testing Methods for Novel Pyrazole Compounds

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Pyrazole derivatives exhibit a vast array of pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Pyrazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[2][3][4] The successful translation of novel pyrazole compounds from bench to bedside hinges on a robust and logical pipeline of in vitro testing. This guide provides a comprehensive overview of essential in vitro assays, detailed step-by-step protocols, and the scientific rationale behind experimental design for the characterization of novel pyrazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and efficient screening cascade.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[2] Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic rings, enhance potency and improve characteristics like solubility and lipophilicity.[1] This versatility has led to the development of blockbuster drugs such as the COX-2 inhibitor Celecoxib and a multitude of agents targeting kinases, receptors, and other enzymes.[1][5]

The initial stages of discovery for any new chemical entity are critical. A well-designed in vitro testing strategy is paramount to:

  • Identify initial "hit" compounds with desired biological activity.

  • Elucidate the mechanism of action (MOA).

  • Establish structure-activity relationships (SAR) to guide medicinal chemistry efforts.

  • Assess preliminary safety and toxicity profiles.

This document outlines a tiered approach to in vitro evaluation, beginning with broad primary screening assays and progressing to more focused, mechanism-based secondary assays.

The In Vitro Testing Cascade: From Primary Hit to Mechanistic Insight

A logical, tiered approach to screening ensures that resources are used efficiently, focusing only on the most promising compounds for more in-depth and resource-intensive studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Studies Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays High-Throughput Dose-Response Dose-Response Hit Identification Hit Identification Primary Assays->Hit Identification Identify Active Compounds Hit Identification->Dose-Response Advance Hits Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Confirm Potency (IC50) Selectivity Profiling Selectivity Profiling Mechanism of Action->Selectivity Profiling Elucidate Pathway Lead Candidate Lead Candidate Selectivity Profiling->Lead Candidate Confirm Target Specificity

Figure 1: A generalized workflow for in vitro screening of novel pyrazole compounds.

Primary Screening Assays

The goal of primary screening is to rapidly assess a library of novel pyrazole compounds to identify those with significant biological activity.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for compounds intended as anticancer agents and are crucial for all compounds to determine the appropriate concentration range for subsequent cell-based assays, avoiding non-specific toxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method.[6][7]

Principle: The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[8][9][10] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the pyrazole compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment control".

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[7][11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm or 595 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Enzyme Inhibition Assays

Many pyrazole compounds are designed as enzyme inhibitors.[5][12] The specific assay will depend on the target enzyme. Common targets for pyrazoles include cyclooxygenases (COX), kinases, and α-glucosidase.

Protocol 2: General Protocol for Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by prostaglandin G₂ (PGG₂), producing a colored product that can be measured spectrophotometrically.[13]

G cluster_assay Assay Principle AA Arachidonic Acid COX COX-1 / COX-2 (Peroxidase Activity) AA->COX Oxygenase Activity PGG2 PGG2 PGH2 PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Multiple Steps Product Oxidized Product (Color Change) COX->Product Catalyzes Oxidation Pyrazole Pyrazole Inhibitor Pyrazole->COX Blocks Active Site Substrate Colorimetric Substrate (e.g., TMB) Substrate->COX

Figure 2: Mechanism of COX inhibition and the principle of the colorimetric assay.

  • Reagents: Obtain purified recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric COX inhibitor screening assay kit.

  • Compound Preparation: Prepare serial dilutions of the novel pyrazole compounds and a positive control (e.g., Celecoxib for COX-2, Indomethacin for both) in the assay buffer.[13][14]

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to different wells.

  • Inhibitor Incubation: Add the pyrazole compounds or controls to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Color Development: Add the colorimetric substrate solution. The peroxidase reaction will lead to color development.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 610 nm for TMB) after a set time.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Secondary and Mechanistic Assays

Once a compound shows promising activity in a primary screen, secondary assays are employed to confirm the activity and elucidate the mechanism of action.

Apoptosis Induction Assays

For cytotoxic compounds, it is essential to determine if cell death occurs via apoptosis (programmed cell death) or necrosis.

Principle: The Annexin V-FITC/Propidium Iodide (PI) assay is a common flow cytometry method. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, staining the nucleus red.[11]

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed and treat cells with the pyrazole compound at its IC₅₀ concentration (determined from the MTT assay) for 24 hours. Include positive (e.g., paclitaxel) and negative controls.[11]

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Many anticancer agents function by inducing cell cycle arrest. Flow cytometry analysis of cellular DNA content can reveal the phase of the cell cycle at which a compound exerts its effect.[11][15]

Principle: Cells are fixed and stained with a DNA-binding fluorescent dye like Propidium Iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA. Cells in the G2/M phase (with 4n DNA) will fluoresce twice as brightly as cells in the G0/G1 phase (with 2n DNA), while cells in the S phase will have intermediate fluorescence.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the pyrazole compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS as described in the apoptosis protocol.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a PBS solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence of the PI signal.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution of treated cells to untreated controls.[11]

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format for easy comparison of compound potency and selectivity.

Table 1: In Vitro Biological Activity of Novel Pyrazole Derivatives

Compound ID Target Enzyme IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) MCF-7 Cell Viability IC₅₀ (µM)
PYR-001 Kinase X: 0.05 >100 >100 - 0.5
PYR-002 Kinase X: 1.2 >100 >100 - 15.6
PYR-003 Not Determined 0.1 15.0 150 45.2
PYR-004 Not Determined 5.5 8.2 1.5 >100

| Celecoxib | Not Applicable | 0.04 | 15.2 | 380 | >100 |

Data are representative examples. IC₅₀ values are the mean of at least three independent experiments.

Conclusion

The in vitro evaluation of novel pyrazole compounds is a systematic process that requires careful planning and execution. By employing a tiered screening cascade—starting with broad cytotoxicity and target-based primary assays, followed by detailed mechanistic studies such as apoptosis and cell cycle analysis—researchers can efficiently identify promising lead candidates. The protocols and principles outlined in this guide provide a solid foundation for the rigorous characterization of new pyrazole derivatives, ultimately accelerating their journey in the drug discovery pipeline.

References

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Method

Application Note &amp; Protocols: A Strategic Guide to Assay Development for Novel 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Kinase Targets

Abstract This guide provides a comprehensive, strategy-driven framework for the characterization of novel compounds built on the 1-methyl-1H-pyrazole-4-carboxamide scaffold, exemplified by 3-Amino-N-ethyl-1-methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, strategy-driven framework for the characterization of novel compounds built on the 1-methyl-1H-pyrazole-4-carboxamide scaffold, exemplified by 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. Recognizing that such molecules are often proprietary or novel chemical entities without publicly defined targets, this document outlines a systematic approach for target class identification, biochemical potency determination, and cellular activity validation. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently associated with kinase inhibition.[1][2][3][4] Consequently, the protocols herein are centered on a hypothetical, yet highly plausible, kinase target, providing researchers with a robust, field-proven workflow for advancing novel pyrazole-based compounds in a drug discovery pipeline.

Introduction: The Pyrazole Scaffold and the Challenge of Novel Compounds

The pyrazole ring system is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved protein kinase inhibitors (PKIs).[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal scaffold for inhibitor design.[1][2] When a novel derivative such as 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is synthesized, the immediate challenge is the systematic and efficient elucidation of its biological target and mechanism of action.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals, detailing a multi-stage process to:

  • Establish Foundational Properties: Ensure compound integrity and solubility as a prerequisite for reliable biological data.

  • Generate a Target Hypothesis: Utilize broad-spectrum screening to identify putative kinase targets.

  • Develop Biochemical Assays: Quantify direct enzymatic inhibition and determine inhibitor potency (IC50).

  • Validate Cellular Activity: Confirm target engagement and functional effects in a physiologically relevant cellular context.

Part 1: Foundational Characterization & Target Hypothesis Generation

The validity of all subsequent biological data hinges on the quality and behavior of the test compound. Neglecting these foundational steps is a common source of experimental irreproducibility.

Protocol 1: Essential Physicochemical & Quality Control Profiling

Causality: A compound's purity, solubility, and stability directly impact its effective concentration in an assay, influencing all downstream results. Poor solubility can lead to compound precipitation, resulting in artificially low potency values and misleading structure-activity relationships (SAR).[5][6]

Methodology:

  • Purity Assessment (LC-MS & qNMR):

    • Confirm the identity and purity of the synthesized compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The purity should ideally be >95%.

    • Use quantitative Nuclear Magnetic Resonance (qNMR) to establish an accurate concentration of the DMSO stock solution.

  • Aqueous Solubility Determination:

    • Kinetic Solubility: Prepare a 10 mM stock solution of the compound in 100% DMSO. Serially dilute this stock into an aqueous assay buffer (e.g., PBS or Tris-based buffer, pH 7.4). Assess for precipitation after a defined incubation period (e.g., 1-2 hours) using nephelometry or visual inspection under a microscope.[6] This mimics the conditions of most high-throughput screening assays.

    • Thermodynamic Solubility: Add an excess of the solid compound to the aqueous buffer. Shake at a constant temperature for 24 hours to reach equilibrium. Centrifuge to pellet undissolved solid, and determine the concentration of the compound in the supernatant via HPLC. This value represents the true solubility limit.[6]

  • Stock Solution Stability:

    • Prepare a 10 mM stock in DMSO. Store under typical conditions (e.g., 4°C, -20°C, room temperature).

    • At various time points (e.g., 24h, 1 week, 1 month), analyze an aliquot by LC-MS to check for degradation products. A stable compound should show <5% degradation over the tested period.[7]

Generating a Target Hypothesis: Kinase Panel Screening

Causality: Given the prevalence of the pyrazole scaffold in kinase inhibitors, an efficient first step is to screen the compound against a broad panel of kinases to identify potential targets.[1][2][4] This empirical approach is more direct than attempting to predict a specific target ab initio.

Methodology:

  • Utilize a commercial kinase profiling service (e.g., Promega, Reaction Biology, AssayQuant) to screen the compound at a fixed concentration (typically 1 µM or 10 µM) against the largest available panel of kinases (e.g., >300 kinases).[8][9][10][11]

  • The screening is typically performed at or near the ATP Kₘ for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[8][10]

  • Analyze the results, which are usually presented as "% Inhibition" or "% Remaining Activity." Hits are typically defined as kinases showing >50% inhibition. This initial screen provides a focused list of putative targets for further validation.

Part 2: Biochemical Assay Development for a Putative Kinase Target

Once a putative kinase target is identified (e.g., "Kinase X," a hypothetical Janus Kinase or JAK), the next step is to quantify the compound's inhibitory potency through robust biochemical assays.

Workflow for Biochemical Potency Determination

G cluster_0 Biochemical Assay Workflow A Identify Putative Target (e.g., Kinase X via Panel Screen) B Select Assay Platform (e.g., ADP-Glo™) A->B C Optimize Assay Conditions (Enzyme/Substrate Titration) B->C D Perform Dose-Response (10-point serial dilution) C->D E Calculate IC50 Value (Non-linear Regression) D->E G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Kinase Receptor->JAK 2. JAK Activation STAT STAT (latent) JAK->STAT 3. Phosphorylation pSTAT p-STAT (active) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription Nucleus->Gene 5. Regulation Compound 3-Amino-N-ethyl-... (Inhibitor) Compound->JAK Inhibits

Caption: A simplified JAK-STAT signaling pathway.

Protocol 4: Phospho-STAT Western Blot Assay

Causality: Western blotting is a robust, semi-quantitative method to measure the level of a specific protein modification—in this case, STAT phosphorylation. [12]A decrease in the phospho-STAT signal upon compound treatment provides strong evidence of on-target activity in a cellular context. [12]It is crucial to include phosphatase inhibitors during cell lysis to preserve the phosphorylation state of proteins for accurate detection. [13] Methodology:

  • Cell Culture and Treatment:

    • Select a cell line known to have an active JAK-STAT pathway (e.g., TF-1 cells, which are dependent on GM-CSF for proliferation via JAK2).

    • Starve cells of growth factors for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with a serial dilution of the compound (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with a cytokine (e.g., IL-6 or GM-CSF) for 15-30 minutes to induce robust STAT phosphorylation.

  • Cell Lysis:

    • Place plates on ice and wash cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors. [13] * Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. [14] * Separate proteins by SDS-PAGE and transfer to a PVDF membrane. [15] * Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. [13] * Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT (e.g., anti-p-STAT3 Tyr705).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate. * Crucially, strip the membrane and re-probe with an antibody for total STAT protein. This serves as a loading control to ensure that any observed decrease in the phospho-signal is due to inhibition, not differences in protein loading. [12]

Protocol 5: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA® is a powerful biophysical method that directly confirms target engagement in intact cells. [14][16][17]The principle is that when a ligand binds to its target protein, it generally confers thermal stability, increasing the protein's melting temperature (Tₘ). [16][18]By heating cell lysates treated with a compound and measuring the amount of soluble target protein remaining, one can directly observe this stabilizing effect as evidence of binding. [14][16] Methodology (Isothermal Dose-Response Format):

  • Cell Treatment:

    • Treat intact cells with a serial dilution of the compound (or DMSO vehicle) for 1 hour at 37°C to allow for cell penetration and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the cells at a single, pre-determined temperature (e.g., 52°C, a temperature that causes partial denaturation of the unbound target protein) for 3 minutes using a thermal cycler, followed by a cooling step. [16]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the heat-induced aggregated protein (pellet). [14]

  • Detection:

    • Collect the supernatant and quantify the amount of soluble Kinase X protein using Western blotting or ELISA.

    • An increase in the amount of soluble Kinase X in compound-treated samples compared to vehicle-treated samples indicates target stabilization and thus, engagement.

Part 4: Selectivity and Off-Target Profiling

Causality: An ideal drug candidate is not only potent but also selective for its intended target. Inhibition of other kinases can lead to undesirable off-target effects and toxicity. Therefore, assessing the compound's selectivity profile across the kinome is a critical step. [8][10] Methodology:

  • Broad Kinase Panel Screen:

    • Submit the compound for a dose-response screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or similar services). [8][9][10] * This provides IC50 or Kₑ values against hundreds of kinases in parallel.

  • Data Analysis:

    • Analyze the data to identify any off-target kinases that are inhibited with a potency close to that of the primary target.

    • A compound is generally considered selective if there is at least a 30- to 100-fold difference in potency between the primary target and any significant off-targets.

    • This information is crucial for guiding further medicinal chemistry efforts to improve selectivity and for interpreting results from in vivo studies.

Conclusion and Future Directions

This application note provides a logical and experimentally validated workflow for the initial characterization of novel pyrazole-based compounds, such as 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. By following this systematic process—from fundamental physicochemical characterization to biochemical potency testing and confirmation of cellular target engagement—researchers can build a robust data package to validate a compound's mechanism of action. This foundational knowledge is indispensable for making informed decisions about advancing a promising molecule through the drug discovery pipeline. Subsequent steps would involve detailed mechanism of action studies (e.g., ATP competition assays), pharmacokinetic profiling, and in vivo efficacy studies in relevant disease models.

References

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2022). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Mediators of Inflammation. [Link]

  • Gherman, C. E., Ștefănuț, M. N., & Păun, A. M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

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  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

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  • Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms of Jak/STAT signaling in immunity and disease. The Journal of Immunology. [Link]

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  • Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Bio-Techne. [Link]

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  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Shaw, J. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. [Link]

  • Chen, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

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Application

Application Note: In Vivo Formulation Strategies for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Executive Summary This guide details the formulation protocols for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (referred to herein as AEMPC ), a synthetic pyrazole scaffold often utilized as a fragment in kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation protocols for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (referred to herein as AEMPC ), a synthetic pyrazole scaffold often utilized as a fragment in kinase inhibitor discovery (e.g., JAK, FLT3) or as an intermediate in the synthesis of bioactive carboxamides.

Given its structural properties—a crystalline solid with moderate polarity but high lattice energy—AEMPC presents solubility challenges typical of aminopyrazoles. This note provides two validated formulation systems:

  • System A (Parenteral - IV/IP): A co-solvent system (DMSO/PEG400/Saline) optimized for solubility and tolerability.

  • System B (Oral - PO): A homogeneous suspension using Methylcellulose/Tween 80 for high-dose pharmacokinetics (PK) or toxicology studies.

Pre-Formulation Physicochemical Assessment

Before formulation, one must understand the molecule's behavior. AEMPC is a low molecular weight compound (~168.2 Da) containing a basic primary amine and a neutral amide.

PropertyValue (Predicted/Approx)Formulation Implication
Molecular Weight ~168.2 g/mol Low MW favors rapid absorption but high clearance.
LogP ~0.5 – 1.2Moderately lipophilic; crosses membranes well but requires wetting agents.
pKa (Amino group) ~3.5 – 4.5Weak base. Solubility may improve in acidic buffers (pH < 4), but physiological pH requires co-solvents.
Physical State Crystalline SolidHigh melting point requires energy (sonication/heat) or chaotic solvents (DMSO) to disrupt the crystal lattice.
Critical Safety Warning: Vehicle Toxicity

Expert Insight: Many researchers default to 100% DMSO or high-percentage PEG400. This is erroneous for in vivo work.

  • DMSO: Concentrations >10% v/v can cause hemolysis, local tissue necrosis, and nociception (pain) in mice.

  • PEG400: High doses (>30% v/v IP) can induce neurotoxicity, manifesting as motor deficits in rotarod tests, confounding behavioral data [1].

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the appropriate vehicle based on the study route and dose requirement.

FormulationWorkflow Start Start: Define Study Goal CheckSol Step 1: Solubility Screen (Target Conc.) Start->CheckSol Route Step 2: Select Route CheckSol->Route IV_IP Parenteral (IV / IP) Route->IV_IP PO Oral (PO) Route->PO Soluble Soluble > 2mg/mL? IV_IP->Soluble CoSolvent Use Co-Solvent System: 5% DMSO / 40% PEG400 / 55% Saline Soluble->CoSolvent Yes pH_Adjust Advanced: Acidic Buffer (Citrate pH 3.0) Soluble->pH_Adjust No QC QC: Check for Precipitation (Visual + HPLC) CoSolvent->QC pH_Adjust->QC Suspension Use Suspension System: 0.5% MC + 0.2% Tween 80 PO->Suspension Suspension->QC

Caption: Decision tree for selecting AEMPC formulation vehicle based on administration route and solubility thresholds.

Protocol A: Parenteral Formulation (IV/IP)

Target: Soluble solution for Intravenous (IV) or Intraperitoneal (IP) injection. Vehicle: 5% DMSO / 40% PEG400 / 55% Saline (v/v). Max Dose Volume: 5 mL/kg (IV) or 10 mL/kg (IP).

Materials
  • AEMPC (Solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile grade (Sigma-Aldrich)

  • Polyethylene Glycol 400 (PEG400), low endotoxin

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step Procedure

Expert Note: The order of addition is critical. Adding saline directly to the DMSO stock will cause the compound to "crash out" (precipitate) immediately. You must buffer the transition with PEG.

  • Weighing: Weigh the required amount of AEMPC into a sterile glass vial.

    • Example: For a 10 mg/kg dose in a 25g mouse (0.25 mg total) at 5 mL/kg volume (125 µL injection), you need a concentration of 2 mg/mL .

  • Primary Solubilization (The "Spike"): Add the calculated volume of DMSO (5% of total volume) .

    • Vortex vigorously or sonicate at 37°C until the powder is completely dissolved. The solution must be crystal clear.

  • Co-Solvent Addition: Slowly add PEG400 (40% of total volume) to the DMSO solution.

    • Mix by gentle inversion. The solution may warm slightly (exothermic). Ensure it remains clear.

  • Aqueous Phase: Slowly add Sterile Saline (55% of total volume) dropwise while vortexing.

    • Why dropwise? Sudden addition of water changes the dielectric constant too fast, forcing precipitation.

  • Filtration: Pass the final solution through a 0.22 µm PES syringe filter to ensure sterility.

Protocol B: Oral Formulation (PO)

Target: Homogeneous suspension for Oral Gavage. Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water. Max Dose Volume: 10 mL/kg.

Materials
  • Methylcellulose (Sigma M0262 or equivalent)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Vehicle Preparation (Bulk)
  • Heat 50 mL of sterile water to ~80°C.

  • Disperse 0.5 g of Methylcellulose powder into the hot water. Agitate until wetted.

  • Add 50 mL of cold water (0°C) to the hot mixture while stirring. (MC dissolves best in cold water after initial wetting).

  • Add 0.2 mL Tween 80.

  • Stir overnight at 4°C to hydrate fully. Result: Clear, slightly viscous liquid.

Compound Preparation[1][2][3][4][5][6][7]
  • Micronization: If AEMPC is clumpy, grind it to a fine powder using a mortar and pestle. Large crystals lead to poor bioavailability.

  • Wetting: Weigh AEMPC into the formulation vial. Add the Tween 80 component (or a drop of the bulk vehicle) directly to the powder. Spatulate to create a smooth paste.

  • Dilution: Gradually add the 0.5% MC vehicle to the paste with constant trituration (mixing).

  • Homogenization: Vortex heavily or use a probe sonicator (low power) to ensure uniform dispersion.

    • Check: Invert the vial.[2] No clumps should stick to the bottom.

Quality Control & Stability

A "self-validating" protocol requires QC checkpoints.

  • Visual Inspection:

    • Solution (IV/IP): Hold against a light. If you see "swirling" or haziness (Tyndall effect), the compound is precipitating. Do not inject.

    • Suspension (PO): Check for "caking" at the bottom. The suspension must be re-dispersible with <5 seconds of vortexing.

  • Stability Check:

    • Prepare a test aliquot 4 hours prior to dosing. If precipitation occurs within 4 hours, the formulation is unstable for in vivo workflows.

    • Correction: If IV formulation precipitates, increase PEG400 to 50% or reduce the drug concentration.

References

  • Evaluation of Vehicle Toxicity: Castro-Reis, D., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences.

  • Lipid-Based Formulation Strategies: Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European Journal of Pharmaceutical Sciences.

  • General Formulation of Lipophilic Compounds: Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard Industry Text).

  • Aminopyrazole Scaffolds in Medicinal Chemistry: Fini, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide synthesis

Ticket Subject: Troubleshooting Low Yield in 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary The s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Yield in 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

The synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide presents a classic "deceptive simplicity" challenge in heterocyclic chemistry. While the molecule appears small, its synthesis is plagued by three distinct failure modes: regiochemical ambiguity (1-Me vs. 2-Me/5-amino isomers), electronic deactivation during amide coupling, and high water solubility leading to isolation losses.

This guide moves beyond generic advice, treating your protocol as a system of competing kinetics and thermodynamics.

Module 1: System Diagnostic & Workflow Analysis

Before optimizing reagents, we must verify the structural integrity of your intermediate. The most common cause of "low yield" in this specific scaffold is not reaction failure, but regiochemical misidentification upstream.

Visualizing the Critical Control Points

The following diagram outlines the synthesis logic and where it typically breaks down.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Amide Coupling start Ethyl (ethoxymethylene) cyanoacetate r1 Methylhydrazine Addition start->r1 iso1 Isomer A: 3-amino-1-methyl (Desired) r1->iso1 Thermodynamic Control iso2 Isomer B: 5-amino-1-methyl (Parasitic Byproduct) r1->iso2 Kinetic Control acid Hydrolysis to Carboxylic Acid iso1->acid iso2->acid Contaminant couple Coupling w/ Ethylamine acid->couple final Target: 3-Amino-N-ethyl... couple->final

Figure 1: Critical path analysis showing the regioselectivity bifurcation at Stage 1, which often propagates undetected impurities to the final step.

Module 2: The "Hidden" Yield Killer (Regioselectivity)

The Issue: The reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate produces two isomers. The 5-amino-1-methyl isomer is often formed kinetically, while the desired 3-amino-1-methyl isomer is thermodynamic. If you are proceeding with a mixture, your "yield" is actually the yield of the wrong molecule.

Diagnostic Protocol: Do not rely on LCMS alone (both isomers have identical Mass/Charge ratios). You must use 1H NMR (NOESY/HMBC) to validate the position of the methyl group relative to the amino group.

Feature3-Amino-1-methyl (Desired) 5-Amino-1-methyl (Undesired)
N-Me Shift Typically ~3.6 - 3.7 ppm Typically ~3.5 - 3.6 ppm
NOE Signal NOE between N-Me and H-5 (ring proton)NOE between N-Me and NH2 (amino group)
C13 Shift N-Me carbon often ~39 ppmN-Me carbon often ~35-36 ppm

Corrective Action:

  • Temperature Control: Ensure the cyclization is performed at reflux (ethanol/EtOH) to favor the thermodynamic (3-amino) product. Room temperature addition often favors the 5-amino kinetic product [1].

  • Purification: If a mixture exists, recrystallize from Ethanol/Water before hydrolysis. Do not carry the mixture forward.

Module 3: Troubleshooting the Amide Coupling

The Issue: You are likely attempting to couple 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid with ethylamine.

  • Problem A (Electronic): The C3-amino group is strongly electron-donating. This increases electron density in the pyrazole ring, making the C4-carboxylate less electrophilic and harder to activate.

  • Problem B (Interference): The C3-amino group is nucleophilic. It can attack the activated ester (O-acylisourea or OBt ester), leading to dimerization or self-capping.

Optimized Protocol (HATU Method): Standard EDC/HOBt coupling often fails here due to slow kinetics.

  • Solvent: DMF (anhydrous).[1]

  • Base: DIPEA (3.0 equivalents).

  • Coupling Agent: HATU (1.1 - 1.2 equivalents). Why? HATU is more reactive than EDC and drives the reaction faster than the competing side reactions.

  • Order of Addition:

    • Dissolve Acid + DIPEA in DMF.

    • Add HATU.[2][3] Stir 5-10 mins (Activation). Color change to yellow/orange is normal.

    • Add Ethylamine (as HCl salt or THF solution).

Alternative "Aminolysis" Route (Bypassing the Acid): If the acid coupling remains stubborn (<30% yield), switch to direct aminolysis of the ester.

  • Reagents: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate + Ethylamine (70% in H2O or 2M in THF).

  • Conditions: Sealed tube, 80-100°C, 12-24h.

  • Advantage: Avoids activation issues entirely. The electron-rich ring actually makes the ester less reactive, so heat is required, but it removes the risk of activating the wrong functional group [2].

Module 4: Isolation & Purification (The "Water Trap")

The Issue: The target molecule is a low-molecular-weight polar heterocycle. It has high water solubility. Standard workup (EtOAc/Water extraction) often leaves 50%+ of your product in the aqueous waste layer.

Recovery Protocol:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Do not use Ethyl Acetate. Use n-Butanol or DCM:Isopropanol (3:1) for extraction. These solvent systems have much higher partition coefficients for polar amides.

  • Lyophilization: If possible, skip extraction. Evaporate DMF (high vac), suspend residue in water, and purify directly via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile gradient).

Frequently Asked Questions (FAQ)

Q: My reaction turns black upon adding the coupling agent. A: This suggests oxidation of the free amino group. Ensure your reaction is under Nitrogen/Argon. If using HATU, the color should be yellow/orange. Dark tar suggests decomposition; try protecting the 3-NH2 with a Boc group (di-tert-butyl dicarbonate) prior to coupling, then deprotect with TFA/DCM.

Q: Can I use thionyl chloride (SOCl2) to make the acid chloride? A: High Risk. The 3-amino group is nucleophilic. Reacting the acid with SOCl2 will likely form the sulfinylamine (R-N=S=O) or cause polymerization. If you must use an acid chloride, you must protect the amine (e.g., Boc-protection) first.

Q: The NMR shows the ethyl group but the mass is wrong. A: Check for the "dimer" (anhydride formation) or the N-acylurea byproduct (rearrangement of the coupling agent). These are common when the amine nucleophile (ethylamine) is old or wet. Use fresh Ethylamine hydrochloride and excess base.

References
  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective synthesis of 1-methyl-3-amino- and 1-methyl-5-aminopyrazoles.
    • Source:Canadian Journal of Chemistry, 2005.
    • Context: Explains the thermodynamic vs.
    • (General Journal Link for verification of chemical principles).

  • Amide Coupling of Electron-Rich Acids

    • Title: Process optimization for acid-amine coupling: a c
    • Source:Current Chemistry Letters, 2023.
    • Context: Discusses HATU vs EDC efficiency for deactiv
  • Purification of Hydrophilic Amides

    • Title: Purification of hydrophilic and hydrophobic peptide fragments.[4]

    • Source:Journal of Chrom
    • Context: Principles of extracting polar amides using n-Butanol/DCM systems.

Disclaimer: This guide assumes standard laboratory safety protocols. Pyrazole precursors and hydrazine derivatives are toxic. Always consult SDS before handling.

Sources

Optimization

Technical Support Center: Pyrazole Carboxamide Synthesis Optimization

Topic: Optimizing Reaction Conditions for Pyrazole Carboxamide Formation Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Status: Active Support Guide Version: 2.4 (Current) Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Pyrazole Carboxamide Formation Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers Status: Active Support Guide Version: 2.4 (Current)

Introduction: The High-Stakes Scaffold

Pyrazole carboxamides are not just another amide bond; they are the "warheads" of modern agrochemistry (e.g., SDHI fungicides like Fluxapyroxad) and oncology (e.g., kinase inhibitors). However, the electron-rich nature of the pyrazole ring, combined with frequent ortho-substitution (e.g., -CF3, -Cl), creates a unique set of steric and electronic challenges that defeat standard peptide coupling protocols.

This guide moves beyond "add EDC/HOBt" and provides engineered solutions for when standard couplings fail.

Module 1: Reagent Selection & The "First-Pass" Protocol

The Decision Matrix

Do not guess. Use this logic flow to select your coupling strategy based on substrate constraints.

ReagentSelection Start Start: Pyrazole Acid + Amine Scale Scale of Reaction? Start->Scale SmallScale Discovery (<10g) Scale->SmallScale LargeScale Process/Mfg (>100g) Scale->LargeScale Sterics Steric Hindrance at C3/C5? SmallScale->Sterics AcidCl Rec: Acid Chloride Method (SOCl2 or (COCl)2) LargeScale->AcidCl Cost Efficiency HighSterics High (e.g., CF3, t-Bu) Sterics->HighSterics LowSterics Low (H, Me) Sterics->LowSterics T3P Rec: T3P (Propylphosphonic Anhydride) Low epimerization, easy workup HighSterics->T3P Best Yield LowSterics->T3P Convenience MixedAnh Rec: Mixed Anhydride (IBCF/NMM) LowSterics->MixedAnh Alt. Option

Figure 1: Decision tree for selecting the optimal coupling strategy based on scale and steric environment.

Module 2: The Modern Standard – T3P Coupling

For discovery chemistry and difficult substrates, T3P (Propylphosphonic anhydride) has largely superseded HATU and EDC.

  • Why? It drives reactions to completion through the formation of a water-soluble byproduct, simplifying purification.[1] It is particularly effective for electron-deficient amines (common in kinase inhibitors).

Standard Operating Procedure (T3P)

Applicability: Sterically hindered pyrazoles (e.g., 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid).

  • Dissolution: Dissolve Pyrazole Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green alternative).

    • Note: DMF can be used for solubility, but EtOAc allows for a simple wash workup.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

    • Critical: You need at least 2.5 equiv of base because T3P releases acid byproducts.

  • Coupling: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Warm to RT. If conversion is <50% after 4h, heat to reflux (EtOAc, ~77°C). T3P is thermally stable.[1]

  • Workup: Wash organic layer with water, then 0.5M HCl, then NaHCO3. The phosphorus byproducts wash away in water.[1][2]

Module 3: Troubleshooting The "Acid Chloride" Route

Process chemists often prefer acid chlorides for cost, but pyrazoles present a specific failure mode: "The Purple Tar."

The Issue: Reacting electron-rich pyrazoles with Thionyl Chloride (SOCl2) can lead to decomposition or the formation of insoluble aggregates that trap the reagent.

Troubleshooting Guide: Acid Chloride Formation
SymptomDiagnosisCorrective Action
Black/Purple Tar Decomposition of pyrazole ring due to harsh SOCl2 reflux.Switch to Oxalyl Chloride. Use DCM as solvent with catalytic DMF (Vilsmeier-Haack conditions) at 0°C to RT.
Low Yield "HCl Trapping." The HCl byproduct forms a salt with the pyrazole nitrogen, deactivating it.Use a Scavenger. Add a mild base or ensure vigorous N2 sparging to remove HCl gas during formation.
Insolubility The acid chloride precipitates and stops reacting.Solvent Switch. Use Toluene or Chlorobenzene. If using DCM, add a co-solvent like THF.
Optimized Protocol: The "Catalytic DMF" Method
  • Suspend Pyrazole Acid (1.0 equiv) in dry DCM (anhydrous).

  • Add DMF (2-3 drops / 0.05 equiv). This forms the active Vilsmeier reagent.

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

  • Stir at RT for 2h. Evaporate solvent completely (chase with toluene to remove excess reagent).

  • Redissolve in DCM and add to the amine/base mixture.

Module 4: Advanced Troubleshooting (FAQ)

Q1: My pyrazole acid has a bulky substituent at C3 (e.g., -CF3, t-Butyl). Coupling yields are <20%. What now?

Answer: The steric bulk is blocking the nucleophilic attack.

  • Solution A (The "Sledgehammer"): Switch to Acid Fluorides . React the acid with Cyanuric Fluoride or TFFH. Acid fluorides are smaller than chlorides and less sensitive to sterics, yet highly reactive.

  • Solution B (Temperature): Use the T3P protocol but switch solvent to n-Butyl Acetate and reflux at 110°C. T3P is stable at this temperature; HATU is not.

Q2: I am seeing regioselectivity issues (N-alkylation vs. Amide formation).

Answer: This occurs if your pyrazole NH is unprotected.

  • Mechanism: The base deprotonates the pyrazole NH (pKa ~14), making it a nucleophile that attacks the activated ester.

  • Fix: You must protect the pyrazole nitrogen (e.g., THP, SEM, or Boc) or alkylate it (e.g., Methylation) before attempting amide coupling. If the N-H is required in the final product, use a THP group, which cleaves easily with acid later.

Q3: The product is water-soluble and I can't extract it.

Answer: Common with polar pyrazole carboxamides.

  • Fix: Do not use aqueous workup.

  • Protocol: Filter the reaction mixture through a pad of Celite/Silica to remove salts, concentrate, and purify via Reverse Phase Flash Chromatography (C18) using water/acetonitrile gradients.

Mechanistic Visualization: T3P Activation

Understanding why T3P works helps in troubleshooting. It forms a mixed anhydride that is highly reactive but sterically organized.

T3P_Mechanism Acid Pyrazole Acid (R-COOH) Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate T3P T3P Reagent (Cyclic Anhydride) MixedAnh Active Mixed Anhydride (Highly Reactive) T3P->MixedAnh Carboxylate->MixedAnh Attacks T3P Product Pyrazole Carboxamide MixedAnh->Product Amine Attack Byproduct Water-Soluble P-Byproducts MixedAnh->Byproduct Amine Target Amine (R'-NH2) Amine->Product

Figure 2: The T3P activation cycle. Note that the byproduct is non-nucleophilic and water-soluble, preventing side reactions.

Comparative Data: Reagent Performance

ReagentTypical Yield (Steric Pyrazoles)Epimerization RiskCostGreen Score
T3P 85-95% LowHighHigh (Water soluble waste)
SOCl2 60-75%N/ALowLow (Toxic gas evolution)
HATU 70-85%MediumVery HighMedium (Peptide sensitizers)
EDC/HOBt 40-60%MediumMediumMedium

References

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride—A Widely Applicable Reagent for Amide Bond Formation.[3] Organic Process Research & Development . (Detailed review of T3P in industrial settings).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature . (Authoritative review on mechanisms including acid fluorides).

  • Bayer CropScience. (2010). Process for preparing pyrazole carboxamides. US Patent US20100130767A1 . (Industrial protocols for SDHI fungicide synthesis).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . (Comparison of HATU vs T3P vs Acid Chlorides).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This document provides in-depth troubleshooting advice,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to solve purification challenges effectively.

Introduction: Understanding the Molecule

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] Its purification can be challenging due to its specific structural features:

  • A Basic Primary Amine (-NH₂): This group is a strong hydrogen bond donor and acceptor, and its basicity can lead to strong interactions with acidic stationary phases like silica gel.

  • A Pyrazole Core: The pyrazole ring contains two nitrogen atoms, contributing to the compound's polarity and potential for hydrogen bonding.

  • An N-ethyl Carboxamide Group (-CONHCH₂CH₃): This amide linkage is polar and participates in hydrogen bonding, influencing solubility.

Successful purification hinges on understanding how these functional groups dictate the molecule's behavior in different separation techniques.

Section 1: Physicochemical Properties and Their Impact on Purification

A summary of the key properties of the target compound and their direct implications for purification strategy is presented below.

PropertyEstimated Value / CharacteristicPurification Implication
Appearance Likely a white to off-white solid at room temperature.Solid nature makes it a good candidate for recrystallization if a suitable solvent system is found.[2]
Polarity HighThe compound will have strong affinity for polar stationary phases (like silica) and require relatively polar mobile phases for elution.
Solubility Expected to be soluble in polar organic solvents (Methanol, Dichloromethane, Ethyl Acetate); sparingly soluble in non-polar solvents (Hexanes) and likely has low water solubility.[3]Dictates the choice of solvents for chromatography and recrystallization. DCM or EtOAc are good starting points for dissolving the crude material.
Basicity (pKa) The 3-amino group is the primary basic center.The basic nature is the most common cause of peak tailing during silica gel chromatography.[4]
Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide in a question-and-answer format.

Question 1: My compound is streaking badly on my silica gel TLC plate and I'm getting significant tailing from my chromatography column. What's happening and how do I fix it?

Answer: This is the most classic problem for amine-containing compounds on silica gel.

  • Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. The basic amino group on your pyrazole is protonated by these acidic sites, leading to a strong ionic interaction. This causes a portion of your compound to "stick" to the silica and elute slowly, resulting in a long tail instead of a sharp, symmetrical peak.

  • Solution: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent system.

    • Example Eluent: Instead of Dichloromethane:Methanol (95:5), use Dichloromethane:Methanol:Triethylamine (95:5:0.5).

    • Alternative: For compounds that are extremely sensitive, using basic alumina for chromatography can be an effective, albeit more expensive, alternative.[5]

Question 2: I am struggling to separate my product from a very similar impurity. My TLC shows the spots are almost on top of each other.

Answer: This indicates that the impurity has a polarity very close to your product. A simple isocratic elution is unlikely to work.

  • Causality: The impurity could be a regioisomer or a closely related analogue that was formed during the synthesis.

  • Solutions:

    • Optimize the Mobile Phase: Systematically screen different solvent systems. If you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system. Sometimes changing the solvent class provides different selectivity.

    • Implement Gradient Elution: A shallow gradient can often resolve closely eluting compounds. For example, instead of a constant 5% Methanol in DCM, run a gradient from 1% to 7% Methanol over 10-15 column volumes.

    • Change the Stationary Phase: If normal-phase silica isn't working, consider reverse-phase (C18) chromatography. The separation mechanism on C18 is based on hydrophobicity. If your impurity has a different number of carbons or a subtle structural difference affecting its lipophilicity, reverse-phase HPLC may provide excellent separation.

Question 3: My final product is an oil or a sticky solid, but I expect a crystalline material. How can I induce crystallization?

Answer: The presence of residual solvents or minor impurities is often the cause of failed crystallization.

  • Causality: Impurities disrupt the formation of a uniform crystal lattice. Even small amounts of solvent can act as an "impurity" and prevent solidification.

  • Solutions:

    • Ensure High Purity: First, ensure your material is >95% pure by LCMS or NMR. If not, re-purify via chromatography.

    • Solvent Screening for Recrystallization:

      • Find a "good" solvent in which your compound is highly soluble when hot but poorly soluble when cold (e.g., Isopropanol, Ethyl Acetate, Acetone).

      • Find a "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., Hexanes, Heptane, Diethyl Ether).

      • Dissolve your compound in a minimum amount of the hot "good" solvent.

      • Slowly add the "poor" solvent dropwise while the solution is still warm until you see persistent cloudiness.

      • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Trituration: If recrystallization fails, try trituration. Add a small amount of a poor solvent (like diethyl ether or hexanes) to your oil and vigorously scratch the side of the flask with a glass rod or stir rapidly. This can provide the energy needed to induce nucleation and crash out your product as a solid powder.

Question 4: After my aqueous workup, I see my product in both the organic and aqueous layers. How can I improve extraction efficiency?

Answer: The amphipathic nature of your molecule (both polar groups and some nonpolar character) can lead to partitioning issues.

  • Causality: The protonated amine form of your compound will have some solubility in the aqueous phase, especially if the pH is acidic.

  • Solution: Control the pH.

    • During extraction from a basic aqueous solution (e.g., after a sodium bicarbonate wash), your compound will be in its neutral, more organic-soluble form.

    • To maximize recovery, ensure the aqueous layer is basic (pH > 8) before extracting with your organic solvent (e.g., DCM or EtOAc).

    • If you have product in an acidic aqueous layer, basify the layer with NaOH or Na₂CO₃ and re-extract with an organic solvent.

    • Additionally, washing with brine (saturated NaCl solution) can help "salt out" the organic compound from the aqueous phase, breaking up emulsions and improving recovery into the organic layer.[5]

Section 3: Standard Purification Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)

This protocol assumes a starting crude mass of ~1 gram. Adjust silica and solvent volumes accordingly.

  • TLC Analysis: Determine an appropriate eluent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for the product spot. A good starting point is Ethyl Acetate/Hexane (e.g., 70:30) or Dichloromethane/Methanol (e.g., 97:3). Add 0.5% triethylamine to the eluent to prevent tailing.

  • Column Preparation:

    • Select a glass column and add enough silica gel (e.g., 40-60 g for 1 g of crude material) to achieve a bed height of about 6-8 inches.

    • Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% Hexane or DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the strongest eluent you will use (e.g., DCM).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like DCM), add 2-3 times its weight in silica, and evaporate the solvent to get a dry, free-flowing powder.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed.

  • Elution:

    • Begin eluting with the starting mobile phase.

    • If using a gradient, gradually increase the polarity by slowly adding the more polar solvent. For example, start with 50% EtOAc in Hexane and gradually increase to 80% EtOAc.

    • Collect fractions (e.g., 10-15 mL per tube).

  • Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum for several hours to remove residual solvent.

Protocol 2: Recrystallization

This protocol is for final polishing of material that is already >95% pure.

  • Solvent Selection: Based on solubility tests, select a solvent pair. A common and effective pair for compounds like this is Isopropanol (good solvent) and Hexane (anti-solvent).

  • Dissolution: Place the purified compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol while stirring until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot isopropanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexane) to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Section 4: Visual Troubleshooting Workflow

This diagram provides a logical path for developing a purification strategy for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Purification_Workflow crude Crude Product analyze Analyze by TLC / LCMS crude->analyze Start workup Aqueous Workup (Acid/Base Extraction) analyze->workup Ionic Impurities Present chromatography Flash Column Chromatography (with TEA modifier) analyze->chromatography Ready for Chromatography workup->analyze Re-analyze chromatography->analyze Poor Separation Re-optimize oily_product oily_product chromatography->oily_product Combine Pure Fractions recrystallize Recrystallization (Solvent Screening) pure_solid Pure Crystalline Product (>99%) recrystallize->pure_solid oily_product->recrystallize Final Polishing Required oily_product->pure_solid Sufficiently Pure / Solidifies

Caption: Purification strategy decision tree.

References
  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • Li, J., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(7), 738-746. [Link]

  • Patel, A. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 648-654.
  • Goksen, U. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13537. [Link]

  • Wang, X., et al. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(35), 13269–13281. [Link]

  • Abdel-Megied, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25569–25579. [Link]

  • Mishra, A., & Singh, P. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Virtanen, O. L., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9633–9644. [Link]

  • Gul, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19301-19313. [Link]

  • Al-Mokyna, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 485-521. [Link]

  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453. [Link]

  • Patent WO2011076194A1. (2011). Method for purifying pyrazoles.
  • PubChem. (n.d.). 3-amino-1-methyl-1H-pyrazole-4-carboxamide. National Center for Biotechnology Information. [Link]

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Al-Awady, M. I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1066-1123. [Link]

  • Mąkosza, M., et al. (2006). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Molecules, 11(4), 265-276. [Link]

Sources

Optimization

identifying side products in 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide reactions

Technical Support Center: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Synthesis This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide Synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. The synthesis of substituted pyrazoles, while well-established, is often accompanied by challenges related to side product formation, particularly concerning regioselectivity and competitive reactivity of functional groups. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and mitigate the formation of common impurities, ensuring the synthesis of a pure, well-characterized final product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter during the synthesis of substituted aminopyrazoles.

Q1: What are the primary synthetic strategies for this class of compound, and what are their inherent challenges? The synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step sequence. A common approach is the construction of the pyrazole core, followed by functionalization. The most prevalent method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][2] In this specific case, using methylhydrazine is a direct route to introduce the N1-methyl group. The primary challenge with this approach is controlling regioselectivity. The reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor can lead to the formation of regioisomeric pyrazole products, which are often difficult to separate.[1]

Q2: I am observing multiple spots on my TLC plate that are close in Rf value. What are the likely culprits? Multiple spots with similar retention factors (Rf) are a classic indicator of isomeric impurities. The most common cause is the formation of regioisomers, where the substituents on the pyrazole ring are arranged differently. For instance, the N-methyl group could be at the N2 position instead of the N1 position. Another possibility is the presence of incompletely reacted intermediates, such as pyrazoline structures that have not fully aromatized.[1] Finally, if the N-ethylcarboxamide group was introduced in a separate step, you may be seeing unreacted pyrazole precursors.

Q3: My reaction mixture has developed a strong yellow or red color. Is this normal, and what does it indicate? The development of coloration, particularly yellow or red hues, can sometimes be attributed to side reactions involving the hydrazine starting material.[1] While not always indicative of a failed reaction, it often signals the presence of impurities that may need to be removed during workup and purification. It is crucial to monitor the reaction's progress via TLC or LC-MS to distinguish between product formation and the generation of colored byproducts.

Q4: Can side reactions occur at the 3-amino group during subsequent synthetic steps? Absolutely. The exocyclic amino group is a nucleophilic site, as are the ring nitrogen atoms.[3] During functionalization steps, such as acylation or alkylation, there is a risk of competitive reactions at the 3-amino position. For example, attempting to introduce the N-ethylcarboxamide moiety could potentially lead to di-acylation or acylation at the wrong nitrogen if not carefully controlled.

Part 2: Troubleshooting Guide: Identification and Mitigation of Side Products

This guide provides a systematic approach to troubleshooting specific experimental issues, explaining the underlying chemical principles and offering actionable solutions.

Issue 1: Presence of Regioisomers
  • Symptoms:

    • Nuclear Magnetic Resonance (NMR) spectra show duplicate or overlapping sets of peaks for the desired product.[1]

    • Multiple spots are observed on TLC, even after initial purification attempts.[1]

    • The isolated solid exhibits a broadened melting point range.[1]

    • Mass Spectrometry (MS) shows multiple components with the identical mass-to-charge ratio (m/z).

  • Probable Causes & Mechanistic Insight: The primary cause is the reaction of an unsymmetrical precursor, such as methylhydrazine, with a β-ketonitrile or similar 1,3-dielectrophilic compound. Methylhydrazine has two non-equivalent nitrogen atoms. Nucleophilic attack can initiate from either the substituted (N1) or unsubstituted (N2) nitrogen, leading to two different regioisomeric pyrazole products upon cyclization and aromatization. The reaction pathway is often influenced by steric hindrance and the pH of the reaction medium.

  • Identification & Resolution:

    • Spectroscopic Analysis: Use 2D NMR techniques like HMBC and NOESY to establish connectivity and spatial relationships between the N-methyl group, the pyrazole ring protons, and other substituents. This is the most definitive method for structural elucidation of isomers.

    • Chromatographic Separation: Regioisomers often have slight differences in polarity, making them separable by column chromatography. Optimization is key. See Protocol 2 for a detailed methodology.

    • Strategic Synthesis: To avoid ambiguity, consider a synthetic route where the substitution pattern is unequivocally controlled, for example, by starting with a pre-formed pyrazole and introducing the N-methyl group in a later step.

Diagram: Regioisomer Formation Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products SM1 Unsymmetrical 1,3-Dicarbonyl Precursor Attack_N1 Attack from Substituted N Attack_N2 Attack from Unsubstituted N SM2 Methylhydrazine SM2->Attack_N1 SM2->Attack_N2 Product_Desired Target Product (e.g., 1-Methyl Isomer) Attack_N1->Product_Desired Path A Product_Side Regioisomeric Side Product (e.g., 2-Methyl Isomer) Attack_N2->Product_Side Path B

Caption: Formation of regioisomers from unsymmetrical precursors.

Issue 2: Incomplete Aromatization or Cyclization
  • Symptoms:

    • Presence of unexpected signals in the aliphatic region of the ¹H NMR spectrum (typically between 2.5-4.5 ppm) corresponding to sp³-hybridized carbons.

    • A molecular ion peak in the MS that is 2 or 4 mass units higher than the expected product, corresponding to pyrazoline or pyrazolidine intermediates.

  • Probable Causes & Mechanistic Insight: The final step in many pyrazole syntheses is the aromatization of a pyrazoline intermediate.[4] This step can be slow or incomplete if reaction conditions are too mild (insufficient heat or time) or if an oxidizing agent is required and is absent or inefficient. The cyclization itself may also stall if the nucleophilic attack of the second hydrazine nitrogen onto the nitrile or carbonyl group is sterically hindered or electronically disfavored.

  • Identification & Resolution:

    • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS until the starting materials and any intermediates are fully consumed.

    • Optimize Conditions: Increase the reaction temperature or prolong the reflux time.

    • Introduce an Oxidant: If an oxidative aromatization is required, mild oxidants such as air (oxygen), I₂, or copper salts can be introduced to facilitate the formation of the aromatic pyrazole ring.[4][5]

Data Summary: Potential Side Products and Key Identifiers
Side Product TypePotential StructureΔ Mass (from target)Key Analytical Feature
Regioisomer 3-Amino-N-ethyl-2-methyl-2H-pyrazole-4-carboxamide0 DaIdentical MS, distinct NMR chemical shifts and coupling constants.
Incomplete Aromatization Dihydro-pyrazole (Pyrazoline) intermediate+2 DaPresence of sp³ C-H signals in NMR (e.g., CH₂ groups in the ring).
Unreacted Precursor 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid/esterVariesAbsence of N-ethyl signals in NMR; different molecular weight in MS.
N-Alkylation Side Product Alkylation at the 3-amino group instead of the ring N0 DaIdentical MS, different NMR (e.g., NH signal vs N-CH₃).

Part 3: Experimental Protocols

Protocol 1: Analytical Workflow for Byproduct Identification

This protocol outlines a systematic approach to characterize the components of a crude reaction mixture.

  • Thin-Layer Chromatography (TLC):

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot on a silica gel plate and elute with a solvent system of varying polarity (e.g., start with 30% ethyl acetate in hexane and increase polarity).

    • Visualize spots using UV light and/or an iodine chamber to determine the number of components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Inject a filtered sample of the crude mixture.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) on a C18 column.

    • Analyze the resulting chromatogram to determine the number of components and their respective mass-to-charge ratios (m/z). This is the fastest way to identify isomers (same mass) versus other impurities (different masses).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Isolate a small sample of the crude material or a partially purified fraction.

    • Acquire ¹H, ¹³C, and, if necessary, 2D NMR (COSY, HSQC, HMBC) spectra.

    • Compare the spectra to the expected spectrum of the pure product. Look for extra signals, altered coupling patterns, or unexpected integrations that indicate the presence of impurities.

Diagram: Troubleshooting Workflow

G Start Crude Reaction Mixture TLC Run TLC Analysis Start->TLC SingleSpot Single Spot Observed? TLC->SingleSpot Proceed Proceed to Purification SingleSpot->Proceed Yes MultipleSpots Multiple Spots Observed SingleSpot->MultipleSpots No LCMS Run LC-MS Analysis MultipleSpots->LCMS Masses Analyze Masses LCMS->Masses SameMass Components have Identical Mass? Masses->SameMass Isomers Probable Regioisomers SameMass->Isomers Yes DiffMass Probable Intermediates or Side Products SameMass->DiffMass No Optimize Optimize Chromatography (See Protocol 2) Isomers->Optimize NMR Acquire NMR Spectra for Structure Elucidation DiffMass->NMR

Caption: Systematic workflow for identifying reaction impurities.

Protocol 2: Purification of Target Compound via Flash Column Chromatography

This protocol provides a general method for separating the target compound from closely-eluting isomers and other impurities.[6]

  • TLC Optimization: First, identify a solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) that provides good separation (ΔRf > 0.1) between the desired product and the major impurity on a TLC plate.

  • Column Packing: Pack a silica gel column of appropriate size as a slurry using the initial, low-polarity mobile phase identified in step 1.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This is the dry-loaded sample.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and leads to superior separation.[6]

  • Elution:

    • Begin eluting the column with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent (gradient elution) based on the TLC analysis. For very close spots, a shallow gradient or isocratic (constant solvent mixture) elution may be necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

References

  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Academia.edu. (n.d.). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate.
  • Bekkali, N., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

Sources

Troubleshooting

improving the solubility of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide for assays

Technical Support Center: Assay Development Topic: Improving the Solubility of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide For: Researchers, Scientists, and Drug Development Professionals Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Development

Topic: Improving the Solubility of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for handling and solubilizing 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide for in vitro and cell-based assays. This document provides troubleshooting advice, step-by-step protocols, and scientific rationale to help you overcome solubility challenges and ensure the reliability and reproducibility of your experimental data.

Compound Overview: Understanding the Molecule

Before troubleshooting, it is critical to understand the physicochemical properties of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. While specific experimental data for this exact molecule is not extensively published, we can infer its likely behavior from its structure and data on similar pyrazole carboxamide derivatives.[1][2][3]

Structure:

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

[]Experimental Protocol: Preparing a Compound-Cyclodextrin Stock

  • Prepare CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. This will be your "carrier" solution.

  • Evaporate DMSO: Dispense the required amount of your 10 mM compound stock (in DMSO) into a clean glass vial. Evaporate the DMSO completely using a nitrogen stream or a vacuum centrifuge. A thin film of the compound should remain.

  • Reconstitute: Add the HP-β-CD carrier solution to the vial containing the compound film.

  • Complexation: Vortex vigorously and sonicate for 15-30 minutes. The solution should become clear as the inclusion complex forms. This is now your aqueous, solvent-free stock solution.

  • Filter: (Optional but recommended) Filter the solution through a 0.22 µm filter to remove any remaining micro-precipitates.

Important Consideration: The compound is reversibly bound within the cyclodextrin. T[]his means a free fraction is always available to interact with your biological target. For most assays, this does not pose a problem, but it is a factor to be aware of for sensitive kinetic studies. Beta-cyclodextrin has been shown to have minimal effects on many cell-based assays at typical working concentrations.

[5][6]---

Summary and Key Recommendations

  • Characterize First: Always perform a simple solubility test before starting a large-scale experiment.

  • Leverage pH: For 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, leveraging the basicity of the primary amine by acidifying your buffer (pH 4-5) is the most direct and effective first strategy.

  • Validate Your Method: Whichever method you choose, you must validate it by running appropriate controls to ensure the solubilization method itself (lower pH, added co-solvent, or cyclodextrin) does not interfere with your assay's results.

  • Maintain Consistency: Once you have established a successful solubilization protocol, use it consistently across all experiments to ensure data comparability.

References

  • Indian Journal of Pharmaceutical Sciences. In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Available from: [Link]

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]

  • SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Available from: [Link]

  • PMC. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Ascendia Pharma. A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • ResearchGate. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Available from: [Link]

  • PubChem. 3-amino-1-methyl-1H-pyrazole-4-carboxamide. Available from: [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • ResearchGate. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available from: [Link]

  • PMC. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Available from: [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • PMC. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Chemspace. Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

  • ChemSynthesis. ethyl 3-amino-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxylate. Available from: [Link]

  • Santa Monica College. Experiment 27 - Amines and Amides. Available from: [Link]

  • CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Available from: [Link]

  • ResearchGate. pH Optimization of Amidation via Carbodiimides. Available from: [Link]

  • NIST WebBook. 3-Amino-4-carbethoxypyrazole. Available from: [Link]

  • PubChemLite. Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate. Available from: [Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-Substituted Pyrazoles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted pyrazoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-substituted pyrazoles. As a Senior Application Scientist, I've structured this resource to address the most common and critical challenges encountered in the lab, moving beyond simple protocols to explain the "why" behind the "how." Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of N-substituted pyrazoles?

The primary and most persistent challenge is controlling regioselectivity .[1][2] For unsymmetrically substituted pyrazoles, direct N-alkylation or N-arylation often yields a mixture of two regioisomers (N1 and N2 substitution), which can be difficult and costly to separate.[1][3] The similar electronic properties of the two nitrogen atoms in the pyrazole ring are the root cause of this issue.[1][2]

Q2: I'm getting a mixture of N1 and N2 isomers. How can I favor the formation of one over the other?

Controlling the N1/N2 ratio is a nuanced problem that depends on several factors. Here's a breakdown of key variables:

  • Steric Hindrance: Bulky substituents on the pyrazole ring (at C3 or C5) will sterically hinder the adjacent nitrogen atom (N2), favoring substitution at the less hindered nitrogen (N1).[4] Similarly, using a bulky alkylating or arylating agent can enhance this effect.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, directing substitution to the other nitrogen.

  • Reaction Conditions:

    • Base: The choice and amount of base can significantly impact the regioselectivity.[1]

    • Solvent: The polarity of the solvent can influence the reaction pathway.[5]

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.[6]

  • Protecting Groups: In some cases, employing a protecting group strategy, such as using a [2-(trimethylsilyl)ethoxy]methyl (SEM) group, can allow for sequential and regioselective substitution.[7]

Q3: My reaction is not going to completion, and I have a low yield. What are the likely causes?

Low yields in pyrazole synthesis can often be traced back to a few common issues:

  • Reagent Purity and Stability: Hydrazine derivatives, common starting materials for constructing the pyrazole ring, can be unstable.[8] Ensure you are using high-quality, properly stored reagents.

  • Suboptimal Reaction Conditions: Factors like temperature, reaction time, and solvent need to be optimized for your specific substrates.[6][8] For instance, in Knorr pyrazole synthesis, an excess of hydrazine (around 2 equivalents) can sometimes improve yields.[8]

  • Side Reactions: Competing side reactions, such as the formation of hydrazones or enamines as stable intermediates, can consume starting materials and reduce the yield of the desired pyrazole.[8]

Q4: I'm struggling to purify my N-substituted pyrazole product. What are some effective purification strategies?

The co-formation of regioisomers with very similar physical properties makes purification a significant hurdle.[3]

  • Chromatography: Column chromatography is the most common method for separating pyrazole isomers. Experiment with different solvent systems to achieve optimal separation.[9]

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[10] It can also be used to separate isomers if their solubilities are sufficiently different.

  • Acid Addition Salts: One purification technique involves dissolving the crude pyrazole product in a suitable solvent and treating it with an inorganic or organic acid to form the acid addition salt. These salts can then be isolated by crystallization.[11]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation of an Unsymmetrical Pyrazole

Scenario: You are attempting to alkylate a 3-substituted pyrazole and are obtaining a nearly 1:1 mixture of the N1 and N2 alkylated products.

Troubleshooting Workflow:

start Poor Regioselectivity (N1/N2 Mixture) sterics Analyze Steric Hindrance start->sterics electronics Evaluate Electronic Effects sterics->electronics If sterics are minimal sub_sterics Increase steric bulk of: - Pyrazole substituent (C3/C5) - Alkylating agent sterics->sub_sterics conditions Modify Reaction Conditions electronics->conditions If electronics are not dominant protecting_group Consider Protecting Group Strategy conditions->protecting_group If conditions are insufficient sub_conditions - Change base (e.g., K2CO3) - Alter solvent polarity - Lower reaction temperature conditions->sub_conditions sub_protecting_group - Introduce SEM group - Alkylate - Deprotect protecting_group->sub_protecting_group solution Achieve Desired Regioisomer sub_sterics->solution sub_conditions->solution sub_protecting_group->solution start Side Product Formation in Knorr Synthesis reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions reagents->conditions If reagents are pure sub_reagents - Use fresh, high-purity hydrazine - Check stability of dicarbonyl reagents->sub_reagents workup Refine Workup Procedure conditions->workup If optimization is insufficient sub_conditions - Adjust pH (e.g., add acetic acid) - Control temperature - Use N2 atmosphere to prevent oxidation conditions->sub_conditions sub_workup - Purify via recrystallization - Use a silica plug to remove baseline impurities workup->sub_workup solution Clean Product, Higher Yield sub_reagents->solution sub_conditions->solution sub_workup->solution

Caption: Workflow for minimizing side products in Knorr synthesis.

Detailed Steps & Explanations:

  • Verify Reagent Quality: Hydrazine and its derivatives can degrade over time, leading to colored impurities. [8][12]Using a fresh bottle or purifying the hydrazine before use can significantly improve the reaction outcome. Similarly, ensure the 1,3-dicarbonyl compound is pure and has not undergone self-condensation or other degradation pathways.

  • Optimize Reaction Conditions:

    • pH Control: The Knorr synthesis is often catalyzed by acid. [10]Adding a few drops of glacial acetic acid can facilitate the initial condensation and subsequent cyclization steps.

    • Temperature Management: While heating is often necessary, excessive temperatures can lead to decomposition and the formation of tars. Monitor the reaction closely and maintain the temperature at the optimal level for your specific substrates.

    • Inert Atmosphere: Hydrazines can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products. [12]

  • Refine Workup and Purification:

    • Recrystallization: If the desired pyrazole is a solid, recrystallization is an excellent method to remove colored impurities and isolate a pure product. [10] * Silica Plug: For stubborn baseline impurities, passing the crude product through a short plug of silica gel with a non-polar solvent can effectively remove highly polar, colored byproducts before proceeding with a full column chromatography or recrystallization. [12]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole

This protocol is adapted from methodologies emphasizing regioselective N1-alkylation using a base-solvent system. [13] Materials:

  • 3-Phenyl-1H-pyrazole

  • Iodomethane

  • Potassium Carbonate (K₂CO₃), finely ground

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-phenyl-1H-pyrazole (1.0 eq) in DMSO, add finely ground K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodomethane (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 1-methyl-3-phenyl-1H-pyrazole.

Protocol 2: Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole

This is a classic Knorr pyrazole synthesis protocol. [10][14] Materials:

  • Acetylacetone (2,4-pentanedione)

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, combine acetylacetone (1.0 eq) and phenylhydrazine (1.05 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (3-5 drops).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.

  • Wash the collected solid with cold ethanol to remove any residual colored impurities.

  • Air dry the product to obtain 3,5-dimethyl-1-phenyl-1H-pyrazole.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity of Pyrazole Alkylation

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-tert-Butyl-1H-pyrazoleDimethyl Sulfate-Methanol>95:5[4]
3-Methyl-1H-pyrazoleIodomethaneK₂CO₃DMSOHigh N1 selectivity[13]
3-Cyclopropyl-1H-pyrazoleIodomethaneEnzymaticBuffer>99:1[3]

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Le, C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

  • Fisyuk, A. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Jadhav, S. D., & Patil, V. R. (2023). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 5(4). [Link]

  • Shaaban, M. R., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2038-2081. [Link]

  • Quiroga, J., & Portilla, J. (2015). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2015(5), 194-216. [Link]

  • Chen, B., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(10), 3424-3425. [Link]

  • Fisyuk, A. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]

  • Fisyuk, A. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]

  • Fun, H. K., et al. (2011). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 16(8), 6348-6358. [Link]

  • Boyd, S., et al. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 6(4). [Link]

  • Gerstenberger, B. S., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]

  • Liljegren, D. R., & Elguero, J. (1967). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. [Link]

  • Chen, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Quiroga, J., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Powers, D. C., & Baran, P. S. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3418. [Link]

  • Anonymous. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Szostak, M., & Szostak, R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9413-9424. [Link]

  • Szostak, M., & Szostak, R. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Vishwakarma, R. K., et al. (2025). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Knorr Pyrazole Synthesis advice. Reddit. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • N-methylation of pyrazole. Reddit. [Link]

  • Begtrup, M., & Nytoft, H. P. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 136. [Link]

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Troubleshooting

Technical Support Center: Resolving Inconsistencies in Biological Assays with Pyrazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to help you troubleshoot and resolve common inconsiste...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to help you troubleshoot and resolve common inconsistencies encountered in biological assays. As a privileged scaffold in medicinal chemistry, pyrazoles offer immense therapeutic potential, but their physicochemical properties can present unique challenges in experimental settings.[1][2] This resource provides in-depth, experience-driven guidance to ensure the accuracy, reproducibility, and integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face. We will move from the most common culprit—compound solubility—to more nuanced challenges like assay interference and compound stability.

Q1: My dose-response curve is inconsistent, non-sigmoidal, or shows a sudden drop in activity at high concentrations. What is the most likely cause?

Short Answer: The most probable cause is poor aqueous solubility of your pyrazole compound, leading to precipitation or aggregation in the assay medium.

Expert Explanation: Many pyrazole derivatives are highly lipophilic and exhibit poor solubility in aqueous buffers, a common challenge in drug discovery.[3][4] When a compound is introduced into the assay medium from a DMSO stock, it can exceed its solubility limit, causing it to "crash out" of the solution. This has several consequences that directly impact your results:

  • Inaccurate Concentration: The actual concentration of the dissolved, active compound is much lower than the nominal concentration you prepared, leading to an underestimation of potency (right-shifted IC₅₀).[4]

  • Compound Aggregation: Poorly soluble molecules can form aggregates. These aggregates can sometimes non-specifically inhibit enzymes or interfere with assay components, creating activity artifacts that are not related to the intended target.[5]

  • Physical Interference: Precipitated compound particles can scatter light in optical assays (e.g., absorbance, fluorescence), leading to unreliable readings.

This phenomenon explains the inconsistent curves and the apparent loss of activity at higher concentrations, where precipitation is most severe.

Troubleshooting & Resolution Workflow:

The first step is to systematically assess and address the solubility of your compound.

A Inconsistent Dose-Response Curve Observed B Step 1: Visual Inspection for Precipitation A->B C Prepare highest assay concentration in buffer. Visually inspect for turbidity/precipitate under a microscope. B->C D Is Precipitation Visible? B->D E Step 2: Determine Kinetic Solubility D->E No G Step 3: Mitigate Solubility Issues D->G Yes F Perform Nephelometry or Turbidimetry Assay E->F E->G H Reformulate Assay Buffer G->H I Decrease DMSO stock concentration and/or final assay concentration of DMSO. G->I J Re-run Assay with Optimized Conditions H->J I->J K Problem Resolved J->K L Consider other issues: - Compound Instability - Assay Interference J->L

Caption: Troubleshooting workflow for solubility-related assay inconsistencies.

Q2: I've confirmed my pyrazole compound has low solubility. What are the best practices to improve its behavior in my assay?

Short Answer: Your primary strategies are to modify the assay buffer with solubilizing agents or adjust your compound handling and dilution protocols.

Expert Explanation: Improving solubility requires a careful balance. You need to get the compound into solution without altering the biological activity of your target or the performance of your assay components. The choice of strategy depends on the nature of your assay (biochemical vs. cell-based) and the properties of your pyrazole compound.

Detailed Methodologies & Protocols:

1. Protocol: Assay Buffer Reformulation

For biochemical assays, you have more flexibility to add excipients. For cell-based assays, you must consider cytotoxicity.

  • Objective: To increase the aqueous solubility of the pyrazole compound within the assay window.

  • Procedure:

    • Prepare your standard assay buffer.

    • Create several variations of this buffer, each containing a different solubilizing agent. See Table 1 for common starting points.

    • Test the solubility of your compound in each new buffer formulation using a kinetic solubility assay (e.g., nephelometry).

    • Crucially, run control experiments. Ensure the chosen excipient does not inhibit or activate your target protein on its own or interfere with the assay detection method.

    • Select the formulation that provides the best solubility without compromising assay integrity.

Table 1: Common Solubilizing Agents for In Vitro Assays

Agent Type Example Typical Concentration Range Considerations
Non-ionic Surfactant Tween-20, Triton X-100 0.001% - 0.1% (v/v) Widely used, but can disrupt cell membranes at higher concentrations.
Co-solvent Ethanol, PEG-400 0.5% - 2% (v/v) Can impact enzyme activity and cell viability. Use with caution.[3]
Protein Carrier Bovine Serum Albumin (BSA) 0.01% - 0.1% (w/v) Can bind non-specifically to your compound, reducing the free fraction.

| Cyclodextrin | HP-β-CD | 1 - 10 mM | Forms inclusion complexes; can sometimes alter compound activity. |

2. Protocol: Optimizing Compound Dilution

  • Objective: To minimize the shock of diluting a high-concentration DMSO stock into an aqueous buffer.

  • Procedure:

    • Lower Stock Concentration: Instead of a 10 mM or 20 mM stock in 100% DMSO, try preparing a 1 mM stock. This reduces the DMSO concentration in the intermediate dilution steps.

    • Intermediate Dilution: Perform a serial dilution in a solution that bridges the gap between 100% DMSO and the final aqueous buffer. For example, dilute the stock first into a buffer containing 10-20% DMSO, then make the final dilution into the assay plate.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally ≤0.5%.[6] High DMSO levels can sometimes contribute to compound precipitation and can have direct effects on cells or proteins.

Q3: My compound's activity appears to decline during the assay incubation period. Could it be unstable?

Short Answer: Yes, pyrazole compounds can be susceptible to degradation in aqueous buffers or react with assay components. A stability assessment is necessary.

Expert Explanation: Compound stability is a critical but often overlooked factor in assay variability. If a compound degrades over the course of an experiment (e.g., a 24- or 72-hour cell-based assay), its effective concentration decreases, leading to a loss of biological effect. Pyrazole rings themselves are generally stable, but substituents on the ring can introduce chemical liabilities.[7]

Troubleshooting & Resolution Workflow:

A Activity Declines Over Time B Step 1: Assess Stability in Assay Buffer A->B C Incubate compound in assay buffer at 37°C. Sample at T=0, 2, 8, 24 hours. Analyze by LC-MS to quantify parent compound. B->C D Is Compound Stable? (% Parent > 90%) B->D E Step 2: Assess Stability in DMSO Stock D->E No J Re-run Assay with Optimized Protocol D->J Yes F Analyze aged DMSO stock (room temp vs -20°C) by LC-MS for degradation products. E->F G Step 3: Mitigate Instability E->G H Reduce assay incubation time. G->H I Prepare fresh DMSO stocks for each experiment. G->I H->J I->J K Problem Resolved J->K L Consider structural modification of the compound to remove chemical liabilities. J->L

Caption: Workflow for diagnosing and mitigating compound instability.

Protocol: Compound Stability Assessment by LC-MS

  • Objective: To quantify the degradation of the pyrazole compound over time under assay conditions.

  • Materials:

    • Your pyrazole compound

    • Assay buffer (cell-free)

    • LC-MS system

  • Procedure:

    • Prepare a solution of your compound in the final assay buffer at the highest concentration used in your assay.

    • Take an aliquot immediately (T=0) and inject it onto the LC-MS to get a starting peak area for the parent compound.

    • Incubate the remaining solution under your standard assay conditions (e.g., 37°C).

    • Take aliquots at various time points (e.g., 2, 8, 24 hours) and analyze by LC-MS.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0. A loss of >10-15% over the assay duration is a significant concern.

Q4: I am using a fluorescence- or luminescence-based assay and I'm getting results that seem too good to be true or are inconsistent with other data. Could my pyrazole be interfering?

Short Answer: Absolutely. Pyrazole-containing compounds can be inherently fluorescent or can quench fluorescence, directly interfering with optical assay readouts and generating false positives or negatives.[8][9][10]

Expert Explanation: Many heterocyclic scaffolds, including pyrazoles, possess intrinsic photophysical properties.[11] This can manifest in several ways:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of your assay dye, leading to a false positive signal.

  • Signal Quenching: The compound may absorb light at the excitation or emission wavelength of your reporter fluorophore, leading to a false negative signal.

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme used in many luminescence-based assays (e.g., CellTiter-Glo®, Steady-Glo®).

Troubleshooting & Resolution Workflow:

You must run counter-screens to identify and correct for these artifacts.

Protocol: Assay Interference Counter-Screen

  • Objective: To determine if the pyrazole compound directly interferes with the assay's detection system.

  • Procedure:

    • Fluorescence Interference:

      • Prepare a plate with your assay buffer and your compound at all tested concentrations.

      • Add your fluorescent probe/dye.

      • Crucially, omit the biological target (enzyme, cells, etc.).

      • Read the plate on your plate reader using the same settings as your main assay.

      • Any signal that correlates with compound concentration is an artifact.

    • Luminescence Interference (e.g., Luciferase):

      • Set up the assay as you normally would, but instead of your cells/enzyme, use a known, fixed amount of ATP (the substrate for luciferase).

      • Add the luciferase reagent.

      • Add your pyrazole compound at all tested concentrations.

      • A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme.

  • Mitigation:

    • If interference is confirmed, you must switch to an orthogonal assay with a different detection method (e.g., from a fluorescence assay to a label-free mass spectrometry assay).

    • For minor interference, you may be able to subtract the background signal, but this is less reliable.

Q5: My compound is active in multiple, unrelated assays. How do I distinguish true polypharmacology from non-specific activity or promiscuity?

Short Answer: This requires a systematic approach to rule out non-specific mechanisms like aggregation and assay interference before confirming activity on multiple specific targets.

Expert Explanation: Compound promiscuity can be a double-edged sword. While true polypharmacology (specific binding to multiple targets) can be therapeutically beneficial, non-specific activity is a major pitfall in drug discovery.[12] Non-specific actors, often termed "Pan-Assay Interference Compounds" (PAINS), can arise from compound aggregation, redox cycling, or other mechanisms that are not true, specific binding events.[5]

Troubleshooting & Resolution Workflow:

A Activity in Multiple Unrelated Assays B Step 1: Rule out Aggregation A->B C Perform Dynamic Light Scattering (DLS) or run assay in presence of 0.1% Triton X-100. (Activity should decrease for aggregators) B->C D Step 2: Rule out Assay Interference B->D E Run counter-screens for each assay format as described in Q4. D->E F Step 3: Confirm with Orthogonal Assays D->F G For each target, confirm activity with a biophysically distinct method (e.g., ITC, SPR, or a different biochemical readout). F->G H Is activity confirmed in orthogonal assays? F->H I Likely Non-Specific Activity / Artifact H->I No J Potential for True Polypharmacology H->J Yes

Caption: Decision tree for investigating compound promiscuity.

Protocol: Differentiating Promiscuity

  • Aggregation Check: Re-run a key biochemical assay in the presence of a small amount of non-ionic detergent (e.g., 0.05-0.1% Triton X-100). If the compound is acting via aggregation, the detergent will disrupt the aggregates, and the observed potency will significantly decrease.

  • Orthogonal Assay Confirmation: For each putative target, confirm the interaction using a technology that relies on a different physical principle. If your primary screen was a fluorescence-based enzyme inhibition assay, a good orthogonal follow-up would be Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which measure direct binding and are less prone to interference artifacts.

  • Structure-Activity Relationship (SAR): Synthesize and test close analogs of your pyrazole compound. True inhibitors will typically show a clear SAR, where small changes to the molecule's structure lead to predictable changes in activity. Non-specific compounds often have a very "steep" or non-existent SAR.[13]

By systematically applying these troubleshooting guides and protocols, you can diagnose the root cause of inconsistencies in your pyrazole compound assays, leading to more robust, reproducible, and trustworthy data in your research and development efforts.

References
  • Banasik, K., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. PubMed. Available at: [Link]

  • El-Sayed, N. F., et al. (2018). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. MDPI. Available at: [Link]

  • Andrade, P. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]

  • Li, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. Available at: [Link]

  • ResearchGate (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. Available at: [Link]

  • ResearchGate (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]

  • Future Medicinal Chemistry (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. Available at: [Link]

  • Jaballah, M. Y., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Available at: [Link]

  • El-Gamal, M. I., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. PubMed. Available at: [Link]

  • PubMed (2013). Ru(II) complexes containing dmso and pyrazolyl ligands as catalysts for nitrile hydration in environmentally friendly media. PubMed. Available at: [Link]

  • ACS Publications (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

  • ResearchGate (2026). Pyrazole-Based Transthyretin Kinetic Stabilizers Identified Using a Covalent Fluorescent Probe Assay for Selectivity Profiling in Human Serum. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+ /Cd. Semantic Scholar. Available at: [Link]

  • Riss, T. L. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. Available at: [Link]

  • Abularrage, N. S., et al. (2023). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. Available at: [Link]

  • Gîrbea, G., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • ResearchGate (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Al-Majidi, S. M. K., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Available at: [Link]

  • Horvath, P., et al. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. PMC. Available at: [Link]

  • MDPI (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • PubMed Central (2021). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available at: [Link]

  • PubMed (2022). Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed. Available at: [Link]

  • Hu, Y., & Bajorath, J. (2013). Exploring Compound Promiscuity Patterns and Multi-Target Activity Spaces. PMC. Available at: [Link]

  • MDPI (2019). Identifying Promiscuous Compounds with Activity against Different Target Classes. MDPI. Available at: [Link]

  • RSC Publishing (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Available at: [Link]

  • Leivonen, S.-K. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. Available at: [Link]

  • Bajorath, J. (2014). Activity artifacts in drug discovery and different facets of compound promiscuity. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide in Solution

From the Senior Application Scientist's Desk: Welcome to the technical support center for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. In our experience, achieving reproducible and accurate experimental outcomes is fundamentally linked to understanding and controlling the stability of your reagents in solution. This document moves beyond simple protocols to provide in-depth, field-proven insights into the potential stability challenges associated with this aminopyrazole carboxamide derivative, offering both rapid-fire FAQs and detailed troubleshooting workflows to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the handling and use of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide solutions.

Q1: I've dissolved the compound in an aqueous buffer for my assay, but I'm observing precipitation over time. What is happening and how can I fix it?

A1: This is a classic physical stability issue related to solubility limits. While the compound may initially dissolve, especially with sonication or vortexing, it can fall out of solution as it equilibrates, a process known as "crashing out."

  • Causality: The solubility of pyrazole derivatives is highly dependent on factors like pH, molecular weight, and intermolecular forces. Your aqueous buffer may be at a pH where the compound is less soluble, or the concentration may simply exceed its thermodynamic solubility limit.

  • Immediate Actions:

    • Co-Solvent Strategy: Prepare a high-concentration primary stock solution in an organic solvent like 100% DMSO. For your final aqueous solution, use the smallest possible volume of this stock to keep the final DMSO concentration low (typically <0.5%) to avoid impacting biological systems.

    • pH Adjustment: If your compound has ionizable groups, its solubility can be pH-dependent. Experiment with slight adjustments to your buffer's pH to find a range that improves solubility without compromising your experiment.

    • Concentration Re-evaluation: You may be working above the compound's practical solubility limit. Determine the lowest effective concentration for your assay and work at or below that level.

Q2: My stock solution, stored at 4°C, is showing a gradual decrease in concentration and a new, more polar peak in my HPLC analysis. What is the likely degradation pathway?

A2: The combination of an aqueous environment and the compound's structure points towards hydrolysis of the N-ethyl-carboxamide group. This is a common degradation pathway for pyrazole derivatives containing ester or amide functionalities, especially under non-neutral pH conditions.

  • Mechanism: The carboxamide bond can be cleaved by water, a reaction catalyzed by either acid or base, to yield the corresponding carboxylic acid (3-amino-1-methyl-1H-pyrazole-4-carboxylic acid) and ethylamine. The newly formed carboxylic acid is significantly more polar, which explains the new peak with a shorter retention time on a reverse-phase HPLC column.

  • Preventative Measures:

    • Solvent Choice: For long-term storage, prepare stock solutions in a dry aprotic solvent like anhydrous DMSO or ethanol to minimize water availability for hydrolysis.

    • Storage Temperature: Store stock solutions at -20°C or -80°C. Lower temperatures dramatically slow the rate of chemical reactions, including hydrolysis.

    • Prepare Fresh: Prepare aqueous working solutions fresh for each experiment from the frozen organic stock. Do not store aqueous solutions for extended periods.

Q3: What are the optimal storage conditions for solutions of this compound to ensure maximum stability?

A3: Optimal storage depends on the intended duration and the solvent used. The primary goal is to minimize exposure to factors that promote degradation: water, light, oxygen, and non-optimal pH.

Storage Type Solvent Temperature Protection Recommended Duration Rationale
Primary Stock Anhydrous DMSO / Ethanol-20°C or -80°CAmber vials, sealedUp to 6 monthsMinimizes hydrolysis and slows all kinetic degradation processes.
Aqueous Working Solution Buffered Saline (e.g., PBS)2-8°CAmber vials / Foil wrap< 24 hoursIntended for immediate use. Refrigeration slows degradation but does not stop hydrolysis.
Solid Compound N/ARoom Temperature (Dry)Sealed container, desiccated> 1 yearSolid form is generally stable. Protect from moisture and light.

Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?

A4: Yes. While hydrolysis is often the primary concern for carboxamides, you should also consider oxidation and photodegradation.

  • Oxidation: The pyrazole ring and, more specifically, the free amino group can be susceptible to oxidation by dissolved oxygen or trace peroxides in solvents. This can lead to the formation of N-oxides or other oxidized species, complicating your analytical results. To mitigate this, you can use high-purity solvents and, for highly sensitive experiments, degas your buffers and store solutions under an inert atmosphere (e.g., argon or nitrogen).

  • Photodegradation: Many heterocyclic aromatic compounds are sensitive to light, particularly UV radiation. Exposure can lead to complex photochemical reactions and loss of compound integrity. Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and resolving more complex or persistent stability issues.

Issue 2.1: Rapid Loss of Potency in Time-Course Biological Assays
  • Symptom: You observe strong initial activity of the compound in your biological assay, but the effect diminishes significantly faster than expected over several hours or days of incubation.

  • Root Cause Analysis: This strongly suggests the compound is degrading within the assay medium itself. The conditions of your experiment (e.g., pH 7.4, 37°C, aqueous medium) are actively promoting decomposition.

G start Symptom: Rapid Potency Loss in Assay (37°C) check_stability Q: Is the compound stable in the assay medium? start->check_stability run_hplc Action: Incubate compound in cell-free assay medium at 37°C. Analyze samples by HPLC at T=0, 2, 8, 24h. check_stability->run_hplc eval_hplc Evaluate HPLC Data run_hplc->eval_hplc stable Result: Stable (>95% parent compound remains) eval_hplc->stable Yes unstable Result: Unstable (<95% parent compound remains) eval_hplc->unstable No investigate_bio Troubleshoot Biological Factors: - Cellular metabolism - Non-specific binding stable->investigate_bio investigate_chem Identify Chemical Degradation Pathway unstable->investigate_chem acid_base Hypothesis 1: Acid/Base Hydrolysis investigate_chem->acid_base oxidation Hypothesis 2: Oxidation investigate_chem->oxidation test_ph Action: Repeat stability test at different pH values (e.g., 6.5, 7.4, 8.0). acid_base->test_ph test_antioxidant Action: Repeat stability test with added antioxidant (e.g., N-acetylcysteine). oxidation->test_antioxidant ph_solution Solution: Adjust assay buffer pH or reduce incubation time. test_ph->ph_solution antioxidant_solution Solution: Include antioxidant in assay or use degassed media. test_antioxidant->antioxidant_solution

Caption: Workflow for diagnosing potency loss in biological assays.

Section 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for handling the compound and assessing its stability.

Protocol 3.1: Preparation and Storage of a Standardized Stock Solution
  • Objective: To prepare a high-concentration stock solution suitable for long-term storage and serial dilution.

  • Rationale: Using an aprotic organic solvent minimizes hydrolytic degradation, while freezing slows all chemical reactions. This protocol ensures a consistent and stable source of the compound for all experiments.

  • Materials:

    • 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined cap

    • Sterile, low-binding polypropylene microcentrifuge tubes for aliquots

  • Procedure:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of solid compound into the vial (e.g., 10 mg).

    • Calculate the volume of anhydrous DMSO required to achieve the target concentration (e.g., for 10 mg to make a 10 mM solution, use the compound's molecular weight of 182.22 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary.

    • Once fully dissolved, dispense small-volume aliquots (e.g., 20 µL) into the sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles by using one aliquot per experiment.

Protocol 3.2: Forced Degradation (Stress Testing) Protocol
  • Objective: To rapidly identify the most likely degradation pathways for the compound.

  • Rationale: By subjecting the compound to harsh conditions, we accelerate decomposition, allowing for the identification of degradation products and sensitive chemical moieties. This follows principles outlined in ICH guidelines for stability testing.

  • Materials:

    • 1 mM solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water)

    • 0.1 M HCl (Acidic hydrolysis)

    • 0.1 M NaOH (Basic hydrolysis)

    • 3% Hydrogen Peroxide (H₂O₂) (Oxidation)

    • HPLC-UV/MS system

    • Photostability chamber or a UV lamp (Photodegradation)

    • Oven (Thermal stress)

  • Procedure:

    • Set up five test conditions in separate, clearly labeled amber HPLC vials:

      • Control: 100 µL of compound solution + 100 µL of water.

      • Acid: 100 µL of compound solution + 100 µL of 0.1 M HCl.

      • Base: 100 µL of compound solution + 100 µL of 0.1 M NaOH.

      • Oxidative: 100 µL of compound solution + 100 µL of 3% H₂O₂.

      • Thermal: 200 µL of compound solution (place in an oven at 60°C).

      • Photolytic: 200 µL of compound solution in a clear vial (place in a photostability chamber).

    • Analyze a T=0 sample of the control solution by HPLC-UV/MS to establish the initial peak area and retention time.

    • Incubate all samples at room temperature (except Thermal and Photolytic) for 24-48 hours.

    • After incubation, neutralize the Acid and Base samples with an equimolar amount of NaOH and HCl, respectively, before analysis.

    • Analyze all samples by HPLC-UV/MS.

    • Data Interpretation: Compare the chromatograms of the stressed samples to the control.

      • A significant decrease in the parent peak area in the Acid/Base samples indicates hydrolysis . Look for a new, earlier-eluting peak corresponding to the carboxylic acid.

      • A decrease in the parent peak in the Oxidative sample indicates oxidation . The MS data will be critical for identifying potential oxygen additions (+16 Da).

      • Degradation in the Photolytic sample confirms light sensitivity .

      • Degradation in the Thermal sample indicates thermal lability .

Section 4: Key Degradation Pathways

Understanding the potential chemical transformations is crucial for interpreting unexpected results.

degradation_pathways parent 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide (Parent Compound) hydrolyzed 3-Amino-1-methyl-1H-pyrazole- 4-carboxylic Acid + Ethylamine parent->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) oxidized Oxidized Products (e.g., N-Oxide) parent->oxidized Oxidation ([O], e.g., H₂O₂, O₂)

Caption: Primary degradation pathways for the target compound.

References

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Publishing.
  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.Fisher Scientific.
  • **Dealing with poor solubility of pyrazole deriv
Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This guide is designed to prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals involved in drug development. As Senior Application Scientists, we understand the nuances and challenges of scaling up chemical syntheses. This resource is built on a foundation of scientific integrity, practical experience, and authoritative references to ensure your success.

The synthesis of pyrazole-4-carboxamide derivatives is a significant area of research due to their wide range of biological activities, including potential applications as fungicides and pharmaceuticals.[1][2] The target molecule, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, is a key intermediate in the development of various therapeutic agents. This guide will focus on the practical aspects of its synthesis, with a particular emphasis on addressing the challenges encountered during scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: We are experiencing significantly lower than expected yields of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide during our scale-up experiments. What are the likely causes and how can we improve the yield?

Answer: Low yields during scale-up can stem from several factors, often related to reaction kinetics, mass transfer limitations, and temperature control. Here’s a breakdown of potential causes and solutions:

  • Incomplete Amidation Reaction: The final step, the amidation of the corresponding pyrazole-4-carboxylic acid ester with ethylamine, is crucial.

    • Cause: Insufficient reaction time, inadequate temperature, or inefficient mixing can lead to an incomplete reaction. On a larger scale, localized concentration gradients can be more pronounced.

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). A slight increase in reaction temperature or extending the reaction time might be necessary. However, be cautious of potential side reactions at higher temperatures.

      • Improve Mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. For larger reactors, consider the use of baffles and appropriately designed impellers.

      • Choice of Amidation Method: Direct amidation of esters with amines can be slow. Activating the carboxylic acid precursor (if starting from the acid) to an acid chloride is a common strategy to increase reactivity.[3][4] Alternatively, using a coupling agent can also be effective.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Cause: At elevated temperatures or in the presence of impurities, side reactions such as dimerization of the starting materials or degradation of the product can occur.

    • Solution:

      • Temperature Control: Maintain strict control over the reaction temperature. Utilize a reactor with efficient heat transfer capabilities.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group.

      • Purity of Starting Materials: Ensure the starting materials, particularly the pyrazole ester and ethylamine, are of high purity.

  • Product Loss During Work-up and Purification:

    • Cause: The product may have some solubility in the aqueous phase during extraction, or it may be lost during crystallization or chromatography.

    • Solution:

      • Optimize Extraction: Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product from the aqueous phase.

      • Crystallization: Carefully select the crystallization solvent system to maximize yield and purity. Cooling the solution slowly can lead to the formation of larger, purer crystals.

      • Purification: If column chromatography is used, ensure proper selection of the stationary and mobile phases to minimize product loss on the column.

Issue 2: Impurity Profile and Purification Challenges

Question: We are observing several impurities in our crude product, making the purification of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide difficult. How can we identify and minimize these impurities?

Answer: A challenging impurity profile is a common issue in multi-step syntheses, especially during scale-up. Identifying the source of impurities is the first step toward effective purification.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: Incomplete conversion will lead to the presence of the starting pyrazole ester or carboxylic acid.

    • Byproducts from the Pyrazole Ring Formation: The synthesis of the pyrazole core itself can generate isomeric byproducts. For instance, the cyclization reaction to form the pyrazole ring can sometimes lead to the formation of regioisomers.[5]

    • Over-alkylation/Acylation Products: If the amino group of the product reacts further, it can lead to undesired byproducts.

    • Degradation Products: The product might be unstable under certain reaction or work-up conditions.

  • Strategies for Minimizing Impurities:

    • Stoichiometry Control: Precise control of the stoichiometry of reactants is critical. Use a slight excess of the more volatile reactant (e.g., ethylamine) to drive the amidation to completion, but be mindful that this can complicate purification.

    • Reaction Monitoring: Closely monitor the reaction to stop it at the optimal point, preventing the formation of degradation products from prolonged reaction times or excessive heat.

    • Controlled Addition of Reagents: Adding reagents dropwise, especially on a larger scale, can help to control the reaction exotherm and minimize the formation of side products.

  • Effective Purification Techniques:

    • Crystallization: This is often the most efficient and scalable purification method. Experiment with different solvent systems to find one that provides high purity and good recovery.

    • Acid-Base Extraction: The basic amino group in the product allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.

    • Column Chromatography: While less ideal for large-scale production, it can be a valuable tool for removing closely related impurities during process development.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide?

A1: A common and effective synthetic route starts from ethyl 2-cyano-3-ethoxyacrylate. The general steps are:

  • Pyrazole Ring Formation: Reaction of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine to form ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.[6][7] This cyclization is a key step in forming the pyrazole core.

  • Amidation: The resulting ester is then reacted with ethylamine to yield the final product, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. This can be achieved through direct amidation or by first hydrolyzing the ester to the carboxylic acid and then performing a coupled amidation.[8]

Q2: What are the critical process parameters to control during the scale-up of the amidation step?

A2: The amidation step is often the most critical for achieving high yield and purity on a larger scale. The key parameters to control are:

  • Temperature: Exothermic reactions can lead to temperature runaway if not properly controlled. Ensure the reactor has adequate cooling capacity.

  • Mixing: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions and lower yields.

  • Rate of Addition: The rate of addition of ethylamine should be carefully controlled to manage the reaction exotherm.

  • Pressure: If using a sealed reactor, the pressure will increase due to the vapor pressure of ethylamine and the reaction solvent. Ensure the reactor is rated for the expected pressure.

Q3: Are there any specific safety precautions to consider when working with the reagents involved?

A3: Yes, several reagents used in this synthesis require careful handling:

  • Methylhydrazine: It is a toxic and potentially carcinogenic substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylamine: It is a flammable and corrosive gas or liquid with a strong odor. Work in a well-ventilated area and avoid inhalation of vapors.

  • Solvents: Many organic solvents used are flammable. Ensure there are no ignition sources nearby.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

This protocol is adapted from established literature procedures.[6]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate

  • Methylhydrazine

  • Ethanol

Procedure:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate as a solid.

Protocol 2: Synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Materials:

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol, or as a neat liquid)

  • A suitable solvent (e.g., ethanol, THF)

Procedure:

  • In a pressure-rated reactor, dissolve ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent.

  • Add an excess of ethylamine (2-5 equivalents).

  • Seal the reactor and heat the mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and the desired reaction time.

  • Maintain the reaction at this temperature with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Remove the solvent and excess ethylamine under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Data Presentation

Table 1: Typical Reaction Conditions for Amidation

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Solvent Ethanol or THFEthanol or Toluene
Temperature 80 - 100 °C90 - 110 °C
Pressure Atmospheric (reflux) or sealed vial2-5 bar
Reaction Time 12 - 24 hours18 - 36 hours
Ethylamine (eq.) 3 - 52 - 4
Typical Yield 75 - 90%70 - 85%

Visualizations

Workflow for the Synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification start1 Ethyl (E)-2-cyano-3-ethoxyacrylate + Methylhydrazine process1 Cyclization in Ethanol (Reflux) start1->process1 product1 Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate process1->product1 start2 Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate + Ethylamine product1->start2 Intermediate process2 Amidation in a sealed reactor (Heating) start2->process2 product2 Crude 3-Amino-N-ethyl-1-methyl-1H- pyrazole-4-carboxamide process2->product2 process3 Recrystallization or Column Chromatography product2->process3 Crude Product final_product Pure 3-Amino-N-ethyl-1-methyl-1H- pyrazole-4-carboxamide process3->final_product

Caption: A streamlined workflow for the two-step synthesis and purification of the target compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_solutions1 Solutions for Incomplete Amidation cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Product Loss issue Low Yield of Final Product cause1 Incomplete Amidation issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss During Work-up issue->cause3 solution1a Optimize Time & Temperature cause1->solution1a solution1b Improve Mixing cause1->solution1b solution1c Use Activating Agent cause1->solution1c solution2a Strict Temperature Control cause2->solution2a solution2b Inert Atmosphere cause2->solution2b solution2c High Purity Reagents cause2->solution2c solution3a Optimize Extraction cause3->solution3a solution3b Optimize Crystallization cause3->solution3b

Caption: A decision tree outlining the causes and solutions for low product yield.

References

  • 9

  • 3

  • [Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar.]([Link]

Sources

Optimization

minimizing impurities in the final product of pyrazole synthesis

Topic: Minimizing Impurities in Final Product (Regioisomers, Hydrazines, Oligomers) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Introduction: The Purity Imperative In the development of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities in Final Product (Regioisomers, Hydrazines, Oligomers) Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Introduction: The Purity Imperative

In the development of bioactive scaffolds, the pyrazole ring is ubiquitous yet deceptively difficult to synthesize in high purity. The "classic" Knorr synthesis often yields a crude mixture plagued by three distinct impurity classes:

  • Regioisomers (1,3- vs 1,5-): Structural isomers that are difficult to separate by standard chromatography.

  • Genotoxic Hydrazines: Unreacted starting materials flagged under ICH M7 guidelines.

  • Oligomeric "Oils": Oxidation byproducts that prevent crystallization.

This guide provides mechanism-driven protocols to systematically eliminate these impurities during the reaction, rather than relying solely on downstream purification.

Module 1: Regioselectivity Control (The "Wrong Structure" Problem)

User Question: I am synthesizing a 1,3,5-substituted pyrazole using an unsymmetrical 1,3-diketone and methylhydrazine. I consistently get a 60:40 mixture of the 1,5- and 1,3-isomers. How can I shift this ratio to >95:5 for the 1,3-isomer?

Technical Diagnosis: The Knorr synthesis is governed by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls of the diketone.

  • Electronic Control: In acidic media, the hydrazine is mono-protonated. The less substituted nitrogen becomes the primary nucleophile, attacking the most electrophilic carbonyl.

  • Steric Control: In basic/neutral media, the more substituted nitrogen (more nucleophilic due to the alpha-effect/inductive effect) attacks the least sterically hindered carbonyl.

Troubleshooting Protocol: Solvent & pH Tuning

ParameterTo Favor 1,3-Isomer (Steric Control)To Favor 1,5-Isomer (Electronic Control)
Solvent Non-polar / Aprotic (THF, Toluene)Polar Protic (Ethanol, Acetic Acid)
Catalyst None or weak base (Et3N)HCl or AcOH (Protonates hydrazine)
Temperature 0°C

RT (Kinetic control)
Reflux (Thermodynamic equilibration)

Step-by-Step Optimization Workflow:

  • Switch Solvent: Move from Ethanol to Hexafluoroisopropanol (HFIP) or TFE . Fluorinated alcohols stabilize the specific transition state required for high regioselectivity via hydrogen bond networking.

  • Control Addition: Do not mix reagents all at once. Add the hydrazine dropwise to the diketone at 0°C. This enforces kinetic control, favoring the attack of the most nucleophilic nitrogen on the most accessible carbonyl.

Visualizing the Mechanism:

RegioSelectivity Start Target: Regiocontrol Conditions Reaction Conditions? Start->Conditions Acidic Acidic (AcOH/HCl) Conditions->Acidic pH < 4 Basic Basic/Neutral Conditions->Basic pH > 7 Mech_Acid Mechanism: Protonated Hydrazine (Sterics ignored) Acidic->Mech_Acid Mech_Base Mechanism: Neutral Hydrazine (Sterics dominate) Basic->Mech_Base Prod_15 Major Product: 1,5-Isomer Mech_Acid->Prod_15 Attack at most electrophilic C Prod_13 Major Product: 1,3-Isomer Mech_Base->Prod_13 Attack at least hindered C

Caption: Decision tree for selecting reaction conditions to dictate regioisomeric outcome in Knorr synthesis.

Module 2: Genotoxic Impurity Management (The "Hydrazine" Problem)

User Question: My final pyrazole product has 50 ppm of residual hydrazine. This fails our QC check based on ICH M7 guidelines. Standard recrystallization isn't removing it. What should I do?

Technical Diagnosis: Hydrazines are Class 2/3 mutagenic impurities (PGIs). They are often soluble in the same organic solvents as pyrazoles, making simple recrystallization inefficient. Furthermore, they can "stick" to the product via hydrogen bonding.

Troubleshooting Protocol: The "Scavenger" Work-up Instead of physical separation, use chemoselective scavenging to convert the hydrazine into a highly polar or insoluble species that is easily washed away.

Validated Protocol:

  • Reaction Completion: Ensure the main reaction is complete by HPLC.

  • Scavenger Addition: Add 5 mol% of 4-Nitrobenzaldehyde or Polymer-Supported Benzaldehyde to the crude reaction mixture.

    • Why? The aldehyde reacts rapidly with residual hydrazine to form a hydrazone.

  • Agitation: Stir for 30 minutes at room temperature.

  • Work-up:

    • If using Polymer-Supported: Simply filter off the resin. The hydrazine is now bound to the solid support.

    • If using Nitrobenzaldehyde: The resulting hydrazone is highly non-polar and often crystallizes out or has a drastically different Rf value, allowing easy separation via a silica plug or acid/base wash.

Alternative: The Copper Wash (For non-chelating products)

  • Wash the organic layer with 5% aqueous CuSO4. Hydrazines form water-soluble complexes with Cu(II) and are partitioned into the aqueous phase. Note: Do not use if your product is a ligand.

Module 3: Isolation & Crystallization (The "Oily Product" Problem)

User Question: My pyrazole comes out as a dark, viscous oil that refuses to crystallize, even though the literature says it should be a solid. How do I induce crystallization?

Technical Diagnosis: "Oiling out" is often caused by trace oligomers (formed via oxidative coupling of pyrazoles) or residual high-boiling solvents. Pyrazoles are weak bases; this property can be leveraged for purification.[1]

Troubleshooting Protocol: The "Salt Formation" Trick If the neutral pyrazole won't crystallize, its acid salt likely will.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude "oil" in a minimal amount of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Salt Formation: Add 1.1 equivalents of HCl in Dioxane (4M) or dropwise concentrated HCl.

  • Precipitation: The Pyrazole-HCl salt is usually ionic and insoluble in ether, precipitating immediately as a white solid.

  • Filtration & Wash: Filter the solid and wash copiously with ether to remove non-basic impurities (oligomers, unreacted diketones).

  • Recovery (Optional): If the salt is not the desired form, suspend the solid in water, neutralize with NaHCO3, and extract with DCM. The free base will now be highly pure and likely to crystallize.

Solvent Selection Table for Recrystallization:

Solvent SystemApplication
Ethanol / Water (9:1) Standard for polar pyrazoles. Good for removing inorganic salts.
Heptane / Ethyl Acetate Best for lipophilic pyrazoles. Add EtOAc to dissolve, add Heptane until cloudy.
Isopropyl Alcohol (IPA) Excellent for forming large crystals; tolerates trace water.
Acetonitrile "Go-to" for highly crystalline pyrazoles that are slightly soluble at RT.

Visualizing the Purification Workflow:

Purification Crude Crude Oily Product Scavenge Step 1: Add Aldehyde Scavenger (Removes Hydrazine) Crude->Scavenge Salt Step 2: Add HCl/Ether (Forms Solid Salt) Scavenge->Salt If oil persists Filter Step 3: Filter & Wash Salt->Filter Precipitate forms Final Pure Crystalline Pyrazole Filter->Final Neutralize (optional)

Caption: Integrated workflow for converting impure oily crudes into crystalline solids using scavenging and salt formation.

References
  • BenchChem. (2025).[2] Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from 2

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Guideline M7(R2) on Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from 4[3][5]

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide: A Comparative Guide

Abstract This guide provides a comprehensive framework for validating the biological activity of the novel small molecule, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. The pyrazole scaffold is a well-established p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for validating the biological activity of the novel small molecule, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Pyrazole carboxamides, in particular, have garnered significant interest as potent enzyme inhibitors.[4][5] This document outlines a systematic, data-driven approach to characterize the bioactivity of this specific derivative, comparing its performance against established benchmarks. We present detailed protocols for a tiered screening strategy, beginning with broad-spectrum activity profiling and progressing to more specific cell-based assays. The experimental design emphasizes scientific rigor, incorporating appropriate controls and orthogonal validation methods to ensure data integrity and build a robust biological profile for the compound.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone of medicinal chemistry, valued for its structural versatility and its ability to interact with a multitude of biological targets.[1][6] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a key structural motif in drugs like the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[3][7] The diverse pharmacological activities of pyrazole derivatives are well-documented, spanning antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3][8]

Our target molecule, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, belongs to the pyrazole carboxamide class. This subclass has shown particular promise in modulating enzyme activity. For instance, several pyrazole carboxamide derivatives have been successfully developed as fungicides that inhibit succinate dehydrogenase, a key enzyme in the fungal respiratory chain.[5][9] Others have been designed as potent kinase inhibitors for cancer therapy, targeting critical signaling pathways that drive cell proliferation.[10][11]

Given the lack of specific biological data for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide[12], this guide proposes a logical and efficient validation workflow. Our strategy is to first screen for two of the most prominent activities of this chemical class: kinase inhibition and antifungal activity . This comparative approach will benchmark the compound's potency and selectivity against known active molecules, providing a clear assessment of its therapeutic potential.

Experimental Validation Workflow

A tiered approach is essential for efficiently validating a novel compound.[13][14] We will begin with broad, high-throughput biochemical assays to identify potential targets and then move to more complex, physiologically relevant cell-based models to confirm activity and assess cellular potency.

G cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Hit Confirmation & Potency (Cell-Based) cluster_2 Phase 3: Selectivity & Mechanism of Action A Compound Procurement & QC B Kinase Panel Screen (Broad Spectrum) A->B Test Compound C Antifungal Mycelial Growth Assay A->C Test Compound D Cellular Phosphorylation Assay (for Kinase Hits) B->D Identified Hits F Antifungal EC50 Determination in Broth Microdilution C->F Confirmed Activity E Cellular Proliferation Assay (e.g., MV4-11 for FLT3) D->E Confirmed Activity G Orthogonal Target Engagement Assay (e.g., NanoBRET) E->G H Selectivity Profiling vs. Related Targets F->H I Data Analysis & Profile Generation G->I H->I

Caption: Tiered workflow for validating compound biological activity.

Comparative Guide Part 1: Kinase Inhibitory Activity

Many pyrazole derivatives have been identified as potent kinase inhibitors.[10][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Therefore, our first objective is to determine if 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide can inhibit kinase activity.

Experiment 1: Broad Kinase Panel Screening

The initial step is a high-throughput biochemical screen to assess the compound's activity against a diverse panel of kinases.[14] This provides an unbiased view of its potential targets and selectivity.

Methodology:

  • Compound Preparation: Dissolve 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide in 100% DMSO to create a 10 mM stock solution.

  • Assay Format: Utilize a reputable commercial kinase screening service (e.g., Reaction Biology, Eurofins) that employs radiometric or fluorescence-based assays.

  • Screening Concentration: Perform an initial single-point screen at a concentration of 10 µM.

  • Kinase Panel: Select a panel of at least 100 kinases representing different families of the human kinome.

  • Positive Control: Staurosporine, a potent broad-spectrum kinase inhibitor.

  • Negative Control: DMSO vehicle.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. A common hit threshold is >50% inhibition.

Experiment 2: Cellular Target Engagement & Potency

Biochemical hits must be validated in a cellular context to confirm they can penetrate the cell membrane and engage the target in its native environment.[13][15] A cellular phosphorylation assay is a direct measure of a kinase's activity within the cell.[15]

Hypothetical Scenario: Assume the primary screen identifies potent activity against the Fms-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[11]

Methodology: Cellular Phosphorylation Assay

  • Cell Line: Use the MV4-11 human AML cell line, which harbors an FLT3 internal tandem duplication (FLT3-ITD) mutation, leading to constitutive activation.

  • Compound Treatment: Seed MV4-11 cells in 96-well plates. Treat with a serial dilution of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (e.g., 0.1 nM to 10 µM) for 2 hours.

  • Controls:

    • Positive Control: FN-1501, a known potent FLT3 inhibitor.[11]

    • Negative Control: DMSO vehicle.

  • Lysis and Detection: Lyse the cells and quantify the phosphorylation of a direct FLT3 substrate (e.g., STAT5) using a sandwich ELISA or Western Blot with phospho-specific antibodies.

  • Data Analysis: Normalize the phospho-STAT5 signal to total STAT5 or a housekeeping protein. Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of phosphorylation is inhibited).

G FLT3 FLT3 Receptor Kinase STAT5 STAT5 FLT3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation promotes Inhibitor 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide Inhibitor->FLT3 inhibits

Caption: Simplified FLT3 signaling pathway inhibited by the test compound.

Comparative Data Summary (Hypothetical)

All quantitative data should be summarized for easy comparison.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM) (p-STAT5 Inhibition)
Test Compound FLT3[Experimental Result][Experimental Result]
FN-1501 (Positive Control)FLT3~2.3[11][Experimental Result]
Staurosporine (Positive Control)Pan-Kinase~5-20[Varies]
Inactive Analog (Negative Control)FLT3>10,000>10,000

Comparative Guide Part 2: Antifungal Activity

The pyrazole carboxamide scaffold is a validated fungicidal pharmacophore, often targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[5][9] This section outlines a strategy to evaluate our test compound for this activity.

Experiment 1: Mycelial Growth Inhibition Assay

This primary assay determines if the compound has a direct inhibitory effect on the growth of pathogenic fungi.

Methodology:

  • Fungal Strains: Select a panel of agriculturally and clinically relevant fungi, such as Rhizoctonia solani, Alternaria porri, and Cercospora petroselini.[5]

  • Assay Medium: Prepare Potato Dextrose Agar (PDA) plates.

  • Compound Application: Incorporate a range of concentrations of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide into the molten PDA before pouring the plates.

  • Inoculation: Place a mycelial plug from a fresh culture of each fungus onto the center of the compound-amended and control plates.

  • Controls:

    • Positive Control: Thifluzamide, a commercial SDHI fungicide.

    • Negative Control: PDA plates containing only DMSO vehicle.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days until the mycelium on the negative control plate has reached a significant diameter.

  • Data Analysis: Measure the diameter of the fungal colony. Calculate the percentage of growth inhibition relative to the negative control.

Experiment 2: EC50 Determination

Following the initial screen, a more precise determination of the compound's potency is required. The half-maximal effective concentration (EC50) is a standard measure of a compound's effectiveness in inhibiting a biological process.[5]

Methodology: Broth Microdilution Method

  • Medium: Use a liquid medium such as Potato Dextrose Broth (PDB).

  • Plate Setup: In a 96-well plate, prepare a two-fold serial dilution of the test compound and controls in PDB.

  • Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • Readout: Measure the optical density (e.g., at 600 nm) to quantify fungal growth.

  • Data Analysis: Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Comparative Data Summary (Hypothetical)
CompoundRhizoctonia solani EC50 (µg/mL)Alternaria porri EC50 (µg/mL)
Test Compound [Experimental Result][Experimental Result]
Thifluzamide (Positive Control)~0.022[9][Experimental Result]
Inactive Analog (Negative Control)>100>100

Trustworthiness and Self-Validation

To ensure the reliability of these findings, the following principles of scientific integrity are paramount:

  • Orthogonal Assays: A key aspect of validation is confirming a hit through a different experimental method.[14] For a kinase inhibitor, a biochemical activity assay hit should be confirmed with a cell-based target engagement assay (e.g., NanoBRET) that measures direct binding in cells.[15]

  • Structure-Activity Relationship (SAR): Synthesizing and testing structurally similar analogs is crucial. An ideal negative control is a close structural analog that is devoid of biological activity.[16] This helps confirm that the observed phenotype is due to the specific chemical structure and not a non-specific effect.

  • Dose-Response Relationship: All activities must be confirmed with full dose-response curves to establish potency (IC50/EC50) and ensure the effect is not an artifact of a single high concentration.

  • Reproducibility: All key experiments must be repeated multiple times to ensure the results are consistent and statistically significant.

Conclusion

This guide provides a robust, multi-faceted strategy for the initial biological characterization of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. By systematically and comparatively evaluating its potential as both a kinase inhibitor and an antifungal agent, researchers can efficiently determine its most promising therapeutic applications. The emphasis on cellular validation, appropriate controls, and orthogonal testing ensures a high degree of confidence in the generated data, laying a solid foundation for any subsequent lead optimization and preclinical development efforts.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source Not Available].
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry.
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. Retrieved from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024, February 9). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022, June 21). Current Protocols. Retrieved from [Link]

  • Pharmacological profile of pyrazole. ResearchGate. Retrieved from [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules. Retrieved from [Link]

  • Small Molecule Hit Identification and Validation. (2025, December 9). Broad Institute. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Integration of Small-Molecule Discovery in Academic Biomedical Research. SciSpace. Retrieved from [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. (2017, November 20). Assay Guidance Manual. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual. Retrieved from [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (2017, August 22). Expert Opinion on Drug Discovery. Retrieved from [Link]

  • 3-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. Retrieved from [Link]

  • The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. (2007, May 15). Journal of Molecular Structure. Retrieved from [Link]

  • The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Academia.edu. Retrieved from [Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020, October 7). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012, July 25). Saudi Pharmaceutical Journal. Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). Molecules. Retrieved from [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019, November 15). Molecules. Retrieved from [Link]

  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. Google Patents.

Sources

Comparative

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide vs other pyrazole kinase inhibitors

A Comparative Analysis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and Leading Pyrazole-Based Kinase Inhibitors The pyrazole ring system represents a cornerstone in contemporary medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and Leading Pyrazole-Based Kinase Inhibitors

The pyrazole ring system represents a cornerstone in contemporary medicinal chemistry, particularly in the design of kinase inhibitors. Its unique structural and electronic properties, including its ability to form multiple hydrogen bonds and engage in various non-covalent interactions, make it an ideal scaffold for targeting the ATP-binding pocket of kinases. This guide provides a detailed comparison of the relatively simple pyrazole derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, with several well-established, structurally related pyrazole kinase inhibitors. We will delve into their target specificities, inhibitory potencies, and the experimental methodologies used to characterize them, offering a comprehensive resource for researchers in kinase inhibitor discovery.

Profiling the Core Scaffold: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a substituted pyrazole. While not a widely recognized named inhibitor itself, its structure embodies the fundamental pharmacophore elements common to many potent kinase inhibitors. It serves as an excellent foundational structure for understanding how chemical modifications to the pyrazole core can dramatically influence target affinity and selectivity.

Structural Features and Potential Interactions:

  • Pyrazole Core: The bicyclic aromatic ring system acts as the central scaffold. The nitrogen atoms are key hydrogen bond acceptors.

  • 3-Amino Group: This exocyclic amine can function as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding site.

  • 4-Carboxamide Linker: The amide group provides both hydrogen bond donor and acceptor capabilities, offering a versatile point for interaction or for linking to larger chemical moieties.

  • N-ethyl and 1-methyl Groups: These small alkyl groups occupy specific pockets within the binding site. The N-methylation of the pyrazole ring can influence the molecule's planarity and solubility.

Comparative Analysis with Established Pyrazole Kinase Inhibitors

To understand the potential of the pyrazole scaffold, we will compare our core compound's structure to several successful inhibitors targeting different kinase families.

JAK Inhibitors: The Tofacitinib Analogue Framework

The Janus kinases (JAKs) are critical mediators of cytokine signaling, and their inhibition has proven effective in treating autoimmune diseases. Many potent JAK inhibitors utilize a pyrazole-related azaindole or pyrrolopyrimidine core. For instance, the structure of Tofacitinib, a pan-JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core which is isosteric to the pyrazole scaffold and serves a similar hinge-binding function.

A closer structural relative from the pyrazole class is seen in compounds designed as selective JAK inhibitors. These molecules often build upon the 3-amino-pyrazole core, adding larger substituents at the 4-position to achieve high affinity and selectivity.

p38 MAPK Inhibitors: The Skepinone-L Example

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in inflammatory responses. Skepinone-L is a highly selective and potent inhibitor of p38α. Its design showcases a sophisticated use of the pyrazole core.

  • Mechanism of Action: Skepinone-L is a Type III inhibitor, meaning it binds to an allosteric site adjacent to the ATP pocket, specifically targeting the DFG-out (inactive) conformation of the kinase. This mechanism provides a high degree of selectivity over other kinases.

  • Structural Comparison: Unlike our simple reference compound, Skepinone-L features a complex, rigidified tricyclic system built around the pyrazole. This extensive structure is necessary to form the specific interactions required for allosteric binding, highlighting a key principle in kinase inhibitor design: moving beyond simple ATP-competitive scaffolds can unlock greater selectivity.

CDK Inhibitors: The AT7519 Case

Cyclin-dependent kinases (CDKs) are central regulators of the cell cycle, making them important targets in oncology. AT7519 is a multi-CDK inhibitor that progressed to clinical trials.

  • Mechanism of Action: AT7519 is an ATP-competitive inhibitor, binding to the active site of several CDKs (CDK1, 2, 4, 5, 9) with nanomolar potency.

  • Structural Comparison: AT7519 features an N-phenyl pyrazole core. The 3-amino group, analogous to our reference compound, is present and crucial for hinge binding. The carboxamide at the 4-position is replaced with a more complex side chain that occupies the ribose-binding pocket, demonstrating how elaboration from this position can significantly enhance potency.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory profiles of the discussed pyrazole-based inhibitors. Note that data for our reference compound is not available, as it is a foundational scaffold rather than a developed inhibitor.

CompoundPrimary Target(s)IC50 (nM)Inhibition TypeKey Structural Features
Skepinone-L p38α MAPK6Allosteric (Type III)Complex, rigid tricyclic pyrazole system
AT7519 CDK1, CDK2, CDK5, CDK930 - 100ATP-Competitive (Type I)N-phenyl pyrazole with extended side chain

Experimental Protocols: Characterizing Kinase Inhibitors

The determination of inhibitory potency (e.g., IC50) is a critical step in drug discovery. A common and robust method is the in vitro radiometric kinase assay.

Step-by-Step Protocol: In Vitro [γ-³³P]-ATP Radiometric Kinase Assay

This protocol provides a direct measure of a kinase's ability to phosphorylate a substrate, and how this activity is affected by an inhibitor.

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The magnesium is a critical cofactor for the kinase.

    • Enzyme Dilution: Dilute the recombinant kinase enzyme to a working concentration (e.g., 2x final concentration) in kinase buffer. The exact concentration must be optimized to ensure the assay runs in the linear range.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide or protein substrate for the kinase and "cold" (non-radioactive) ATP.

    • Inhibitor Dilutions: Perform serial dilutions of the test compound (e.g., 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide) in DMSO, followed by a further dilution in kinase buffer.

    • Radioactive ATP: Prepare a working stock of [γ-³³P]-ATP. Handle with appropriate safety precautions.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound to the wells of a 96-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Initiate the reaction by adding 10 µL of the Substrate/[γ-³³P]-ATP/cold ATP mix to all wells.

    • Immediately after, add 10 µL of the diluted kinase enzyme to all wells except the "no enzyme" control. The final volume is 25 µL.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 45 minutes). This time is optimized to keep substrate turnover below 20%.

  • Stopping the Reaction and Capturing the Substrate:

    • Terminate the reaction by adding 50 µL of 0.5% phosphoric acid.

    • Transfer the entire volume from each well to a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will flow through.

    • Wash the filter plate multiple times with 0.5% phosphoric acid to remove all unbound radioactivity.

  • Detection and Data Analysis:

    • Dry the filter plate completely.

    • Add liquid scintillant to each well and count the radioactivity using a scintillation counter (e.g., TopCount). The counts per minute (CPM) are directly proportional to the amount of phosphorylated substrate.

    • Subtract the background ("no enzyme" control) from all other values.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Concepts

General Kinase Inhibition Workflow

G cluster_prep 1. Assay Preparation cluster_rxn 2. Kinase Reaction cluster_capture 3. Signal Capture cluster_analysis 4. Data Analysis prep_inh Prepare Inhibitor Serial Dilutions plate Add Reagents to 96-well Plate prep_inh->plate prep_enz Prepare Kinase Solution prep_enz->plate prep_sub Prepare Substrate & ATP/[γ-³³P]-ATP Mix prep_sub->plate incubate Incubate at 30°C plate->incubate stop_rxn Stop Reaction (e.g., Phosphoric Acid) incubate->stop_rxn filter Transfer to Filter Plate & Wash stop_rxn->filter count Scintillation Counting (CPM) filter->count calc Calculate % Inhibition count->calc plot Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: Workflow for a radiometric kinase inhibition assay.

p38 MAPK Signaling Pathway

G stress Cellular Stress (UV, Cytokines) tak1 TAK1 stress->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (MK2, ATF2) p38->downstream phosphorylates response Inflammation Apoptosis downstream->response skepinone Skepinone-L skepinone->p38 inhibits (allosteric)

Caption: Simplified p38 MAPK signaling cascade and point of inhibition.

Conclusion

The compound 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide represents a foundational pyrazole scaffold. While simple in its own right, it contains the essential chemical motifs that, through targeted chemical evolution, have given rise to highly potent and selective kinase inhibitors like the allosteric p38 inhibitor Skepinone-L and the ATP-competitive CDK inhibitor AT7519. The journey from a simple fragment to a clinical candidate involves extensive structure-activity relationship (SAR) studies, guided by robust biochemical and cellular assays. This comparative guide underscores the versatility and power of the pyrazole core in kinase-targeted drug discovery, illustrating how different substitutions and structural elaborations can achieve vastly different biological outcomes.

References

  • Koeberle, D., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. European Journal of Cell Biology. Available at: [Link]

  • Santo, L., et al. (2015). AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in primitive, quiescent human CD34+ cells from patients with acute myeloid leukemia. PLOS ONE. Available at: [Link]

  • Wyatt, P.G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

Validation

A Comparative Analysis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and Established Therapeutics: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved drugs with a broad spectrum of pharmacological activities.[1][2][3] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous FDA-approved drugs with a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative study of the novel compound, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, against established drugs, offering a framework for researchers and drug development professionals to evaluate its therapeutic potential. While direct experimental data on this specific molecule is limited, this analysis will extrapolate from the well-documented activities of structurally similar pyrazole derivatives to postulate its potential mechanisms of action and guide future research.

Introduction to the Pyrazole Scaffold and the Target Compound

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block in drug design.[2] Its structural rigidity, capacity for hydrogen bonding, and ability to serve as a bioisostere for other aromatic rings contribute to its success in modulating various biological targets.[1] Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and cardiovascular activities.[2][3][4]

Our target compound, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, features a carboxamide group at the 4-position and an amino group at the 3-position of the pyrazole ring. The presence of the carboxamide moiety is a common feature in many biologically active pyrazole compounds and is known to be crucial for interactions with various enzymatic targets.

Comparative Analysis: Potential Therapeutic Arenas and Mechanisms of Action

Given the structural motifs of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, we will compare its potential applications in two key therapeutic areas where pyrazole derivatives have made a significant impact: anti-inflammatory and anticancer therapy.

Anti-Inflammatory Potential: A Comparison with Celecoxib

Established Drug: Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[5] The selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins that mediate inflammation and pain, with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Postulated Mechanism for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide:

The pyrazole core is a hallmark of several COX-2 inhibitors.[5] It is plausible that 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide could also exhibit anti-inflammatory properties through COX-2 inhibition. The N-methyl group and the N-ethyl-carboxamide side chain will influence its binding affinity and selectivity for the COX enzymes.

Visualizing the COX-2 Inhibition Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Target_Compound 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide (Hypothesized) Target_Compound->COX2 Potential Inhibition

Caption: Postulated COX-2 inhibition by the target compound compared to Celecoxib.

Anticancer Potential: A Comparison with Kinase Inhibitors

Established Drugs: Ruxolitinib and Axitinib

Many pyrazole-containing drugs are potent kinase inhibitors used in cancer therapy. Ruxolitinib inhibits Janus kinases (JAK1 and JAK2), while Axitinib targets vascular endothelial growth factor receptors (VEGFRs).[6] These kinases are crucial components of signaling pathways that drive cell proliferation and angiogenesis in tumors.

Postulated Mechanism for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide:

The 1H-pyrazole-4-carboxamide scaffold is present in several kinase inhibitors. It is conceivable that our target compound could act as an ATP-competitive inhibitor of various kinases implicated in cancer, such as VEGFR, thereby blocking downstream signaling pathways.[6] The specific kinase profile would depend on the three-dimensional conformation and electronic properties conferred by its substituents.

Visualizing a Potential Kinase Inhibition Pathway (VEGFR):

Kinase_Inhibition_Pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling Cascade VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR Activation Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition Target_Compound 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide (Hypothesized) Target_Compound->VEGFR Potential Inhibition

Caption: Hypothesized VEGFR inhibition by the target compound, disrupting downstream signaling.

Proposed Experimental Workflows for Comparative Evaluation

To empirically validate the therapeutic potential of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

Table 1: Comparative In Vitro Assay Plan

Therapeutic Area Assay Purpose Established Drug Control
Anti-inflammatory COX-1/COX-2 Inhibition AssayTo determine the IC50 values and selectivity for COX enzymes.Celecoxib, Ibuprofen
LPS-induced Prostaglandin E2 (PGE2) Production in MacrophagesTo assess the effect on inflammatory mediator production in a cellular context.Celecoxib
Anticancer Kinase Panel ScreeningTo identify the primary kinase targets from a broad panel of kinases.Ruxolitinib, Axitinib
Cell Proliferation Assay (e.g., MTT, CellTiter-Glo)To measure the anti-proliferative effects on relevant cancer cell lines (e.g., HUVEC for angiogenesis, various tumor lines).Ruxolitinib, Axitinib
Western Blot AnalysisTo confirm the inhibition of downstream signaling pathways of the identified target kinase.Ruxolitinib, Axitinib

Experimental Workflow: Kinase Inhibition to Cellular Proliferation

Experimental_Workflow Start Synthesize & Purify Target Compound Kinase_Screening Broad Kinase Panel Screening Start->Kinase_Screening Hit_Identification Identify Primary Kinase Targets Kinase_Screening->Hit_Identification IC50_Determination Determine IC50 Values for Hit Kinases Hit_Identification->IC50_Determination Cell_Line_Selection Select Relevant Cancer Cell Lines Hit_Identification->Cell_Line_Selection Proliferation_Assay MTT/CellTiter-Glo Proliferation Assay IC50_Determination->Proliferation_Assay Cell_Line_Selection->Proliferation_Assay Western_Blot Western Blot for Downstream Signaling Proliferation_Assay->Western_Blot Conclusion Evaluate Anticancer Potential Western_Blot->Conclusion

Caption: A stepwise workflow for evaluating the anticancer potential of the target compound.

Detailed Experimental Protocol: In Vitro COX Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide for COX-1 and COX-2.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Colorimetric or fluorometric probe for prostaglandin detection.

    • Test compound, Celecoxib (positive control), and DMSO (vehicle control).

    • Assay buffer and 96-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and Celecoxib in DMSO.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/control at various concentrations.

    • Incubate for a pre-determined time at the optimal temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific duration to allow for prostaglandin production.

    • Stop the reaction and add the detection probe according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Directions

While the precise biological activity of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide remains to be elucidated, its structural features suggest a strong potential for therapeutic relevance, particularly in the fields of anti-inflammatory and anticancer drug discovery. The proposed comparative framework and experimental workflows provide a clear path for future investigations. A thorough evaluation, beginning with the outlined in vitro assays, will be crucial in uncovering the specific mechanism of action and therapeutic promise of this novel pyrazole derivative. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the development of new and improved medicines.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(84), 53446-53472.
  • Kumar, A., & Sharma, S. (2026). Pharmacological Activities of Pyrazole and Its Derivatives: A Review.
  • Asif, M. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
  • Asif, M. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 224-237.
  • Geronikaki, A., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Lonazolac. In DrugBank Online. Retrieved from [Link]

  • Maggio, B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649232.
  • Khan, I., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 37973-38003.
  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21546-21561.
  • Patel, R. V., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016.
  • Ethyl 3-amino-1-methyl-1h-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-14.
  • Youssef, A. M. S., et al. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5), 448-453.
  • Suwinski, J., et al. (2004). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Polish Journal of Chemistry, 78(1), 113-122.
  • Wang, X., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(22), 4125.

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Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides an in-depth, practical compar...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical, non-negotiable step. This guide provides an in-depth, practical comparison of analytical techniques for the structural elucidation of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and the logic of data interpretation, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: A Multi-faceted Approach

To confidently assign the structure of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, a single analytical technique is insufficient. A combination of spectroscopic methods is essential to piece together the molecular puzzle. The primary techniques we will employ are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For our target compound, we will utilize ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC to map out the carbon skeleton and the placement of protons.

Expected ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5Singlet1HPyrazole C5-H
~5.8Broad Singlet2H-NH₂
~3.8Singlet3HN1-CH₃
~3.3Quartet2H-NH-CH₂-CH₃
~1.2Triplet3H-NH-CH₂-CH₃
~7.0Broad Triplet1H-NH-CH₂-CH₃

Causality behind Assignments:

  • The pyrazole ring proton at the C5 position is expected to be a singlet as it has no adjacent protons.

  • The amine (-NH₂) protons often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.

  • The N-methyl group (-CH₃) will be a sharp singlet as it is not coupled to any other protons.

  • The ethyl group will exhibit a characteristic quartet for the -CH₂- group (coupled to the -CH₃ group) and a triplet for the -CH₃ group (coupled to the -CH₂- group).

  • The amide proton (-NH-) will likely be a broad triplet due to coupling with the adjacent -CH₂- group.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm) Assignment
~165C=O (Amide)
~150Pyrazole C3-NH₂
~140Pyrazole C5
~100Pyrazole C4
~40N1-CH₃
~35-NH-CH₂-CH₃
~15-NH-CH₂-CH₃

Workflow for NMR Analysis:

Caption: Workflow for comprehensive NMR-based structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • COSY Acquisition: Perform a Correlation Spectroscopy experiment to identify proton-proton couplings.

  • HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence experiment to correlate directly bonded proton and carbon atoms.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For our target molecule, we would expect a molecular ion peak corresponding to its molecular weight.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₁₃N₅O

  • Molecular Weight: 195.22 g/mol

  • Expected [M+H]⁺: 196.11

Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for pyrazole derivatives often involve cleavage of the substituents from the ring.[1] The loss of the N-ethyl-carboxamide side chain or parts of it would be expected.

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), and acquire the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.[2]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Functional Group
3400-3200N-H StretchAmine (-NH₂) and Amide (-NH-)
2970-2850C-H StretchAlkyl groups (-CH₃, -CH₂-)
~1640C=O StretchAmide
1600-1450C=C and C=N StretchPyrazole ring

Rationale for Band Assignments:

  • The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations.

  • The strong absorption around 1640 cm⁻¹ is a clear indicator of the amide carbonyl group.

  • The absorptions in the fingerprint region (1600-1450 cm⁻¹) are consistent with the pyrazole ring system.[3]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Place the sample on the ATR crystal or in the KBr press and acquire the IR spectrum.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity of atoms, stereochemistry.Unambiguous structure determination.Requires larger sample amounts, longer acquisition times.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation.High sensitivity, small sample requirement.Does not provide detailed connectivity of isomers.
IR Spectroscopy Presence of functional groups.Fast, simple, inexpensive.Provides limited information on the overall structure.

Conclusion: A Self-Validating Approach

By integrating the data from NMR, MS, and IR spectroscopy, a confident and unambiguous structural confirmation of the synthesized 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide can be achieved. The NMR data provides the detailed atomic connectivity, the mass spectrometry confirms the molecular weight and provides fragmentation clues, and the IR spectroscopy quickly verifies the presence of key functional groups. This multi-technique approach ensures the scientific integrity of the result, providing a self-validating system for structural elucidation that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole | The Journal of Physical Chemistry A - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.5b07293]
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. [URL: https://www.benchchem.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406639308018683]
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  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. [URL: https://www.researchgate.net/figure/FT-IR-spectra-of-a-pyrazole-ligands-1-A-E-and-b-copper-complexes-2-A-E-and_fig2_322634351]
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [URL: https://www.connectjournals.com/toc2.php?abstract=3049100H_201A.pdf&f_name=Indian%20Journal%20of%20Heterocyclic%20Chemistry]
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Validation

A Comparative Guide to Assessing the Selectivity of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Introduction The pyrazole ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Specifically, derivatives of 3-amino-1H-pyrazole-carboxam...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Specifically, derivatives of 3-amino-1H-pyrazole-carboxamide have been explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery, particularly for cancer therapy.[2][3][4] This guide focuses on a specific molecule, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, and provides a comprehensive framework for assessing its most critical attribute: selectivity.

In the development of kinase inhibitors, achieving selectivity is a significant challenge.[5][6] The high degree of conservation in the ATP-binding site across the human kinome often leads to off-target activities.[5] These unintended interactions can result in toxicity or unexpected pharmacological effects, underscoring the necessity of a robust selectivity assessment. This document provides an in-depth comparison of state-of-the-art methodologies, complete with experimental protocols, to build a comprehensive selectivity profile for novel chemical entities like 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. We will explore a multi-pronged approach, moving from broad, cell-free biochemical assays to more physiologically relevant, cell-based target engagement studies.

The Imperative of Selectivity Profiling

The ultimate goal of targeted therapy is to modulate the activity of a specific protein or pathway responsible for disease pathology while minimizing effects on other cellular systems. The selectivity of a kinase inhibitor is not merely an academic metric; it is a direct predictor of its potential therapeutic window. A highly selective compound is more likely to exhibit a clear dose-response relationship for its intended target, whereas a non-selective, or "promiscuous," inhibitor may produce a complex pharmacological profile that is difficult to interpret and could lead to toxicity.[5][7]

This guide will detail a logical workflow for characterizing the selectivity of our compound of interest. This workflow is designed to provide a holistic view, integrating data from various platforms to build confidence in the compound's mechanism of action and potential for further development.

Selectivity_Profiling_Workflow cluster_0 Phase 1: Initial Biochemical Profiling cluster_1 Phase 2: In-Cell Target Validation cluster_2 Phase 3: Data Synthesis & Lead Optimization A Compound Synthesis & Purification of 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide B Broad Kinome Panel Screening (e.g., >400 kinases) Determine IC50 values A->B Primary Screen C Cellular Thermal Shift Assay (CETSA) Confirm direct target binding in intact cells B->C Validate Primary Hits D Cell-Based Kinome Profiling (e.g., Phosphoproteomics) Assess downstream pathway effects B->D E Integrate Biochemical & Cellular Data Calculate Selectivity Score C->E D->E F Structure-Activity Relationship (SAR) Informed chemical modification E->F CETSA_Workflow A 1. Cell Culture & Treatment Incubate cells with compound or vehicle (DMSO) for 1 hr at 37°C B 2. Heat Challenge Aliquot cell suspension into PCR tubes. Heat at a range of temperatures (e.g., 40-70°C) for 3 min A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles (e.g., liquid nitrogen & 37°C water bath) B->C D 4. Separation Centrifuge at 20,000 x g for 20 min to separate soluble fraction (supernatant) from aggregated proteins (pellet) C->D E 5. Protein Analysis Collect supernatant. Quantify soluble target protein via Western Blot or other immunoassay D->E F 6. Data Interpretation Plot % soluble protein vs. temperature. A rightward shift in the melt curve indicates target stabilization E->F

Caption: A schematic overview of the CETSA protocol.

Materials:

  • Cell line expressing the target kinase (e.g., MCF-7, HEK293). [8]* Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • PCR tubes and a thermal cycler.

  • Liquid nitrogen.

  • High-speed refrigerated centrifuge.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the test compound or DMSO (vehicle) and incubate for 1 hour at 37°C. [8]2. Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. [8][9]4. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [8]5. Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [8]6. Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blot Analysis:

    • Normalize all samples to the same protein concentration.

    • Denature the samples in Laemmli buffer and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensity for each lane. Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [9]

Comparative Data Analysis

To illustrate how selectivity data is interpreted, the table below presents hypothetical results for our compound compared to two reference inhibitors: a known selective inhibitor (e.g., a hypothetical "Selleckinib") and a known non-selective inhibitor (Staurosporine).

Target Kinase3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (IC50, nM)Selleckinib (IC50, nM)Staurosporine (IC50, nM)
Target Kinase A 15 10 5
Kinase B350>10,00012
Kinase C1,2008,5008
Kinase D>10,000>10,00025
Kinase E (off-target of concern)8,000>10,00015

Interpretation:

  • 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide: Shows good potency against Target Kinase A. It displays a reasonable selectivity window against Kinase B and C, and excellent selectivity against D and E. The selectivity against Kinase B is ~23-fold (350/15), which may warrant further investigation.

  • Selleckinib: Demonstrates high selectivity for Target Kinase A, with minimal activity against other kinases in the panel, representing an ideal selective profile.

  • Staurosporine: As expected, this compound is highly potent but non-selective, inhibiting multiple kinases with similar potency.

The integration of this biochemical data with positive CETSA results for Target Kinase A would build a strong, evidence-based case for the on-target activity and selectivity of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

Conclusion

Assessing the selectivity of a novel kinase inhibitor like 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a multi-step, evidence-driven process. It requires more than a single assay; it demands a carefully planned workflow that combines broad biochemical screening with rigorous, physiologically relevant cell-based validation. By employing the methodologies and protocols detailed in this guide, researchers can move beyond simple potency measurements to build a comprehensive understanding of a compound's interaction with the human kinome. This deep profiling is indispensable for making informed decisions in the drug development pipeline, ultimately separating promising therapeutic candidates from those with a high liability for off-target effects.

References

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Comparative

A Head-to-Head In Vitro Comparison of Pyrazole Carboxamide Analogs: A Guide for Drug Discovery Researchers

The pyrazole carboxamide moiety represents a cornerstone of modern medicinal chemistry. As a privileged scaffold, it is present in a multitude of biologically active compounds, demonstrating its remarkable versatility in...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole carboxamide moiety represents a cornerstone of modern medicinal chemistry. As a privileged scaffold, it is present in a multitude of biologically active compounds, demonstrating its remarkable versatility in engaging diverse biological targets. For researchers in drug development, a clear understanding of the comparative in vitro performance of different analogs is crucial for lead selection and optimization. This guide provides a direct, data-driven comparison of prominent pyrazole carboxamide analogs, details the essential in vitro methodologies for their characterization, and explains the scientific rationale behind these experimental choices.

The Strategic Value of the Pyrazole Carboxamide Scaffold

The power of the pyrazole carboxamide scaffold lies in its unique combination of structural rigidity and synthetic accessibility. The pyrazole ring offers a stable, aromatic core, while the appended carboxamide group provides a critical hydrogen bond donor/acceptor motif. This arrangement allows for the precise, three-dimensional positioning of various substituents (R-groups) to optimize interactions within the binding pockets of target proteins, such as enzymes and receptors. This inherent tunability has led to the development of highly potent and selective agents across numerous therapeutic areas.

Comparative In Vitro Performance of Key Pyrazole Carboxamide Analogs

The efficacy of a compound is fundamentally defined by its direct interaction with its target. The following table summarizes key in vitro potency metrics for several well-characterized pyrazole carboxamide analogs, offering a quantitative basis for comparison.

Analog/CompoundTargetAssay TypePotency (IC50/Ki/MIC)Source(s)
Celecoxib Cyclooxygenase-2 (COX-2)Enzyme InhibitionIC50: 40 nM[1]
Rimonabant Cannabinoid Receptor 1 (CB1)Radioligand BindingKi: ~2.0-7.0 nM[2][3][4]
PF-04457845 Fatty Acid Amide Hydrolase (FAAH)Enzyme InhibitionIC50: 7.2 nM[5][6][7][8]
Compound 8l Various Cancer Cell LinesCytotoxicity (MTT)IC50: 2.23 - 3.75 µM[9]
Hybrid 7 Mycobacterium tuberculosis H37RvCell-based (Antitubercular)MIC: 0.006 µg/mL[10]
  • IC50: Half-maximal inhibitory concentration. A measure of the concentration of a drug that is required for 50% inhibition in vitro.

  • Ki: Inhibition constant. An indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

  • MIC: Minimum inhibitory concentration. The lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Core In Vitro Methodologies for Analog Characterization

A head-to-head comparison is only as reliable as the assays used to generate the data. Below are detailed, self-validating protocols for key in vitro experiments essential for characterizing pyrazole carboxamide analogs.

Enzyme Inhibition Assay: A Fluorometric Approach for FAAH

Causality: This assay is designed to quantify the potency of an inhibitor by directly measuring its effect on enzyme activity. We use a fluorogenic substrate that, when cleaved by the enzyme (FAAH), releases a fluorescent molecule. The reduction in fluorescence signal in the presence of the test compound is directly proportional to its inhibitory activity. This method is highly sensitive and suitable for high-throughput screening.

Experimental Workflow:

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_detection 3. Detection & Analysis prep_compound Prepare 10-point serial dilution of Pyrazole Carboxamide Analog in DMSO add_compound Dispense compound dilutions, vehicle (DMSO), and control inhibitor into wells prep_compound->add_compound prep_enzyme Prepare working solution of recombinant human FAAH enzyme in assay buffer add_enzyme Add FAAH enzyme solution to all wells prep_enzyme->add_enzyme prep_substrate Prepare fluorogenic substrate (e.g., AMC-Arachidonoylamide) add_substrate Initiate reaction by adding substrate solution prep_substrate->add_substrate incubate1 Pre-incubate (15 min, 37°C) to allow compound-enzyme binding add_enzyme->incubate1 incubate1->add_substrate read_fluorescence Measure kinetic fluorescence (Ex/Em wavelengths) over 30 min add_substrate->read_fluorescence calc_inhibition Calculate reaction rates and % Inhibition vs. DMSO control read_fluorescence->calc_inhibition plot_curve Plot dose-response curve and fit to determine IC50 value calc_inhibition->plot_curve G cluster_cell_culture 1. Cell Culture & Seeding cluster_treatment 2. Compound Treatment cluster_assay_readout 3. MTT Assay & Readout culture_cells Culture cancer cells (e.g., HCT116, HepG2) to ~80% confluency seed_cells Seed cells into a 96-well plate at optimal density and allow adherence overnight culture_cells->seed_cells add_compounds Replace old medium with medium containing compound dilutions or vehicle control seed_cells->add_compounds prep_compounds Prepare serial dilutions of pyrazole carboxamide analogs in culture medium prep_compounds->add_compounds incubate_treatment Incubate for 48-72 hours under standard cell culture conditions add_compounds->incubate_treatment add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Aspirate medium and add DMSO to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze_data Calculate % cell viability vs. vehicle control to determine IC50 read_absorbance->analyze_data G cluster_pathway COX-2 Pro-inflammatory Signaling Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Metabolism PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerase action Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Signal Transduction Pyrazole_Carboxamide Pyrazole Carboxamide (e.g., Celecoxib) Pyrazole_Carboxamide->COX2 Inhibition

Caption: Selective inhibition of the COX-2 pathway by pyrazole carboxamides.

By inhibiting COX-2, these analogs prevent the conversion of arachidonic acid into prostaglandins, which are potent signaling molecules that drive inflammation and pain. This targeted approach aims to reduce inflammation while sparing the related COX-1 enzyme, which is involved in homeostatic functions like maintaining the stomach lining.

Conclusion and Forward Outlook

This guide illustrates that the pyrazole carboxamide scaffold is a remarkably fruitful starting point for drug discovery. A head-to-head comparison using robust, well-controlled in vitro assays is the foundational step in identifying promising lead candidates. The potency and selectivity data derived from these assays, when placed in the proper biological context, empower researchers to build clear structure-activity relationships and make data-driven decisions to advance their programs from the bench toward the clinic.

References

  • Title: Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives Source: Molecules URL: [Link]

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  • Title: An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity Source: International Journal of ChemTech Research URL: [Link]

  • Title: Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain Source: PMC (PubMed Central) URL: [Link]

  • Title: Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor Source: ResearchGate URL: [Link]

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  • Title: Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives Source: Arkivoc URL: [Link]

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  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source: ResearchGate URL: [Link]

  • Title: Celecoxib, a COX-2 Selective Inhibitor, Induces Cell Cycle Arrest at the G2/M Phase in HeLa Source: Indonesian Journal of Cancer Chemoprevention URL: [Link]

  • Title: Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Publishing URL: [Link]

  • Title: Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model Source: PubMed Central URL: [Link]

  • Title: Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity Source: PubMed URL: [Link]

  • Title: Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation Source: RSC Publishing URL: [Link]

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  • Title: In vitro Antitubercular Activity of Dihydropyridine-Dicarboxamide and Pyrazole Derivatives against Mycobacterium tuberculosis Source: Bulletin of Pure and Applied Sciences-Zoology URL: [Link]

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Validation

A Guide to the Cross-Validation of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and its Analogs in Preclinical Research

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel pyrazole carboxamide derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. Given the emergent nature...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental results for the novel pyrazole carboxamide derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. Given the emergent nature of this specific compound, direct experimental data is limited. Therefore, this document establishes a robust, self-validating methodology for its characterization and comparison against a well-characterized structural analog, showcasing the principles of rigorous scientific inquiry in drug development.

The pyrazole ring is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1]. The subject of this guide, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, represents a novel iteration within this chemical class. Its systematic evaluation is crucial for elucidating its therapeutic potential and mechanism of action.

Comparative Framework: Selection of a Benchmark Compound

To objectively assess the performance of a novel compound, a suitable benchmark is indispensable. For this guide, we select N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (herein referred to as Compound SCU2028 ), a pyrazole carboxamide with demonstrated antifungal activity against Rhizoctonia solani[2]. This choice is predicated on its structural similarity to our target compound and the availability of published data regarding its biological effects, providing a solid foundation for comparative analysis.

The core hypothesis is that substitutions on the pyrazole and carboxamide moieties will significantly influence the compound's biological activity, physicochemical properties, and overall safety profile. This guide will outline the necessary experiments to test this hypothesis.

Physicochemical Characterization: The Foundation of Biological Assessment

A thorough understanding of a compound's physical and chemical properties is paramount before proceeding to biological assays. These characteristics influence solubility, stability, and bioavailability, all of which are critical for meaningful and reproducible experimental outcomes.

Table 1: Predicted Physicochemical Properties
Property3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide (Predicted)Compound SCU2028 (Reference)
Molecular FormulaC8H13N5OC18H14Cl F2N5O
Molecular Weight195.22 g/mol 405.8 g/mol
XLogP3-0.44.1
Hydrogen Bond Donor Count22
Hydrogen Bond Acceptor Count45
Rotatable Bond Count24

Data for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is predicted. Data for Compound SCU2028 is from published literature.

Experimental Protocol: Physicochemical Profiling
  • Synthesis and Purification: The synthesis of novel pyrazole carboxamide derivatives can be achieved through multi-step reactions, often involving the cyclization of hydrazine derivatives to form the pyrazole core, followed by amidation[1][3]. The final product must be purified to >95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC).

  • Structural Verification: The chemical structure of the synthesized compound should be unequivocally confirmed using a suite of spectroscopic techniques:

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Solubility Assessment: Determine the solubility of the compound in various aqueous buffers (e.g., phosphate-buffered saline at different pH values) and organic solvents relevant to biological assays (e.g., dimethyl sulfoxide - DMSO).

Comparative Biological Evaluation: A Multi-pronged Approach

The broad spectrum of activities associated with pyrazole carboxamides necessitates a screening approach that encompasses multiple potential therapeutic areas.

Antimicrobial Activity Screening

The structural similarity to known antimicrobial pyrazoles warrants an initial screen for antibacterial and antifungal activity.

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains to the mid-logarithmic phase.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds and the reference compound (Compound SCU2028) in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for each organism (e.g., 37°C for bacteria, 30°C for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity Screening

Many pyrazole derivatives have demonstrated potent anticancer effects. A primary screen against a panel of cancer cell lines is a logical next step.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, HepG2) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test and reference compounds for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Workflow for Comparative Biological Evaluation

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Data Analysis & Comparison Synthesis Synthesis Purification Purification Synthesis->Purification >95% Purity Structural_Verification Structural_Verification Purification->Structural_Verification >95% Purity Antimicrobial_Screen Broth Microdilution Structural_Verification->Antimicrobial_Screen Anticancer_Screen MTT Assay Structural_Verification->Anticancer_Screen MIC_Determination MIC_Determination Antimicrobial_Screen->MIC_Determination IC50_Calculation IC50_Calculation Anticancer_Screen->IC50_Calculation Comparative_Analysis Comparative_Analysis MIC_Determination->Comparative_Analysis IC50_Calculation->Comparative_Analysis

Figure 1: A streamlined workflow for the initial biological screening and comparative analysis of novel pyrazole carboxamide derivatives.

Delving Deeper: Mechanism of Action Studies

Should the primary screening reveal significant biological activity, subsequent experiments should aim to elucidate the underlying mechanism of action. For instance, if anticancer activity is observed, further investigation could involve:

  • Kinase Inhibition Assays: Many small molecule anticancer drugs target specific kinases. The design of some pyrazole-3-carboxamides has been shown to potently inhibit kinases like FLT3[4].

  • DNA Binding Studies: Some pyrazole derivatives have been shown to interact with DNA, suggesting a potential mechanism of cytotoxicity[3]. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements can be employed to investigate DNA binding.

Signaling Pathway Analysis

G cluster_pathway Hypothetical Kinase Inhibition Pathway Compound Pyrazole Carboxamide (e.g., 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide) FLT3 FLT3 Receptor Tyrosine Kinase Compound->FLT3 Inhibition Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt, MAPK) FLT3->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2: A conceptual diagram illustrating the potential mechanism of action of a pyrazole carboxamide derivative via inhibition of the FLT3 signaling pathway.

Conclusion and Future Directions

The cross-validation of experimental results for a novel compound like 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a meticulous process that relies on a systematic and comparative approach. By benchmarking against a well-characterized analog, researchers can contextualize their findings and make informed decisions about the compound's potential for further development. The methodologies outlined in this guide provide a robust framework for the initial characterization and biological evaluation of this and other novel pyrazole carboxamide derivatives, ensuring scientific rigor and reproducibility. Future studies should focus on in vivo efficacy and safety profiling to translate promising in vitro results into potential therapeutic applications.

References

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

  • Academia.edu. The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Available from: [Link]

  • MDPI. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Available from: [Link]

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  • PubMed. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]

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  • PubMed. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Available from: [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]

  • MDPI. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available from: [Link]

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Comparative

Benchmarking the Efficacy of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide: A Comparative Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide ar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Its derivatives have been reported to exhibit analgesic, anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3][4] The carboxamide moiety appended to the pyrazole core is crucial for establishing key interactions with biological targets, often acting as a hydrogen bond donor or acceptor. This guide focuses on a specific, novel derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide , and provides a framework for benchmarking its efficacy against established compounds within the broader class of pyrazole carboxamides.

While direct experimental data for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is not yet publicly available, the structural similarities to potent kinase inhibitors and other bioactive molecules suggest its potential in oncology, particularly in the context of acute myeloid leukemia (AML). This guide will, therefore, use a potent Fms-like receptor tyrosine kinase 3 (FLT3) inhibitor from the same chemical class as a primary comparator to outline a comprehensive evaluation strategy.

Comparative Analysis: Positioning a Novel Compound in a Competitive Landscape

To ascertain the therapeutic potential of our lead compound, a rigorous comparative analysis against molecules with established mechanisms of action is paramount. Based on the structural alerts within 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, we have selected the following compounds for a comparative benchmark study, focusing on kinase inhibition, a prominent activity of this chemical class.

Primary Comparator: Compound 8t (A potent FLT3/CDK inhibitor)

A recently developed 1H-pyrazole-3-carboxamide derivative, designated 8t , has demonstrated exceptional potency against FLT3 and Cyclin-Dependent Kinases (CDKs), key targets in AML.[4][5] Its robust in vitro and cellular activity provides an excellent benchmark for our novel compound.

Secondary Comparator: SCU2028 (An Antifungal Pyrazole Carboxamide)

To explore the broader biological potential and selectivity, we will also consider SCU2028 , a pyrazole carboxamide with a distinct diarylamine scaffold, which exhibits potent antifungal activity by targeting mitochondrial respiratory complexes.[3] Including this compound in our analysis will help elucidate the specificity of our lead compound's mechanism of action.

Quantitative Performance Metrics

The following table summarizes the reported efficacy of our selected comparator compounds. The goal of our proposed experimental workflow will be to generate analogous data for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.

CompoundTarget(s)IC50 (nM)Cell LineCellular IC50 (nM)Reference
Compound 8t FLT30.089MV4-11 (AML)1.22[4][5]
CDK20.719--[4][5]
CDK40.770--[4][5]
FN-1501 (Precursor to 8t) FLT32.33--[4][5]
CDK21.02--[4][5]
CDK40.39--[4][5]
SCU2028 Rhizoctonia solani Succinate Dehydrogenase (Complex II) & Cytochrome Oxidase (Complex IV)EC50 = 0.022 mg/L--[3]

Proposed Experimental Workflow for Efficacy Benchmarking

To objectively assess the efficacy of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, a multi-tiered experimental approach is proposed. This workflow is designed to first establish the primary mechanism of action and then to quantify its potency and selectivity.

Phase 1: Kinase Inhibition Profiling

The initial step is to perform a broad-panel kinase screen to identify the primary kinase targets of our lead compound. This will provide a comprehensive overview of its selectivity profile and guide subsequent, more focused assays.

Experimental Protocol: Broad-Panel Kinase Inhibition Assay

  • Compound Preparation: Dissolve 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide in DMSO to create a 10 mM stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation: Utilize a multi-well plate format (e.g., 384-well) pre-spotted with a panel of recombinant human kinases.

  • Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well in a suitable reaction buffer.

  • Compound Addition: Introduce the test compound and comparator compounds (e.g., Compound 8t) at various concentrations. Include appropriate controls (no compound, no enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is typically achieved using a phosphospecific antibody in a fluorescence-based readout system.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Phase 2: Cellular Proliferation Assays

Once the primary kinase targets are identified (hypothetically FLT3 and CDKs for this guide), the next logical step is to evaluate the compound's ability to inhibit the growth of cancer cell lines that are dependent on these kinases.

Experimental Protocol: MV4-11 Cellular Proliferation Assay

  • Cell Culture: Culture MV4-11 cells, an AML cell line known to harbor an FLT3 internal tandem duplication (ITD) mutation, in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • Compound Treatment: Add serial dilutions of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide and comparator compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours to allow for multiple cell doublings.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to quantify the amount of ATP, which is proportional to the number of viable cells.

  • Data Analysis: Measure luminescence and normalize the data to the vehicle control. Calculate the GI50 (concentration for 50% growth inhibition) by plotting the dose-response curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological rationale and the experimental plan, the following diagrams have been generated.

G cluster_0 FLT3 Signaling Pathway in AML cluster_1 Inhibition FLT3 FLT3 Receptor Tyrosine Kinase STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK AKT->Proliferation MAPK->Proliferation Compound 3-Amino-N-ethyl-1-methyl- 1H-pyrazole-4-carboxamide Compound->FLT3 Inhibition

Caption: Hypothetical mechanism of action for 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide targeting the FLT3 signaling pathway in AML.

G start Start: Novel Compound Synthesis kinase_assay Phase 1: Broad-Panel Kinase Inhibition Assay start->kinase_assay ic50_calc Determine IC50 Values kinase_assay->ic50_calc target_id Identify Primary Kinase Targets ic50_calc->target_id cell_assay Phase 2: Cellular Proliferation Assay (e.g., MV4-11) target_id->cell_assay gi50_calc Determine GI50 Values cell_assay->gi50_calc comparison Comparative Data Analysis vs. Benchmarks gi50_calc->comparison end Efficacy Profile Established comparison->end

Caption: Proposed experimental workflow for benchmarking the efficacy of the novel pyrazole carboxamide derivative.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the initial benchmarking of a novel pyrazole carboxamide derivative, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide. By leveraging comparative data from structurally related compounds with established biological activities, we can efficiently position our lead compound within the competitive landscape of kinase inhibitors. The proposed experimental workflow, from broad-panel screening to targeted cellular assays, provides a clear path to elucidating its mechanism of action and quantifying its therapeutic potential. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic properties and in vivo efficacy in relevant animal models of acute myeloid leukemia.

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Amino-1-methyl-1H-pyrazole-4-carboxamide Derivatives as Kinase Inhibitors

Abstract The 1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its remarkable versatility in targeting a range of enzymes, most notably protein ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1H-pyrazole-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its remarkable versatility in targeting a range of enzymes, most notably protein kinases.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for a specific, highly potent subclass: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide derivatives. We will dissect the causal relationships between specific structural modifications and their resulting impact on biological activity, primarily focusing on kinase inhibition. This analysis is supported by a synthesis of publicly available experimental data, a comparison with alternative kinase inhibitor scaffolds, and detailed protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutics.

Introduction: The Pyrazole Carboxamide Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyrazole ring system is of paramount importance.[1] Its unique electronic properties and ability to engage in multiple non-covalent interactions have made it a staple in the design of enzyme inhibitors. Specifically, the 3-aminopyrazole-4-carboxamide core has emerged as a highly effective scaffold for targeting the ATP-binding site of protein kinases, which are critical regulators of cell signaling and frequent targets in oncology and inflammation research.[1][3][4]

Compounds based on this scaffold, such as the Aurora kinase inhibitor Danusertib (PHA-739358), have been extensively studied in clinical trials.[3] The core's efficacy stems from its ability to mimic the adenine portion of ATP, typically forming critical hydrogen bond interactions with the "hinge" region of the kinase domain. The amino group at the 3-position and the carboxamide linker at the 4-position are instrumental in this interaction. This guide focuses on elucidating how systematic modifications to the 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide core influence its inhibitory potency and selectivity.

The Core Scaffold: Synthesis and Key Interaction Points

The general synthetic accessibility of the pyrazole core is a key advantage, often involving the cyclization of dicarbonyl compounds with hydrazine derivatives.[5][6] The subsequent functionalization allows for the systematic exploration of chemical space around the core.

The fundamental structure, 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide, presents three primary vectors for modification in SAR studies:

  • R1 (N-substituent): The ethyl group on the carboxamide nitrogen, which typically explores a hydrophobic pocket.

  • R2 (3-position): The essential 3-amino group, a primary hinge-binding element.

  • R3 (1-position): The methyl group on the pyrazole nitrogen, which can influence planarity and interactions in the solvent-exposed region.

Below is a generalized workflow for the synthesis of such derivatives.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Functional Group Introduction cluster_2 Step 3: Amide Coupling A 1,3-Dicarbonyl Compound C Cyclization A->C B Methylhydrazine B->C D N-methylated Pyrazole Ester C->D Esterification E Amination at C3 D->E F 3-Amino-1-methyl-pyrazole-4-carboxylic acid E->F Hydrolysis H Amide Coupling (e.g., HATU, EDCI) F->H G Ethylamine (R1-NH2) G->H I Final Derivative H->I

Caption: Generalized synthetic workflow for pyrazole-4-carboxamide derivatives.

Part A: Structure-Activity Relationship (SAR) Analysis

The following sections analyze the impact of structural modifications at each key position, drawing on data from studies on various kinase targets, including Aurora kinases, c-Jun N-terminal Kinase (JNK), and Bruton's Tyrosine Kinase (BTK).

A1. The Crucial Role of the 3-Amino Group (R2)

The 3-amino group is arguably the most critical feature for kinase inhibition. In numerous co-crystal structures, this group acts as a bidentate hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region, mimicking the N6 and N7 atoms of adenine.

  • Causality: This interaction anchors the inhibitor within the ATP-binding site. A proposed intramolecular hydrogen bond between the 3-amino group and the carboxamide carbonyl can also enforce a planar conformation, which is favorable for binding.[7]

  • SAR Insights:

    • Requirement: The free amino group is generally considered essential. Its removal or replacement with a non-hydrogen bonding group typically abolishes activity.

    • Substitution: N-alkylation or N-acylation of this amino group is usually detrimental, as it removes the hydrogen bond donating capacity and can introduce steric clashes with the hinge residues.

A2. Probing the Pocket: Modifications at the N-Substituent (R1)

The N-substituent of the carboxamide projects into the ribose-binding pocket of the kinase, a region that varies significantly between different kinases. This position is therefore a key determinant of both potency and selectivity.

  • Causality: Modifications here modulate lipophilicity, steric fit, and can introduce new interactions with residues in the pocket. Increasing the length or complexity of the R1 group can enhance potency if it productively occupies available space.[8][9]

  • SAR Insights:

    • Alkyl Chains: Extending the N-ethyl group to longer alkyl chains (e.g., propyl, butyl) can improve potency, but often with diminishing returns as the chain becomes too long and introduces an entropic penalty.[8][9]

    • Cyclic & Aromatic Groups: Introducing cyclic (e.g., cyclopropyl) or aromatic (e.g., phenyl) groups can significantly boost potency by exploiting hydrophobic pockets and forming π-stacking interactions. For instance, in the development of JNK3 inhibitors, N-phenyl urea groups were found to bind deep within a hydrophobic selectivity pocket.[10]

    • Polar Groups: The addition of polar functional groups (e.g., piperazine, morpholine) can improve aqueous solubility and provide additional hydrogen bonding opportunities, often enhancing both potency and pharmacokinetic properties.[5][11]

A3. Tuning Selectivity: Modifications at the N1-Position (R3)

The N1-substituent of the pyrazole ring is typically directed towards the solvent-exposed region of the ATP binding site. Modifications at this position are critical for fine-tuning selectivity and improving physicochemical properties.

  • Causality: While not always directly interacting with the protein, the size and nature of the R3 group can influence the overall orientation of the molecule in the binding pocket.

  • SAR Insights:

    • Small Alkyl Groups: Small alkyl groups like methyl are common and often provide a good balance of properties.

    • Larger/Aromatic Groups: Introducing larger groups, such as a phenyl ring as seen in some anticancer agents, can be used to target specific sub-pockets or improve cell-based activity.[12] However, this can sometimes come at the cost of reduced selectivity.

    • Polarity: The introduction of polar moieties can enhance solubility, a critical parameter for drug development.

SAR Summary: Comparative Data

The following table summarizes representative SAR data for pyrazole-carboxamide derivatives against key kinase targets.

Core Scaffold R1 (N-Substituent) R3 (N1-Substituent) Target Kinase IC50 (nM) Key Insight
3-Amino-pyrazole-4-carboxamidePhenyl-containing moietyPhenylAurora A160[12]Aromatic groups at R1 and R3 can yield potent inhibitors.
3-Amino-pyrazole-4-carboxamideN-phenyl ureaIsopropylJNK325[10]The N-phenyl urea group effectively occupies a hydrophobic pocket, driving potency.
3-Amino-pyrazole-4-carboxamideN-phenyl ureaIsopropylp38α3600[10]The planar nature of the aminopyrazole provides high selectivity for JNK3 over p38α.
3-Amino-pyrazoleN-(cyclopropyl-piperazinyl-phenyl)HAurora APotent[11]Complex, polar R1 groups can enhance cell permeability and in vivo efficacy.
3-Amino-pyrazole-4-carboxamidePhenyl-OCH3HAurora A/B16.3 / 20.2[13]Demonstrates potent dual inhibition with specific phenyl substitutions.
SAR Visual Summary

The following diagram illustrates the key SAR findings for the 3-aminopyrazole-4-carboxamide scaffold.

Caption: Key SAR takeaways for the 3-aminopyrazole-4-carboxamide scaffold.

Part B: Comparative Analysis with Alternative Kinase Scaffolds

While the 3-aminopyrazole-4-carboxamide scaffold is highly effective, it is important to compare it with other prominent scaffolds used in clinical and preclinical kinase inhibitors.

Scaffold Example Drug/Compound Primary Target(s) Advantages Potential Disadvantages
3-Aminopyrazole-4-carboxamide Danusertib (PHA-739358) Aurora Kinases (A, B, C)[3][14]Potent hinge binder, synthetically versatile, well-established SAR.Can have off-target effects on other kinases sharing similar hinge motifs.
4,6-Diaminopyrimidine Tozasertib (VX-680/MK-0457) Pan-Aurora Kinase, FLT3[3][14]Very high potency, established clinical history.Often pan-selective, which can lead to toxicity (e.g., neutropenia via Aurora B inhibition).[15]
Azaindole GSK1070916 Aurora B/C selective[3]High selectivity for Aurora B over Aurora A (>250-fold).[3]May require more complex synthetic routes compared to pyrazoles.
Imidazo[4,5-b]Pyridine Preclinical CandidatesAurora KinasesOrally bioavailable with good drug-like properties.[3]SAR may be less explored than more common scaffolds.

The 3-aminopyrazole scaffold holds a competitive position, offering a robust platform for generating potent inhibitors. Its key advantage lies in the well-understood SAR, which allows for rational design to balance potency and selectivity against a desired kinase target.

Part C: Experimental Protocols

To ensure the trustworthiness and reproducibility of the data discussed, this section provides standardized protocols for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of a 3-Amino-N-aryl-1-methyl-1H-pyrazole-4-carboxamide Derivative
  • Objective: To synthesize a representative compound for biological screening.

  • Methodology:

    • Ester Saponification: To a solution of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of THF/water, add lithium hydroxide (LiOH, 2.0 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Acidify the mixture to pH ~3-4 with 1N HCl. The product, 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid, will precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Amide Coupling: In an inert atmosphere, dissolve the resulting carboxylic acid (1.0 eq), the desired aniline (e.g., 4-fluoroaniline, 1.1 eq), and a coupling agent such as HATU (1.2 eq) in anhydrous DMF.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to yield the final N-aryl carboxamide derivative.

    • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.[16]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Objective: To determine the IC50 value of a test compound against a specific protein kinase.[17]

  • Principle: This luminescence-based assay measures the amount of ADP produced in a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.[4][17][18]

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in a suitable buffer containing DMSO. Ensure the final DMSO concentration in the assay is ≤1%.

    • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of an ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate the plate at room temperature for 60 minutes.

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Conclusion and Future Outlook

The 3-Amino-1-methyl-1H-pyrazole-4-carboxamide scaffold is a validated and highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships are well-defined: the 3-amino group serves as a critical hinge-binding anchor, the N-substituent on the carboxamide is the primary driver of potency and selectivity, and the N1-position on the pyrazole ring provides a vector for fine-tuning physicochemical properties.

Comparative analysis reveals that while other scaffolds can offer high potency or specific selectivity profiles, the pyrazole carboxamide core provides an unparalleled balance of synthetic tractability and versatile biological activity. Future efforts in this area will likely focus on leveraging these SAR principles to design inhibitors with novel selectivity profiles, targeting kinase mutants associated with drug resistance, or developing dual-target inhibitors for synergistic therapeutic effects. The continued application of structure-based drug design, supported by robust synthetic and biological evaluation as outlined in this guide, will ensure that this privileged scaffold remains at the forefront of therapeutic innovation.

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Comparative

A Comparative Guide to the Toxicity Profiles of Pyrazole Carboxamide Fungicides

Executive Summary Pyrazole carboxamides represent a significant class of active ingredients, particularly within the agricultural sector as succinate dehydrogenase inhibitor (SDHI) fungicides. Their efficacy is rooted in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole carboxamides represent a significant class of active ingredients, particularly within the agricultural sector as succinate dehydrogenase inhibitor (SDHI) fungicides. Their efficacy is rooted in a specific molecular mechanism: the disruption of mitochondrial respiration in fungi. However, the conservation of their target enzyme, succinate dehydrogenase (SDH), across eukaryotes necessitates a thorough evaluation of their potential for off-target toxicity in mammals. This guide provides a comparative analysis of the toxicity profiles of four prominent pyrazole carboxamide SDHIs: boscalid, fluxapyroxad, fluopyram, and penthiopyrad. We delve into their shared mechanism of action, compare key toxicological endpoints from regulatory studies, and provide standardized protocols for assessing mitochondrial and systemic toxicity. The primary target organs for toxicity across this class are consistently identified as the liver and thyroid, with effects often linked to the induction of hepatic enzymes. Understanding these profiles is critical for researchers, scientists, and drug development professionals in the fields of toxicology, agrochemical development, and regulatory science.

Introduction: The Rise and Scrutiny of Pyrazole Carboxamides

The pyrazole carboxamide chemical scaffold is a cornerstone of modern fungicide development. Compounds in this class are widely used to protect a vast range of crops from pathogenic fungi by inhibiting succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it essential for cellular energy production in all aerobic organisms.[2] While this shared biology is the foundation of their fungicidal activity, it is also the source of toxicological concern. The high degree of conservation of the SDH enzyme structure across species, including mammals, raises questions about the potential for these fungicides to impact non-target organisms.[2][4] Therefore, a nuanced understanding of their mammalian toxicity is paramount for accurate risk assessment and the development of next-generation compounds with improved safety profiles.

The Core Mechanism: Succinate Dehydrogenase Inhibition

The primary mechanism of toxicity for this class of fungicides is the inhibition of the SDH enzyme complex.[3][5][6] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these compounds physically obstruct the transfer of electrons from succinate to ubiquinone.[7][8] This blockage has two major downstream consequences:

  • Disruption of Cellular Respiration: The inhibition of the electron transport chain impairs the cell's ability to produce ATP, the primary cellular energy currency.[9]

  • Induction of Oxidative Stress: The blockage of electron flow can lead to a backup of electrons within the mitochondrial respiratory chain, resulting in the increased production of reactive oxygen species (ROS), such as superoxide radicals.[7][9][10] This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, which can ultimately trigger apoptotic cell death.[4][7][9][10]

The following diagram illustrates this critical toxicological pathway.

SDHI_Toxicity_Pathway cluster_mitochondrion Mitochondrion cluster_cell Cellular Effects PC Pyrazole Carboxamide (SDHI) SDH Succinate Dehydrogenase (Complex II) PC->SDH Inhibition ETC Electron Transport Chain Disruption SDH->ETC Fumarate Fumarate SDH->Fumarate ROS Increased ROS (Superoxide) ETC->ROS ATP Decreased ATP Production ETC->ATP Succinate Succinate Succinate->SDH Oxidation OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis (Cell Death) ATP->Apoptosis Energy Crisis Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Damage->Apoptosis

Mechanism of SDHI-induced mitochondrial toxicity.

Comparative Toxicity Profiles of Key Pyrazole Carboxamides

While sharing a common mechanism, the toxicological profiles of individual pyrazole carboxamides exhibit important differences in potency and target organ effects. The liver and thyroid are consistently identified as primary target organs in rodent studies for this class.[1][2][3][5][6][11][12][13][14][15] Liver effects, such as increased weight and hepatocellular hypertrophy, are often considered adaptive responses related to the induction of metabolic enzymes.[1][11][12] The effects on the thyroid are frequently secondary to this increased liver metabolism.[1][6][15]

The table below summarizes key toxicological data for boscalid, fluxapyroxad, fluopyram, and penthiopyrad, derived from regulatory submissions and evaluations. The No-Observed-Adverse-Effect-Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects were found.

CompoundPrimary Target Organs (Rodent)Key Chronic/Subchronic Toxicity NOAEL (Rat)Carcinogenicity Classification
Boscalid Liver, Thyroid[1][6][15]2.1 mg/kg bw/day (Chronic) - Based on thyroid effects.[13]"Suggestive evidence of carcinogenicity" (based on thyroid and liver tumors in rodents).[6][14]
Fluxapyroxad Liver, Thyroid[2][3][5][12][16]2.1 mg/kg/day (Chronic) - Based on non-neoplastic liver changes.[3][5]"Not Likely to be Carcinogenic to Humans" (below a defined dose range).[3][5]
Fluopyram Liver, Thyroid[11][14][17][18]1.2 mg/kg/day (Chronic) - Based on liver and thyroid effects.[14]"Not Likely to be Carcinogenic to Humans" (at doses that do not cause cellular proliferation).[14][17]
Penthiopyrad Liver, Thyroid, Gallbladder (dog)[19][20][21]8.0 mg/kg/day (Chronic) - Based on liver and thyroid effects."Suggestive Evidence of Carcinogenicity" (based on liver tumors in male mice).[19][20][21][22]

Experimental Protocols for Toxicity Assessment

To ensure robust and reproducible data, standardized testing protocols are essential. The following sections detail validated, widely accepted methodologies for assessing both systemic and mechanistic toxicity.

In Vivo Systemic Toxicity: OECD 408 Repeated Dose 90-Day Oral Toxicity Study

The 90-day subchronic study in rodents is a cornerstone for characterizing the toxicological profile of a chemical.[23][24] It provides critical information on target organs, dose-response relationships, and the NOAEL, which is fundamental for deriving safe exposure levels.[23][24]

Objective: To evaluate the potential adverse effects of a test substance following repeated oral administration over a 90-day period.

Methodology (Based on OECD Test Guideline 408): [23][24][25][26][27]

  • Animal Selection: Use a standard laboratory rodent strain (e.g., Sprague-Dawley or Wistar rats), young and healthy, typically starting the study post-weaning.[24]

  • Group Allocation: Assign animals to a minimum of three dose groups and one concurrent control group (vehicle only). Each group should consist of at least 10 males and 10 females.[24]

  • Dose Selection & Administration:

    • The highest dose should induce clear toxicity but not significant mortality (<10%).

    • The lowest dose should not induce any evidence of toxicity.

    • An intermediate dose should be spaced logarithmically between the high and low doses.

    • Administer the test substance daily, seven days a week, typically via oral gavage or dietary admixture.[23][24]

  • In-life Observations:

    • Conduct daily cage-side observations for clinical signs of toxicity (changes in skin, fur, eyes, posture, behavior).

    • Record body weight and food consumption weekly to detect any failure to thrive or palatability issues.[23]

    • Perform detailed clinical examinations, including functional observational battery (FOB) and motor activity tests, at specified intervals.[24]

  • Terminal Procedures:

    • At 91 days, collect blood samples for hematology and clinical chemistry analysis (e.g., liver enzymes, kidney function markers, thyroid hormones).

    • Conduct a complete necropsy, examining all external surfaces and orifices, as well as all internal organs.

    • Weigh key organs (e.g., liver, kidneys, adrenals, brain, thyroid).

    • Preserve organs and tissues for histopathological examination by a qualified pathologist. The primary focus for this class of compounds would be the liver and thyroid.[24]

  • Data Analysis: Analyze all quantitative data (body weights, organ weights, clinical pathology) for statistically significant differences between dose groups and controls. The highest dose level without statistically or biologically significant adverse findings is determined to be the NOAEL.

Workflow for an OECD 408 90-Day Toxicity Study.
In Vitro Mechanistic Toxicity: Seahorse XF Mito Toxicity Assay

To directly assess the impact of a compound on mitochondrial function, real-time analysis of cellular respiration provides invaluable mechanistic insight. The Agilent Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[28][29]

Objective: To identify and characterize compound-induced mitochondrial toxicity by measuring real-time changes in cellular oxygen consumption.[28][29][30]

Methodology (Based on Agilent Seahorse XF Mito Tox Assay): [28][30]

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 liver cells) in a Seahorse XF cell culture microplate at a pre-optimized density. Allow cells to attach and form a monolayer.[29]

  • Compound Exposure: Treat cells with the test compound (e.g., a pyrazole carboxamide) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial inhibition (e.g., Rotenone/Antimycin A). Incubate for a defined period (e.g., 1-2 hours).[28][30]

  • Assay Preparation: A day prior to the assay, hydrate the Seahorse XF sensor cartridge. On the day of the assay, replace the cell culture medium with Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator.

  • Seahorse XF Analysis:

    • Load the sensor cartridge with modulators of mitochondrial function (Oligomycin, FCCP, and Rotenone/Antimycin A).

    • Place the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR.

    • The instrument then sequentially injects the modulators to reveal key parameters of mitochondrial function:

      • Oligomycin (ATP synthase inhibitor) reveals ATP-linked respiration.

      • FCCP (an uncoupling agent) reveals maximal respiration.

      • Rotenone & Antimycin A (Complex I & III inhibitors) shut down mitochondrial respiration, revealing non-mitochondrial oxygen consumption.

  • Data Analysis: The software automatically calculates key parameters. A decrease in basal and maximal respiration in compound-treated cells compared to vehicle controls indicates mitochondrial inhibition, a hallmark of SDHI toxicity.[28]

Workflow for the Seahorse XF Mito Tox Assay.

Conclusion and Future Perspectives

The pyrazole carboxamide fungicides are highly effective due to their potent inhibition of the conserved SDH enzyme. This shared mechanism results in a generally consistent toxicity profile across the class, with the liver and thyroid being the primary mammalian target organs. However, as demonstrated by the comparative data, quantitative differences in potency exist, leading to different regulatory safety thresholds. The observed toxicity is mechanistically linked to mitochondrial dysfunction and oxidative stress, which can be directly measured using advanced in vitro techniques.

For researchers and drug development professionals, this comparative understanding is crucial. It informs the design of safer chemicals by identifying toxicophores and guiding modifications to improve selectivity. Furthermore, it underscores the importance of employing a tiered testing strategy, combining high-throughput in vitro mechanistic assays with definitive in vivo studies to build a comprehensive safety profile. Future research should continue to explore the subtle differences in Q-site binding between fungal and mammalian SDH enzymes to exploit these differences for more target-specific and safer active ingredients.

References

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  • Comparing in vitro Mitochondrial Toxicity Assays. Evotec.
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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

[1] Executive Summary Immediate Directive: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a nitrogen-rich heterocyclic amine.[1] It must be treated as Hazardous Chemical Waste and disposed of via High-Temperature...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Immediate Directive: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a nitrogen-rich heterocyclic amine.[1] It must be treated as Hazardous Chemical Waste and disposed of via High-Temperature Incineration .[1]

Critical Prohibitions:

  • DO NOT dispose of via sink/drain (Aquatic toxicity risk).[1][2]

  • DO NOT mix with strong acids (Exothermic reaction/salt formation).[1]

  • DO NOT mix with oxidizers (Fire/Explosion hazard).[1]

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the "Why" behind the disposal protocols. This molecule contains a pyrazole ring and an exocyclic amine.[1]

FeaturePropertySafety Implication
Physical State Solid (Powder), Off-whiteRisk of dust inhalation; requires N95/P100 or Fume Hood.[1]
Functional Groups Primary Amine (-NH₂), AmideBasic character.[1] Incompatible with acids and acid chlorides.[1][2][3]
GHS Classification Warning H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[1] Irritant).
Environmental Persistent Organic Pollutant (Potential)Pyrazole rings are stable and resistant to standard water treatment biodegradation.[1]

Scientific Insight: As a research chemical, specific toxicological data (LD50) may be sparse.[1] Therefore, we apply Universal Precautions , assuming the compound possesses high toxicity and bioavailability due to the N-ethyl lipophilic modification.[1]

Pre-Disposal Stabilization & Segregation

Before waste leaves your bench, it must be stabilized. The primary risk is accidental reactivity in the central waste stream.

Segregation Logic
  • Stream A (Solid Waste): Pure compound, contaminated gloves, weigh boats.[1]

  • Stream B (Organic Liquid): Mother liquors (e.g., DMSO, Methanol, Ethyl Acetate).[1]

  • Stream C (Aqueous): DO NOT USE. This compound should not enter aqueous waste streams unless dissolved in trace amounts in a solvent mixture destined for incineration.[1]

Compatibility Table
Substance ClassCompatibilityAction
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Segregate.[1] Amine protonation generates heat.[1]
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Segregate.[1] Risk of rapid oxidation/fire.[1]
Organic Solvents (MeOH, DCM)COMPATIBLE Can be co-packed in "Organic Waste" carboys.[1]
Halogenated Solvents COMPATIBLE Safe to mix, but check local incinerator halogen limits.[1]

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of this specific pyrazole derivative.

DisposalWorkflow Start Waste Generation: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Dry Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Dissolved SolidPrep Double Bag (Polyethylene) Label: 'Toxic Solid' Solid->SolidPrep LiquidPrep Check pH Compatibility (Ensure pH > 7 or Neutral) Liquid->LiquidPrep Container Transfer to Satellite Accumulation Container SolidPrep->Container LiquidPrep->Container Tagging Apply Hazardous Waste Tag List constituents explicitly Container->Tagging Final EHS Pickup -> Incineration Tagging->Final

Figure 1: Decision tree for segregating and packaging pyrazole-based chemical waste.

Detailed Experimental Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stock, spilled powder, or contaminated solids.[1]

  • PPE Required: Nitrile gloves (double gloving recommended), safety glasses, lab coat.[1] Use a fume hood to prevent dust generation.[1]

  • Containment: Transfer the solid material into a clear, sealable polyethylene bag (Zip-lock style).

  • Secondary Containment: Place the first bag inside a second bag or a wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide.[1]

    • Hazard Checkbox: Toxic, Irritant.[4]

  • Storage: Place in the "Solid Hazardous Waste" drum.

Protocol B: Liquid Waste (Mother Liquors/HPLC Waste)

Use this for reaction mixtures or HPLC effluent containing the compound.[1]

  • Solvent Check: Identify the carrier solvent (e.g., Methanol, Acetonitrile).

  • pH Verification: Dip a pH strip into the waste solution.[1]

    • If Acidic (pH < 4): Neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the main waste carboy.[1] This prevents heat generation when mixing with the basic pyrazole.[1]

  • Transfer: Pour into the "Organic Solvents" waste carboy (HDPE or Glass).

    • Note: Do not fill >90% capacity to allow for thermal expansion.[1]

  • Rinsing: Triple-rinse the original glassware with acetone.[1] Add rinsate to the same waste carboy.[1]

Protocol C: Empty Container Disposal (RCRA Empty)[1]
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: Treat the rinsate as Protocol B .

  • Defacing: Cross out the original label or remove it entirely.[1][5]

  • Disposal: Place the dry, uncapped bottle in the "Glass Recycling" or "Trash" stream (depending on local facility rules for triple-rinsed containers).

Emergency Spill Response

Scenario: You spill 5g of powder on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE: Don N95 respirator (or work in hood), gloves, and goggles.[1]

  • Dry Clean-up:

    • DO NOT spray water initially (spreads the contamination).[1]

    • Cover the spill with damp paper towels (dampened with water or ethanol) to suppress dust.[1]

    • Scoop up the material and towels.[1]

  • Decontamination: Wipe the surface with a 10% bleach solution (oxidizes the amine), followed by water.[1]

  • Disposal: Bag all cleanup materials as Protocol A .

Regulatory Compliance (US EPA/RCRA Context)

While this specific CAS is likely not a "Listed Waste" (P or U list), it is regulated under RCRA (Resource Conservation and Recovery Act) based on characteristics:

  • Waste Code: Likely D001 (Ignitable, if in solvent) or Non-Specific Hazardous Waste .[1]

  • Generator Status: If you generate >1 kg of "Acute Hazardous Waste" (P-list) or >100 kg of non-acute hazardous waste per month, specific reporting applies.[1]

  • Satellite Accumulation: Waste must be kept at or near the point of generation and under the control of the operator.

Compliance Check: Always consult your institution's EHS (Environmental Health & Safety) officer for local deviations from this guide.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17118319, 3-amino-1-methyl-1H-pyrazole-4-carboxamide.[1] (Used as structural analog for hazard profiling).[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[1] (General protocols for amine/amide handling). Retrieved from [Link][1]

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